molecular formula C24H24FN7 B4850180 FPMINT

FPMINT

Katalognummer: B4850180
Molekulargewicht: 429.5 g/mol
InChI-Schlüssel: XJZDKGZTSXGLMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

FPMINT is a useful research compound. Its molecular formula is C24H24FN7 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine is 429.20772196 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-N-naphthalen-1-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN7/c25-19-9-3-4-11-21(19)32-14-12-31(13-15-32)16-22-28-23(26)30-24(29-22)27-20-10-5-7-17-6-1-2-8-18(17)20/h1-11H,12-16H2,(H3,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZDKGZTSXGLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC4=CC=CC=C43)N)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of FPMINT

Abstract

This compound, chemically identified as 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine, is a novel and potent inhibitor of Equilibrative Nucleoside Transporters (ENTs).[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with its primary targets, ENT1 and ENT2. This compound exhibits a unique profile as an irreversible and non-competitive inhibitor, with a notable selectivity for ENT2 over ENT1.[1][2] This guide synthesizes the current understanding of this compound's molecular interactions, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Targets

Equilibrative nucleoside transporters (ENTs) are crucial transmembrane proteins that facilitate the transport of nucleosides and nucleoside analogues across cell membranes.[1] This process is vital for nucleotide synthesis and for regulating extracellular adenosine levels, which in turn influences a variety of physiological functions.[1] The two primary isoforms, ENT1 and ENT2, are the main targets of this compound. While many existing ENT inhibitors show a preference for ENT1, this compound is distinguished by its 5- to 10-fold greater selectivity for ENT2.[1][3] This selectivity presents a valuable tool for research into the specific physiological roles of ENT2 and holds potential for therapeutic applications in cardiovascular diseases and cancer.[1]

Mechanism of Action

This compound functions as an irreversible and non-competitive inhibitor of both ENT1 and ENT2.[1][2] This mode of action is characterized by its ability to reduce the maximum transport velocity (Vmax) of nucleoside transport through both ENT1 and ENT2 without affecting the Michaelis constant (KM), which represents the substrate concentration at half-maximal velocity.[1] The irreversible nature of the inhibition is demonstrated by the fact that its inhibitory effects cannot be reversed by extensive washing of the cells after exposure to the compound.[1][2]

Signaling Pathway Inhibition

The primary signaling pathway affected by this compound is the cellular uptake of nucleosides mediated by ENT1 and ENT2. By inhibiting these transporters, this compound effectively blocks the influx of nucleosides such as uridine and adenosine into the cell. This has significant downstream consequences, including the disruption of nucleotide synthesis pathways that rely on salvaged nucleosides and the modulation of adenosine receptor signaling by altering extracellular adenosine concentrations.

FPMINT_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ENT1 ENT1 Nucleosides_int Nucleosides ENT1->Nucleosides_int ENT2 ENT2 ENT2->Nucleosides_int Nucleosides_ext Nucleosides (Uridine, Adenosine) Nucleosides_ext->ENT1 Transport Nucleosides_ext->ENT2 Transport Adenosine_signaling Adenosine Receptor Signaling Nucleosides_ext->Adenosine_signaling Modulates This compound This compound This compound->ENT1 Inhibits (Irreversible, Non-competitive) This compound->ENT2 Inhibits (Irreversible, Non-competitive) (Higher Selectivity) Nucleotide_synthesis Nucleotide Synthesis Nucleosides_int->Nucleotide_synthesis

Caption: Mechanism of this compound inhibition of ENT1 and ENT2.

Quantitative Data

The inhibitory activity of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against ENT1 and ENT2. The data consistently demonstrates a higher potency against ENT2.

Compound Target Substrate IC50 (µM) Reference
This compoundENT1[3H]uridine>10[1]
This compoundENT2[3H]uridine1-2[1]
This compoundENT1[3H]adenosine~20[1]
This compoundENT2[3H]adenosine2-4[1]
This compound DerivativeENT1[3H]uridine2.458[3]
This compound DerivativeENT2[3H]uridine0.5697[3]
This compound DerivativeENT1[3H]adenosine7.113[3]
This compound DerivativeENT2[3H]adenosine2.571[3]

Kinetic Parameters:

Kinetic studies have shown that this compound reduces the Vmax of [3H]uridine transport in both ENT1 and ENT2 without significantly altering the KM.[1] This is the hallmark of non-competitive inhibition.

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for the characterization of this compound.

Cell Culture

Nucleoside transporter-deficient PK15NTD cells are stably transfected to express human ENT1 (PK15NTD/ENT1) or ENT2 (PK15NTD/ENT2).[1] These cell lines provide a clean background to study the activity of the specific transporter of interest. The cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Nucleoside Uptake Assay

This assay measures the rate of transport of radiolabeled nucleosides into the cells.

Uptake_Assay_Workflow A 1. Seed PK15NTD/ENT1 or PK15NTD/ENT2 cells in plates B 2. Wash cells with uptake buffer A->B C 3. Pre-incubate with this compound or vehicle control B->C D 4. Add radiolabeled substrate ([3H]uridine or [3H]adenosine) C->D E 5. Incubate for a defined time D->E F 6. Stop uptake by washing with ice-cold buffer E->F G 7. Lyse cells F->G H 8. Measure radioactivity using scintillation counting G->H I 9. Normalize to protein concentration H->I

References

FPMINT: A Selective, Irreversible, and Non-Competitive Inhibitor of Equilibrative Nucleoside Transporter 2 (ENT2)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Equilibrative nucleoside transporters (ENTs) are crucial membrane proteins that facilitate the transport of nucleosides and their analogs across cell membranes, playing a vital role in nucleotide synthesis, adenosine signaling, and the efficacy of nucleoside-based chemotherapeutics. While most known ENT inhibitors target ENT1, the development of selective ENT2 inhibitors has been a significant challenge. This whitepaper provides a comprehensive technical overview of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), a novel small molecule identified as a potent and selective inhibitor of ENT2. This compound exhibits a unique mechanism of action, characterized by its irreversible and non-competitive inhibition of ENT2-mediated nucleoside transport. This document details the quantitative data supporting its selectivity, in-depth experimental protocols for its characterization, and the signaling pathways affected by its activity.

Introduction to this compound and its Target: ENT2

Equilibrative nucleoside transporter 2 (ENT2), encoded by the SLC29A2 gene, is a bidirectional, sodium-independent transporter of purine and pyrimidine nucleosides. Unlike ENT1, which is sensitive to inhibition by nitrobenzylmercaptopurine riboside (NBMPR) in the nanomolar range, ENT2 is relatively insensitive.[1] ENT2 is ubiquitously expressed, with high levels in skeletal muscle, and plays a significant role in adenosine homeostasis and the transport of various nucleoside-derived drugs.[2] Given its role in pathological processes such as cancer and inflammatory diseases, ENT2 has emerged as a promising therapeutic target.[3]

This compound is a novel compound that has been identified as a potent inhibitor of ENTs with a notable selectivity for ENT2 over ENT1.[4][5] Its chemical structure is 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine. Studies have demonstrated that this compound inhibits ENT1 and ENT2 in a non-competitive and irreversible manner, a mechanism that distinguishes it from many existing ENT inhibitors.[4][6] This unique profile makes this compound a valuable pharmacological tool for studying the physiological and pathological roles of ENT2 and a potential lead compound for the development of novel therapeutics.

Data Presentation: Inhibitory Potency and Selectivity

The inhibitory activity of this compound and its analogs has been quantified using radiolabeled nucleoside uptake assays in nucleoside transporter-deficient cells (PK15NTD) stably expressing either human ENT1 or ENT2.[5][6] The data consistently demonstrates the higher potency of this compound towards ENT2.

Table 1: Inhibitory Activity of this compound and a Potent Analog (Compound 3c) against ENT1 and ENT2.

CompoundTransporterSubstrateIC50 (µM)Selectivity (ENT1 IC50 / ENT2 IC50)Reference
This compoundENT1[3H]uridine~5-10 fold higher than ENT2~5-10[4][6]
ENT2[3H]uridine-[4][6]
This compoundENT1[3H]adenosine~5-10 fold higher than ENT2~5-10[6]
ENT2[3H]adenosine-[6]
Compound 3c (this compound Analog)ENT1[3H]uridine2.384.18[7]
ENT2[3H]uridine0.57[7]

Table 2: Kinetic Parameters of [3H]uridine Transport in the Presence of a Potent this compound Analog (Compound 3c). [7]

TransporterCompound 3c (µM)Vmax (pmol/mg protein/min)Km (µM)
ENT1 02236 ± 56.320.143 ± 0.018
0.012083 ± 36.800.142 ± 0.012
0.11867 ± 27.630.143 ± 0.010
11377 ± 37.810.144 ± 0.019
10732.9 ± 12.020.142 ± 0.011
ENT2 01895 ± 69.320.220 ± 0.035
0.011775 ± 76.830.220 ± 0.041
0.11295 ± 78.090.228 ± 0.059
1918.6 ± 47.480.229 ± 0.050
10534.6 ± 28.210.226 ± 0.051

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as a selective ENT2 inhibitor.

Cell Culture

PK15NTD (porcine kidney epithelial cells deficient in nucleoside transporters) are stably transfected with either human ENT1 (PK15NTD/ENT1) or human ENT2 (PK15NTD/ENT2). Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418 to maintain selection for the transfected transporters. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

[3H]Uridine and [3H]Adenosine Uptake Assay

This assay measures the rate of nucleoside transport into cells and is the primary method for determining the inhibitory activity of compounds like this compound.

  • Materials:

    • PK15NTD/ENT1 and PK15NTD/ENT2 cells

    • 24-well plates

    • HEPES-buffered Ringer's solution (in mM: 135 NaCl, 5 KCl, 3.33 NaH2PO4, 0.83 Na2HPO4, 1.0 CaCl2, 1.0 MgCl2, 5 HEPES, 10 D-glucose; pH 7.4)

    • [3H]uridine or [3H]adenosine (specific activity ~20-40 Ci/mmol)

    • This compound or other test compounds

    • Scintillation cocktail

    • Scintillation counter

    • Lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

    • BCA Protein Assay Kit

  • Procedure:

    • Seed PK15NTD/ENT1 and PK15NTD/ENT2 cells in 24-well plates and grow to confluence.

    • On the day of the experiment, wash the cell monolayers three times with 1 mL of pre-warmed HEPES-buffered Ringer's solution.

    • Pre-incubate the cells for 15 minutes at room temperature with HEPES-buffered Ringer's solution containing various concentrations of this compound (e.g., 1 nM to 100 µM) or vehicle control (e.g., 0.1% DMSO).

    • Initiate the uptake by adding 250 µL of HEPES-buffered Ringer's solution containing the same concentrations of this compound and [3H]uridine or [3H]adenosine (e.g., 1 µM, 2 µCi/mL).

    • Incubate for a short period (e.g., 1-15 minutes) at room temperature, ensuring the uptake is in the linear range.[6][8]

    • Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with 1 mL of ice-cold HEPES-buffered Ringer's solution.

    • Lyse the cells by adding 500 µL of lysis buffer to each well and incubating for at least 30 minutes.

    • Transfer 400 µL of the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Use the remaining lysate to determine the protein concentration using a BCA protein assay.

    • Calculate the rate of uptake as pmol of substrate per mg of protein per minute.

    • For IC50 determination, plot the percentage of inhibition against the logarithm of this compound concentration and fit the data using a non-linear regression model.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of this compound.

  • Materials:

    • PK15NTD/ENT1 and PK15NTD/ENT2 cells

    • 96-well plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control for the desired duration (e.g., 24 or 48 hours).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • If using a solubilization solution other than DMSO, carefully aspirate the medium.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Express cell viability as a percentage of the vehicle-treated control.

Western Blotting for ENT1 and ENT2 Protein Expression

This technique is used to determine if this compound affects the total protein levels of ENT1 and ENT2.

  • Materials:

    • PK15NTD/ENT1 and PK15NTD/ENT2 cells

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies:

      • Anti-ENT1 antibody (e.g., Santa Cruz Biotechnology, sc-377283; Abcam, ab182023)[9]

      • Anti-ENT2 antibody (e.g., Novus Biologicals, NBP1-85253; Santa Cruz Biotechnology, sc-373871; Abcam, ab181192)[1]

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound or vehicle control as described for the viability assay.

    • Lyse the cells in ice-cold RIPA buffer.

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against ENT1 or ENT2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Normalize the band intensities to a loading control such as β-actin or GAPDH.

Cell Surface Biotinylation for Internalization Assay

This assay determines if this compound induces the internalization of ENT1 or ENT2 from the plasma membrane.

  • Materials:

    • PK15NTD/ENT1 and PK15NTD/ENT2 cells

    • This compound

    • Sulfo-NHS-SS-Biotin (cleavable biotinylation reagent)

    • Quenching solution (e.g., 100 mM glycine in PBS)

    • Lysis buffer

    • Streptavidin-agarose beads

    • Western blotting reagents

  • Procedure:

    • Grow cells to confluence in culture dishes.

    • Place the dishes on ice and wash the cells twice with ice-cold PBS.

    • Incubate the cells with Sulfo-NHS-SS-Biotin (e.g., 0.5 mg/mL in PBS) for 30 minutes on ice to label cell surface proteins.

    • Quench the reaction by washing the cells with quenching solution.

    • Treat the cells with this compound or vehicle control for the desired time at 37°C to allow for internalization.

    • To remove remaining surface-bound biotin, treat the cells with a reducing agent like glutathione solution (cleaves the disulfide bond in Sulfo-NHS-SS-Biotin).

    • Lyse the cells and incubate the lysates with streptavidin-agarose beads to pull down the biotinylated (internalized) proteins.

    • Elute the proteins from the beads and analyze the levels of internalized ENT1 or ENT2 by Western blotting as described above.

Signaling Pathways and Mechanism of Action

This compound's selective inhibition of ENT2 has significant implications for cellular signaling, primarily through the modulation of extracellular adenosine levels.

Mechanism of Action of this compound

Kinetic studies have shown that this compound and its potent analogs reduce the Vmax of ENT2-mediated nucleoside transport without significantly altering the Km.[6][7] This is characteristic of non-competitive inhibition. Furthermore, the inhibitory effect of this compound is not easily reversed by washing, indicating an irreversible mode of action.[4][6] This suggests that this compound may bind to a site on the ENT2 transporter distinct from the substrate-binding site, inducing a conformational change that inactivates the transporter, or it may form a covalent bond with the transporter.

FPMINT_Mechanism cluster_membrane Cell Membrane ENT2 ENT2 Transporter Nucleoside_in Intracellular Nucleosides ENT2->Nucleoside_in This compound This compound This compound->ENT2 Irreversible & Non-competitive Inhibition Nucleoside_out Extracellular Nucleosides (e.g., Adenosine) Nucleoside_out->ENT2 Transport

This compound's irreversible and non-competitive inhibition of the ENT2 transporter.
Downstream Signaling Consequences of ENT2 Inhibition

By blocking ENT2-mediated uptake of adenosine, this compound effectively increases the concentration of adenosine in the extracellular space. This elevated extracellular adenosine can then activate adenosine receptors, which are G protein-coupled receptors (GPCRs). The A2B adenosine receptor, in particular, has been implicated as a key downstream effector of ENT2 inhibition.[10]

Activation of the A2B receptor by adenosine typically leads to the stimulation of a Gs protein, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate various downstream targets, leading to a cellular response. This signaling cascade has been shown to have protective effects in certain pathological conditions, such as intestinal inflammation.[10]

ENT2_Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ENT2 ENT2 This compound->ENT2 Inhibits Adenosine_out Adenosine Adenosine_out->ENT2 Uptake A2BR A2B Receptor Adenosine_out->A2BR Activates Adenosine_in Adenosine ENT2->Adenosine_in Gs Gs Protein A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Anti-inflammatory) PKA->Response Phosphorylates Targets

Signaling pathway initiated by this compound-mediated inhibition of ENT2.

Conclusion and Future Directions

This compound represents a significant advancement in the field of nucleoside transporter pharmacology. Its characterization as a selective, irreversible, and non-competitive inhibitor of ENT2 provides a powerful tool for dissecting the specific roles of this transporter in health and disease. The detailed experimental protocols provided herein offer a robust framework for further investigation of this compound and the development of new ENT2-targeted compounds. The elucidation of its impact on adenosine signaling pathways opens up new avenues for therapeutic intervention in a range of disorders, including cancer, cardiovascular diseases, and inflammatory conditions. Future research should focus on in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound and its analogs, as well as to explore their therapeutic potential in relevant disease models. Further structure-activity relationship studies may also lead to the development of even more potent and selective ENT2 inhibitors with improved drug-like properties.

References

FPMINT: A Novel Inhibitor of Equilibrative Nucleoside Transporters in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine, designated as FPMINT, is a novel small molecule that has emerged as a potent, irreversible, and non-competitive inhibitor of Equilibrative Nucleoside Transporters (ENTs).[1][2] Notably, this compound exhibits a higher selectivity for ENT2 over ENT1, a characteristic that distinguishes it from conventional ENT inhibitors.[1][3] ENTs play a critical role in the transport of nucleosides across cell membranes, a fundamental process in nucleotide salvage pathways and the modulation of adenosine signaling. In the context of oncology, ENTs are pivotal in the uptake of nucleoside analogue drugs, a cornerstone of many chemotherapy regimens.[3] Consequently, the inhibition of these transporters by molecules such as this compound presents a compelling strategy to modulate the efficacy of existing anticancer therapies and to exploit the metabolic vulnerabilities of cancer cells. This technical guide provides a comprehensive overview of the core aspects of this compound's function in cancer research, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its putative role in cancer-relevant signaling pathways.

Introduction to this compound and Equilibrative Nucleoside Transporters (ENTs)

Nucleoside transporters are integral membrane proteins that facilitate the movement of natural nucleosides and synthetic nucleoside analogues across cellular membranes. They are broadly classified into two families: the Concentrative Nucleoside Transporters (CNTs) and the Equilibrative Nucleoside Transporters (ENTs). ENTs, which are sodium-independent, bidirectional transporters, are of particular interest in cancer pharmacology. The two best-characterized members of this family are ENT1 (SLC29A1) and ENT2 (SLC29A2).

ENT1 and ENT2 are ubiquitously expressed, though their relative levels can vary between different tissues and cancer types.[1][3] They play a crucial role in the salvage pathway for nucleotide biosynthesis and in regulating the extracellular concentration of adenosine, a potent signaling molecule in the tumor microenvironment. Pharmacologically, ENTs are the primary conduits for the cellular uptake of many nucleoside-derived anticancer drugs, such as gemcitabine and cytarabine.[3]

This compound has been identified as a novel inhibitor of both ENT1 and ENT2.[1] Unlike traditional ENT inhibitors like nitrobenzylthioinosine (NBMPR) and dipyridamole, which are highly selective for ENT1, this compound displays a preferential inhibition of ENT2.[1][4] This unique selectivity profile opens up new avenues for investigating the specific roles of ENT2 in cancer biology and for developing novel therapeutic strategies.

Mechanism of Action of this compound

Kinetic studies have revealed that this compound acts as a non-competitive and irreversible inhibitor of both ENT1 and ENT2.[1] This mode of inhibition is distinct from the competitive and reversible inhibition observed with many conventional ENT inhibitors.[4]

  • Non-competitive Inhibition: this compound decreases the maximum velocity (Vmax) of nucleoside transport through ENT1 and ENT2 without altering the Michaelis constant (Km) of the transporter for its substrate.[1] This suggests that this compound binds to a site on the transporter that is distinct from the substrate-binding site (an allosteric site), thereby inhibiting the transport process without competing with the natural nucleoside substrate.

  • Irreversible Inhibition: The inhibitory effect of this compound on ENT1 and ENT2 is not easily reversed by washing the cells, indicating a stable, likely covalent, interaction with the transporter protein.[1] This prolonged duration of action could be advantageous in a therapeutic setting.

The proposed mechanism of this compound's action involves direct binding to the ENT proteins, leading to a conformational change that suppresses their transport activity. This is supported by findings that this compound's inhibitory effect is rapid and does not involve a reduction in the total protein expression of ENT1 or ENT2.[5]

Quantitative Data: Inhibitory Activity of this compound and its Analogues

The inhibitory potency of this compound and several of its structural analogues has been quantified using [3H]uridine uptake assays in porcine kidney fibroblast cells (PK15NTD) stably transfected with human ENT1 or ENT2. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the tables below.

CompoundTargetIC50 (µM)Selectivity (ENT1 IC50 / ENT2 IC50)
This compound ENT1~10-20 (estimated)~0.1 - 0.2 (ENT2 selective)
ENT2~1-2 (estimated)
This compound Derivative ENT12.4584.3
ENT20.5697
Compound 1b ENT11.82No effect on ENT2
ENT2>100
Compound 1c ENT1171.114.65
ENT236.82
Compound 1d ENT10.590.0076 (ENT1 selective)
ENT277.12
Compound 2b ENT112.684.29
ENT22.95
Compound 3c ENT12.384.17
ENT20.57

Table 1: Inhibitory Concentration (IC50) of this compound and its Analogues on ENT1 and ENT2. Data sourced from studies on [3H]uridine uptake.[1][4] The IC50 values for this compound are estimated based on qualitative descriptions in the literature stating it is 5- to 10-fold more selective for ENT2.[1][4]

CompoundSubstrateTargetIC50 (µM)
This compound Derivative [3H]uridineENT12.458
ENT20.5697
[3H]adenosineENT17.113
ENT22.571

Table 2: Substrate-Dependent Inhibition by an this compound Derivative. [1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound. These protocols are based on standard laboratory procedures and the methodologies implicitly described in the primary literature on this compound.

Cell Culture and Transfection
  • Cell Line: PK15NTD (porcine kidney fibroblast, nucleoside transporter-deficient) cells are a suitable model as they lack endogenous nucleoside transport activity, providing a clean background for studying the function of exogenously expressed transporters.

  • Transfection: Stably transfect PK15NTD cells with plasmids encoding human ENT1 (hENT1) or human ENT2 (hENT2) using a standard lipofection-based method.

  • Selection: Select for stably transfected cells by culturing in media containing an appropriate antibiotic (e.g., G418), the resistance gene for which is co-expressed from the plasmid.

  • Culture Conditions: Maintain cell lines in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and the selection antibiotic at 37°C in a humidified atmosphere with 5% CO2.

[3H]Uridine Uptake Assay

This assay measures the rate of transport of radiolabeled uridine into cells, providing a direct functional readout of ENT activity.

  • Cell Seeding: Plate hENT1- or hENT2-expressing PK15NTD cells in 24-well plates and grow to confluence.

  • Pre-incubation: Wash the cells twice with pre-warmed HEPES-buffered Ringer's solution.

  • Inhibition: Add varying concentrations of this compound (or its analogues) dissolved in HEPES-buffered Ringer's solution to the wells and incubate for a specified time (e.g., 15-60 minutes) at room temperature.

  • Uptake: Initiate the transport assay by adding HEPES-buffered Ringer's solution containing [3H]uridine (e.g., 1 µM, 2 µCi/mL) and the corresponding concentration of this compound.

  • Termination: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells five times with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Scintillation Counting: Lyse the cells by adding a lysis buffer (e.g., 5% Triton X-100) and incubating overnight. Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of the cell lysate (determined by a BCA assay). Plot the percentage of inhibition of [3H]uridine uptake against the log concentration of this compound to determine the IC50 value.

Western Blotting for ENT1 and ENT2 Expression

This technique is used to assess the total protein levels of ENT1 and ENT2 in the cells to ensure that the inhibitory effects of this compound are not due to a downregulation of transporter expression.

  • Cell Lysis: Treat hENT1- or hENT2-expressing cells with this compound for a specified duration. Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for hENT1 or hENT2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Use a loading control, such as β-actin, to ensure equal protein loading.

Cell Surface Biotinylation Assay

This assay is used to determine if this compound induces the internalization of ENT transporters from the plasma membrane.

  • Cell Treatment: Treat hENT1- or hENT2-expressing cells with this compound for the desired time.

  • Biotinylation: Wash the cells with ice-cold PBS and incubate with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label cell surface proteins.

  • Quenching: Quench the biotinylation reaction with a quenching solution (e.g., glycine in PBS).

  • Cell Lysis: Lyse the cells in a suitable lysis buffer.

  • Streptavidin Pulldown: Incubate the cell lysates with streptavidin-agarose beads to pull down the biotinylated (cell surface) proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads and analyze the eluates by Western blotting for ENT1 or ENT2 as described above. A decrease in the amount of ENT protein in the biotinylated fraction would suggest internalization.

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the cytotoxic effects of this compound on the cell lines used.

  • Cell Seeding: Plate cells in a 96-well plate.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Signaling Pathways and Logical Relationships

The inhibition of ENT1 and ENT2 by this compound has significant implications for intracellular signaling, particularly in the context of cancer. The following diagrams illustrate the proposed signaling pathways and experimental workflows.

FPMINT_Mechanism_of_Action This compound This compound ENT2 ENT2 (High Affinity) This compound->ENT2 Inhibits ENT1 ENT1 (Low Affinity) This compound->ENT1 Inhibits Nucleosides_int Intracellular Nucleosides Nucleoside_Analogs_int Intracellular Nucleoside Analogues Nucleosides_ext Extracellular Nucleosides (e.g., Adenosine) Nucleosides_ext->Nucleosides_int Transport Adenosine_Signaling Adenosine Receptor Signaling (A2A, A2B) Nucleosides_ext->Adenosine_Signaling Activates Salvage_Pathway Nucleotide Salvage Pathway Nucleosides_int->Salvage_Pathway Activates Nucleoside_Analogs Nucleoside Analogue Chemotherapy (e.g., Gemcitabine) Nucleoside_Analogs->Nucleoside_Analogs_int Transport Chemo_Efficacy Chemotherapeutic Efficacy Nucleoside_Analogs_int->Chemo_Efficacy Increases Immunosuppression Immunosuppression Adenosine_Signaling->Immunosuppression Promotes

Caption: this compound's mechanism of action and its impact on cancer-related pathways.

Experimental_Workflow start Start: Hypothesis on this compound's Role in Cancer cell_culture Cell Line Preparation: PK15NTD cells stably expressing hENT1 or hENT2 start->cell_culture uptake_assay [3H]Uridine Uptake Assay: Determine IC50 values of this compound for ENT1 and ENT2 cell_culture->uptake_assay western_blot Western Blot Analysis: Confirm no change in total ENT1/ENT2 protein expression cell_culture->western_blot biotinylation Cell Surface Biotinylation: Assess for transporter internalization cell_culture->biotinylation viability_assay Cell Viability Assay (MTT): Evaluate cytotoxicity of this compound cell_culture->viability_assay in_vivo_model In Vivo Xenograft Model: (Hypothetical) Evaluate this compound's effect on tumor growth +/- nucleoside analogues uptake_assay->in_vivo_model western_blot->uptake_assay biotinylation->uptake_assay viability_assay->uptake_assay end Conclusion: Characterize this compound as a selective ENT inhibitor with therapeutic potential in_vivo_model->end

Caption: A logical workflow for the preclinical evaluation of this compound.

Potential Therapeutic Implications in Cancer

The unique properties of this compound suggest several potential applications in cancer research and therapy:

  • Enhancement of Chemotherapy: By inhibiting the efflux of nucleoside analogue drugs from cancer cells, this compound could increase their intracellular concentration and, consequently, their cytotoxic efficacy. This is particularly relevant for ENT2-overexpressing tumors that may exhibit resistance to certain chemotherapies.

  • Overcoming Chemoresistance: In some cancers, chemoresistance is associated with altered expression or function of nucleoside transporters. This compound could potentially be used to overcome certain mechanisms of resistance to nucleoside analogues.

  • Modulation of the Tumor Microenvironment: Adenosine is an immunosuppressive molecule that accumulates in the tumor microenvironment and dampens the anti-tumor immune response. By inhibiting ENT-mediated adenosine uptake by cancer cells, this compound could potentially increase extracellular adenosine levels, which could have complex, context-dependent effects on immune cells. Conversely, by inhibiting adenosine transport, this compound might alter the metabolic landscape of the tumor.

  • A Research Tool: As a selective inhibitor of ENT2, this compound and its analogues are valuable pharmacological tools for elucidating the specific physiological and pathophysiological roles of ENT2 in different cancer types.

Future Directions

While the initial characterization of this compound is promising, further research is required to fully understand its therapeutic potential. Key future directions include:

  • In Vivo Studies: The efficacy of this compound in animal models of cancer, both as a single agent and in combination with nucleoside analogue chemotherapies, needs to be evaluated. These studies would assess its impact on tumor growth, metastasis, and overall survival.

  • Selectivity Profiling: A broader screening of this compound against a panel of other transporters and receptors is necessary to fully characterize its selectivity and potential off-target effects.

  • Structural Optimization: The structure-activity relationship studies of this compound analogues suggest that further chemical modifications could lead to even more potent and selective ENT2 inhibitors.[4]

  • Biomarker Development: Identifying biomarkers that predict sensitivity to this compound-based therapies will be crucial for its clinical development. This could include the expression levels of ENT1 and ENT2 in tumors.

Conclusion

This compound represents a novel and promising class of ENT inhibitors with a unique selectivity for ENT2. Its irreversible and non-competitive mechanism of action distinguishes it from existing ENT inhibitors and offers potential therapeutic advantages. The data gathered to date strongly support its further investigation as a tool to probe the function of ENT2 in cancer and as a potential candidate for the development of new anticancer therapeutic strategies, particularly in combination with nucleoside analogue-based chemotherapies. The detailed protocols and data presented in this guide provide a solid foundation for researchers to embark on further studies of this intriguing molecule.

References

FPMINT: A Novel Equilibrative Nucleoside Transporter 2 (ENT2) Inhibitor with Therapeutic Potential in Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiovascular diseases (CVDs) remain a leading cause of global mortality, necessitating the exploration of novel therapeutic strategies. One promising avenue of investigation involves the modulation of adenosine signaling, a critical pathway in cardioprotection. Adenosine's extracellular concentration is tightly regulated by equilibrative nucleoside transporters (ENTs). FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) has emerged as a novel, potent, and selective inhibitor of ENT2. This technical guide provides a comprehensive overview of this compound's mechanism of action, its potential in cardiovascular disease studies, detailed experimental protocols for its evaluation, and a summary of relevant quantitative data to facilitate further research and drug development in this area.

Introduction: The Role of Adenosine and ENTs in Cardiovascular Health

Adenosine is an endogenous nucleoside that plays a pivotal role in maintaining cardiovascular homeostasis.[1] Under conditions of metabolic stress, such as ischemia and hypoxia, extracellular adenosine levels rise, activating G-protein coupled receptors (A1, A2A, A2B, and A3) on various cardiac cells.[1][2] This activation triggers a cascade of protective responses, including:

  • Vasodilation: Primarily mediated by A2A and A2B receptors on vascular smooth muscle cells, leading to increased coronary blood flow.[1][2]

  • Anti-inflammatory effects: Adenosine signaling can suppress the activation and recruitment of inflammatory cells, mitigating tissue damage.[3]

  • Cardioprotection against ischemia-reperfusion (I/R) injury: Activation of adenosine receptors has been shown to reduce infarct size and improve cardiac function following an ischemic event.[4]

The bioavailability of extracellular adenosine is primarily regulated by its uptake into cells via Equilibrative Nucleoside Transporters (ENTs). The two major isoforms in the cardiovascular system are ENT1 and ENT2. Inhibition of these transporters presents a therapeutic strategy to augment endogenous adenosine signaling, particularly in the context of ischemic heart disease.[3]

This compound: A Selective ENT2 Inhibitor

This compound is a novel small molecule identified as a potent inhibitor of ENTs. A key characteristic of this compound is its selectivity for ENT2 over ENT1. Its mechanism of action is non-competitive and irreversible, suggesting a prolonged duration of action.

Mechanism of Action

This compound binds to ENT2, inhibiting its ability to transport adenosine and other nucleosides across the cell membrane. This blockade leads to an accumulation of extracellular adenosine, thereby potentiating its signaling through its cognate receptors on cardiomyocytes, vascular endothelial cells, and immune cells.

Potential in Cardiovascular Disease Studies

The selective inhibition of ENT2 by this compound offers a unique tool to dissect the specific role of this transporter in cardiovascular pathophysiology and to explore its therapeutic potential. While direct studies of this compound in cardiovascular models are still emerging, research on ENT inhibition provides a strong rationale for its investigation in conditions such as:

  • Myocardial Ischemia-Reperfusion Injury: By increasing local adenosine levels, this compound could potentially reduce infarct size, limit inflammation, and improve functional recovery after a heart attack.

  • Heart Failure: Chronic elevation of adenosine through ENT2 inhibition might offer benefits by promoting vasodilation and reducing cardiac remodeling.

  • Hypertension: The vasodilatory effects of increased adenosine could contribute to lowering blood pressure.

It is important to note that studies on ENT1 and ENT2 knockout mice have presented a complex picture. While global deletion of ENT1 has been shown to be cardioprotective, myocyte-specific deletion of ENT2 did not confer the same protection in one study.[5][6] This highlights the need for further research with selective pharmacological inhibitors like this compound to clarify the specific roles of ENT2 in different cell types within the heart and vasculature.

Signaling Pathways

The cardioprotective effects of this compound are hypothesized to be mediated through the potentiation of adenosine receptor signaling pathways. The following diagram illustrates the proposed mechanism.

FPMINT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ENT2 ENT2 This compound->ENT2 Inhibition Adenosine_ext Adenosine A2A_R A2A Receptor Adenosine_ext->A2A_R Activates A2B_R A2B Receptor Adenosine_ext->A2B_R Activates Adenosine_ext->ENT2 Transport AC Adenylyl Cyclase A2A_R->AC Stimulates A2B_R->AC Stimulates Adenosine_int Adenosine ENT2->Adenosine_int cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cardioprotection Cardioprotective Effects (e.g., Vasodilation, Anti-inflammation) PKA->Cardioprotection Leads to

This compound-mediated potentiation of adenosine signaling.

Experimental Protocols

To facilitate the investigation of this compound's potential in cardiovascular disease, detailed methodologies for key experiments are provided below.

In Vitro: Nucleoside Uptake Assay

This protocol is designed to confirm the inhibitory effect of this compound on ENT2-mediated nucleoside transport.

Cell Culture:

  • Use nucleoside transporter-deficient (NTD) cells (e.g., PK15NTD) stably transfected with human ENT2 (PK15NTD/ENT2).

  • Culture cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

Uptake Study:

  • Seed cells in 24-well plates and grow to confluence.

  • Wash cells three times with HEPES-buffered Ringer's solution.

  • Incubate cells with varying concentrations of this compound (e.g., 10 nM to 100 µM) for a predetermined time.

  • Add a solution containing [³H]uridine (or [³H]adenosine) to each well and incubate for 1 minute.

  • Terminate the uptake by adding ice-cold HEPES-buffered Ringer's solution with a high concentration of a non-labeled nucleoside.

  • Wash the cells three times with ice-cold buffer.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration in each well to normalize the uptake data.

  • Calculate the IC50 value of this compound for ENT2.

Ex Vivo: Langendorff Isolated Heart Model of Ischemia-Reperfusion

This protocol allows for the assessment of this compound's direct effects on cardiac function in a controlled ex vivo setting.[7][8]

Heart Isolation and Perfusion:

  • Anesthetize a rodent (e.g., mouse or rat) and perform a thoracotomy.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit (KH) buffer.

  • Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated KH buffer at a constant pressure or flow.[9][10]

  • Insert a balloon into the left ventricle to measure isovolumetric contractile function.

Experimental Protocol:

  • Allow the heart to stabilize for a period of 20-30 minutes.

  • Perfuse the heart with KH buffer containing a specific concentration of this compound or vehicle for a set duration (e.g., 15-20 minutes).

  • Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

  • Reperfuse the heart with the this compound-containing or vehicle buffer for a longer period (e.g., 60-120 minutes).

  • Continuously record hemodynamic parameters (e.g., left ventricular developed pressure, heart rate, coronary flow).

Endpoint Analysis:

  • Assess functional recovery of the heart.

  • Measure infarct size using triphenyltetrazolium chloride (TTC) staining.

  • Analyze the perfusate for markers of cardiac injury (e.g., lactate dehydrogenase, creatine kinase).

Langendorff_Workflow Start Heart Isolation and Cannulation Stabilization Stabilization (20-30 min) Start->Stabilization Treatment This compound or Vehicle Perfusion (15-20 min) Stabilization->Treatment Ischemia Global Ischemia (30 min) Treatment->Ischemia Reperfusion Reperfusion (60-120 min) Ischemia->Reperfusion Analysis Endpoint Analysis: - Hemodynamics - Infarct Size (TTC) - Biomarkers Reperfusion->Analysis InVivo_Workflow Start Anesthesia and Surgical Preparation Treatment This compound or Vehicle Administration Start->Treatment Ischemia LAD Ligation (30-60 min) Treatment->Ischemia Reperfusion Ligation Release (2-24 hours) Ischemia->Reperfusion Analysis Endpoint Analysis: - Infarct Size (TTC/Evans Blue) - Echocardiography - Serum Troponin - Cardiac Adenosine (HPLC) Reperfusion->Analysis

References

FPMINT: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPMINT, with the full chemical name 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine, is a novel small molecule that has garnered significant interest in the field of pharmacology. It functions as a potent, irreversible, and non-competitive inhibitor of Equilibrative Nucleoside Transporters (ENTs). Notably, this compound exhibits a higher selectivity for ENT2 over ENT1, a characteristic that distinguishes it from many conventional ENT inhibitors.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, known properties, and the mechanism of action of this compound, supplemented with detailed experimental protocols and visual diagrams to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule incorporating a fluorophenylpiperazine, a naphthalene, and a triazine moiety.[4] Its unique structure is central to its inhibitory activity and selectivity.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
IUPAC Name 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine[2]
Molecular Formula C24H25FN6[5]
Molecular Weight 429.49 g/mol [5]
CAS Number 924866-33-1[5]

Pharmacological Properties and Mechanism of Action

This compound's primary pharmacological action is the inhibition of Equilibrative Nucleoside Transporters (ENTs), which are crucial for nucleoside transport across cell membranes and play a role in various physiological and pathological processes, including cardiovascular function and cancer chemotherapy.[2][3]

Selectivity and Potency

This compound is a more selective inhibitor for ENT2 than for ENT1.[1][6] The IC50 value for ENT2 is reported to be 5 to 10-fold lower than that for ENT1.[2]

Table 2: Inhibitory Activity of this compound
TargetIC50 ValueNotesReference
ENT1 ~5-10 fold higher than ENT2Inhibition of [3H]uridine and [3H]adenosine transport[2]
ENT2 ~5-10 fold lower than ENT1Inhibition of [3H]uridine and [3H]adenosine transport[2]
Mechanism of Inhibition

Kinetic studies have revealed that this compound is an irreversible and non-competitive inhibitor of both ENT1 and ENT2.[2][3] This means that this compound binds to a site on the transporter protein that is distinct from the substrate-binding site (allosteric site) and, once bound, it does not readily dissociate. This binding event reduces the maximum transport rate (Vmax) of the transporter without affecting its affinity for the substrate (Km).[2][7]

FPMINT_Mechanism cluster_membrane Cell Membrane ENT ENT (1 or 2) Transporter Nucleoside_in Nucleoside (Intracellular) ENT->Nucleoside_in Transport ENT_this compound ENT-FPMINT (Inactive Complex) ENT->ENT_this compound Nucleoside_out Nucleoside (e.g., Uridine) Nucleoside_out->ENT Binds to active site Nucleoside_out->ENT_this compound Binding still possible, but no transport occurs This compound This compound This compound->ENT Binds irreversibly to allosteric site

Figure 1. Mechanism of this compound Inhibition of ENT.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and its analogues.

Cell Culture

Nucleoside transporter-deficient porcine kidney fibroblast cells (PK15NTD) stably transfected with human ENT1 or ENT2 are used as in vitro models. These cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum, 0.5 mg/ml geneticin, 100 units/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere of 5% CO2.

[3H]Uridine Uptake Assay

This assay measures the rate of nucleoside transport into cells.

Uridine_Uptake_Workflow start Seed PK15NTD/ENT1 or PK15NTD/ENT2 cells in 24-well plates wash1 Wash cells with HEPES-buffered Ringer's solution start->wash1 incubate Incubate with this compound and [3H]uridine (2 µCi/ml, 10 µM) for 3-15 minutes wash1->incubate wash2 Wash cells 4x with ice-cold PBS incubate->wash2 lyse Lyse cells with 0.1 M NaOH wash2->lyse quantify Quantify radioactivity using a scintillation counter lyse->quantify protein Determine protein concentration (e.g., BCA assay) lyse->protein normalize Normalize radioactivity to protein concentration quantify->normalize protein->normalize end Calculate transport rate normalize->end

Figure 2. Experimental Workflow for [3H]Uridine Uptake Assay.

Detailed Steps:

  • Seed PK15NTD/ENT1 or PK15NTD/ENT2 cells in 24-well plates and grow to confluency.

  • Wash the cells twice with HEPES-buffered Ringer's solution (135 mM NaCl, 5 mM KCl, 3.33 mM NaH2PO4, 0.83 mM Na2HPO4, 1.0 mM CaCl2, 1.0 mM MgCl2, 10 mM glucose, 5 mM HEPES, pH 7.4).

  • Incubate the cells with 300 µL of [3H]uridine (2 µCi/ml, 10 µM) in the presence of varying concentrations of this compound (or derivative) for 3 to 15 minutes.

  • Terminate the uptake by washing the cells four times with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells with 0.1 M NaOH.

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Determine the protein concentration of the cell lysates using a standard method like the Bicinchoninic Acid (BCA) Protein Assay.

  • Normalize the radioactivity counts to the protein concentration to determine the rate of uridine uptake.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of this compound.

Detailed Steps:

  • Seed cells in a 96-well plate.

  • Treat the cells with various concentrations of this compound (e.g., 0.5 µM to 50 µM) for a specified duration (e.g., 24 or 48 hours).

  • Remove the treatment medium and add 100 µL of 5 mg/ml MTT solution in PBS to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 560 nm, with a reference wavelength of 655 nm.

Western Blotting

This technique is used to determine the effect of this compound on the protein expression levels of ENT1 and ENT2.

Detailed Steps:

  • Treat cultured cells with this compound for 24 or 48 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against ENT1 or ENT2.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature. However, the synthesis of this compound derivatives has been mentioned to be outsourced to commercial vendors. The synthesis of similar 1,3,5-triazine derivatives often involves sequential nucleophilic substitution reactions on a cyanuric chloride core.

Conclusion and Future Directions

This compound is a valuable research tool for studying the physiological and pathological roles of ENT2. Its irreversible and non-competitive inhibitory mechanism, coupled with its selectivity for ENT2, offers a unique pharmacological profile compared to traditional ENT inhibitors. Future research should focus on elucidating the precise binding site of this compound on ENT2, conducting in vivo studies to evaluate its therapeutic potential, and developing a scalable synthesis protocol. The exploration of this compound analogues may also lead to the discovery of even more potent and selective ENT2 inhibitors with potential applications in cancer therapy and cardiovascular diseases.

References

FPMINT and its Interaction with Equilibrative Nucleoside Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), a novel, irreversible, and non-competitive inhibitor of equilibrative nucleoside transporters (ENTs). A key focus of this document is the compound's preferential inhibition of ENT2 over ENT1, a characteristic that distinguishes it from conventional ENT inhibitors. This guide will delve into the quantitative aspects of this interaction, provide detailed experimental protocols for its characterization, and illustrate the associated cellular signaling pathways and experimental workflows.

Introduction to this compound and Equilibrative Nucleoside Transporters

Equilibrative nucleoside transporters are a family of transmembrane proteins responsible for the bidirectional transport of nucleosides and nucleoside analogs across cellular membranes.[1] These transporters, primarily ENT1 (SLC29A1) and ENT2 (SLC29A2), play crucial roles in a variety of physiological processes, including nucleotide salvage pathways for DNA and RNA synthesis and the regulation of extracellular adenosine levels.[2][3] Consequently, ENTs are significant targets for therapeutic intervention in cardiovascular diseases and cancer.[2]

Conventional ENT inhibitors, such as dipyridamole and nitrobenzylthioinosine (NBMPR), exhibit high affinity for ENT1.[1] In contrast, this compound has been identified as a potent inhibitor with a notable selectivity for ENT2.[2][4] this compound's chemical structure includes fluorophenylpiperazine, naphthalene, and triazine moieties.[1] Its irreversible and non-competitive mode of action offers a potential advantage for prolonged therapeutic effects by overcoming competition from endogenous nucleosides.[5]

Quantitative Data: this compound's Interaction with ENTs

The inhibitory potency of this compound and its derivatives has been quantified through various in vitro studies. The following tables summarize the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values.

Table 1: IC50 Values of this compound for ENT1 and ENT2 Mediated Nucleoside Uptake [1][2]

TransporterSubstrateIC50 (µM)
ENT1[3H]adenosine19.42
ENT2[3H]adenosine4.36
ENT1[3H]uridineData not explicitly provided, but this compound is 5-10 fold less potent on ENT1 than ENT2
ENT2[3H]uridineData not explicitly provided, but this compound is 5-10 fold more potent on ENT2 than ENT1

Table 2: IC50 Values of an this compound Derivative for ENT1 and ENT2 Mediated Nucleoside Uptake [1]

TransporterSubstrateIC50 (µM)
ENT1[3H]adenosine7.113
ENT2[3H]adenosine2.571
ENT1[3H]uridine2.458
ENT2[3H]uridine0.5697

Table 3: Kinetic Parameters of [3H]uridine Transport in the Presence of this compound [1][2]

TransporterThis compound Effect on VmaxThis compound Effect on Km
ENT1DecreasedNo significant change
ENT2DecreasedNo significant change

Experimental Protocols

The characterization of this compound's interaction with ENTs relies on specific and detailed experimental methodologies. The following protocols are based on the cited research.

Cell Culture and Transfection
  • Cell Line: Porcine kidney epithelial cells deficient in nucleoside transporters (PK15NTD) are used as the host cell line.[1][2]

  • Transfection: PK15NTD cells are stably transfected with plasmids encoding human ENT1 (hENT1) or human ENT2 (hENT2).[1][2] This creates distinct cell lines expressing either ENT1 or ENT2.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.[6]

Radiolabeled Nucleoside Uptake Assay

This assay is the primary method for quantifying the inhibitory effect of this compound.[7][8]

  • Cell Seeding: PK15NTD/ENT1 and PK15NTD/ENT2 cells are seeded into 24- or 96-well plates and grown to 80-90% confluency.[5]

  • Pre-incubation: Cells are washed with a transport buffer (e.g., Krebs-Ringer-HEPES) and pre-incubated with varying concentrations of this compound (or vehicle control, typically DMSO) for a specified time at room temperature.[1]

  • Uptake Initiation: The transport process is initiated by adding the transport buffer containing a radiolabeled nucleoside substrate (e.g., [3H]uridine or [3H]adenosine) at a specific concentration and radioactivity.[1][6]

  • Uptake Termination: After a defined incubation period (e.g., 15 minutes), the uptake is stopped by rapidly washing the cells with ice-cold transport buffer to remove extracellular radiolabeled substrate.[9]

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.[9]

  • Data Analysis: The rate of nucleoside uptake is calculated and normalized to the total protein content in each well. IC50 values are determined by plotting the percentage of inhibition against the logarithm of this compound concentration.

Kinetic Analysis

To determine the mechanism of inhibition, uptake assays are performed with varying concentrations of the radiolabeled substrate in the presence or absence of a fixed concentration of this compound.[1][2]

  • Procedure: The radiolabeled nucleoside uptake assay is followed as described above.

  • Data Analysis: The Michaelis-Menten constant (Km) and maximum transport velocity (Vmax) are calculated from the substrate concentration-dependent uptake data using non-linear regression analysis.[1] Changes in these parameters in the presence of this compound reveal the nature of the inhibition (competitive, non-competitive, or uncompetitive).[1][2]

Irreversibility Washout Assay

This assay determines whether the inhibitory effect of this compound is reversible.[1]

  • Initial Inhibition: Cells are incubated with this compound as in the standard uptake assay.

  • Washout: Following incubation, the cells are subjected to extensive washing with fresh transport buffer to remove any unbound inhibitor.

  • Uptake Measurement: A standard radiolabeled nucleoside uptake assay is then performed to measure the remaining transport activity.

  • Analysis: If the inhibitory effect persists after extensive washing, the inhibitor is considered irreversible.[1]

Visualization of Pathways and Workflows

Signaling Pathway

The inhibition of ENTs by this compound leads to an increase in extracellular adenosine concentration, which can then activate adenosine receptors and trigger downstream signaling cascades.

FPMINT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ENT ENT1 / ENT2 This compound->ENT Inhibits Adenosine_ext Adenosine Adenosine_Receptor Adenosine Receptor (e.g., A2A, A2B) Adenosine_ext->Adenosine_Receptor Activates Adenosine_ext->ENT Transport Downstream Downstream Signaling (e.g., cAMP modulation) Adenosine_Receptor->Downstream Initiates Adenosine_int Adenosine ENT->Adenosine_int

Caption: this compound inhibits ENTs, increasing extracellular adenosine and activating downstream signaling.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for characterizing the interaction between this compound and ENTs.

Experimental_Workflow start Start cell_culture Cell Culture (PK15NTD/ENT1 & PK15NTD/ENT2) start->cell_culture uptake_assay Radiolabeled Nucleoside Uptake Assay cell_culture->uptake_assay data_analysis Data Analysis (IC50 Determination) uptake_assay->data_analysis kinetic_study Kinetic Study (Varying Substrate Concentration) data_analysis->kinetic_study washout_assay Irreversibility Washout Assay data_analysis->washout_assay kinetic_analysis Kinetic Analysis (Km and Vmax) kinetic_study->kinetic_analysis conclusion Conclusion on Inhibition Mechanism kinetic_analysis->conclusion washout_analysis Washout Data Analysis washout_assay->washout_analysis washout_analysis->conclusion

Caption: Workflow for characterizing this compound's inhibition of ENTs.

Conclusion

This compound represents a significant development in the field of nucleoside transporter research. Its unique profile as an irreversible, non-competitive, and ENT2-selective inhibitor opens new avenues for therapeutic strategies targeting conditions where ENT2 plays a critical role. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation and drug development efforts centered on this compound and its analogs. The potential for modulating adenosine signaling through ENT2 inhibition underscores the importance of continued research into this promising compound.

References

FPMINT: A Technical Whitepaper on a Novel ENT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine, designated as FPMINT, is a novel synthetic compound identified as a potent inhibitor of human Equilibrative Nucleoside Transporters (ENTs).[1][2] Nucleoside transporters are crucial transmembrane proteins that facilitate the movement of nucleosides across cell membranes, playing a vital role in nucleotide synthesis and the regulation of extracellular adenosine levels.[1][3][4] this compound distinguishes itself from conventional ENT inhibitors, which are typically selective for ENT1, by exhibiting a notable preference for ENT2.[1][2][3][4] This paper provides a comprehensive technical overview of the discovery, mechanism of action, and key experimental findings related to this compound and its analogues.

Mechanism of Action

This compound functions as an irreversible and non-competitive inhibitor of both ENT1 and ENT2.[2][3][4] Kinetic studies have demonstrated that this compound reduces the maximum transport velocity (Vmax) of nucleoside transport through ENT1 and ENT2 without significantly affecting the Michaelis constant (KM), which is characteristic of non-competitive inhibition.[2][3][4] Furthermore, the inhibitory effect of this compound is not readily reversible by washing, indicating a strong, lasting interaction with the transporters.[3][4]

Quantitative Data Summary

The inhibitory activity of this compound and its analogues has been quantified through the determination of their half-maximal inhibitory concentrations (IC50). The data consistently shows a higher potency for ENT2 over ENT1.

Table 1: Inhibitory Activity (IC50) of this compound and Select Analogues against ENT1 and ENT2

CompoundModificationIC50 for ENT1 (µM)IC50 for ENT2 (µM)Selectivity (ENT1/ENT2)Reference
This compound Parent Compound~5-10 fold higher than ENT25-10 fold lower than ENT1~5-10 fold for ENT2[1][3]
Compound 1c Modification in N-naphthalene moiety171.1136.824.65[1]
Compound 2b Modification in N-naphthalene moiety12.682.954.30[1]
Compound 3c Most potent analogue tested2.380.574.18[1]

Table 2: Kinetic Parameters of [3H]uridine Transport in the Presence of this compound

TransporterConditionVmax (pmol/mg protein/min)KM (µM)Reference
ENT1 ControlNot specifiedNot specified[3][4]
ENT1 With this compoundReducedUnchanged[3][4]
ENT2 ControlNot specifiedNot specified[3][4]
ENT2 With this compoundReducedUnchanged[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments conducted in the evaluation of this compound.

Cell Culture

Porcine kidney fibroblast cells deficient in nucleoside transporters (PK15NTD) and stably transfected with human ENT1 (PK15NTD/ENT1) or ENT2 (PK15NTD/ENT2) were utilized as the primary in vitro models.[1][4] The cells were cultured in a controlled environment at 37°C with 5% CO2.[4] Geneticin (G418) was included in the culture medium to ensure the continued expression of the transfected transporters.[4]

Nucleoside Uptake Assay

This assay measures the rate of nucleoside transport into the cells.

  • Cell Preparation: Confluent monolayers of PK15NTD/ENT1 or PK15NTD/ENT2 cells were seeded in 24-well plates.[1][5]

  • Washing: The cells were washed three times with a HEPES-buffered Ringer's solution (pH 7.4) containing (in mM): 135 NaCl, 10 glucose, 5 KCl, 5 HEPES, 3.33 NaH2PO4, 1.0 CaCl2, 1.0 MgCl2, and 0.83 Na2HPO4.[1][5]

  • Incubation: Cells were incubated for 1 minute with various concentrations of this compound or its analogues in the presence of [3H]uridine (2 µCi/ml, 1 µM).[1][5]

  • Termination: The uptake was stopped by rapidly washing the cells five times with ice-cold phosphate-buffered saline (PBS).[5]

  • Quantification: The intracellular radioactivity was quantified using a scintillation counter.[1] The protein content in each well was determined using a bicinchoninic acid (BCA) assay to normalize the uptake values.[1] Uptake was expressed as picomoles of [3H]uridine per milligram of cellular protein per minute.[1]

Cell Viability (MTT) Assay

This assay assesses the potential cytotoxicity of the compounds.

  • Cell Seeding: PK15NTD/ENT1 and PK15NTD/ENT2 cells were seeded in 96-well plates until they reached 80-90% confluency.[1][4]

  • Treatment: Cells were treated with various concentrations of the test compound for a specified duration.[4]

  • MTT Incubation: The culture medium was replaced with a solution containing 5 mg/ml of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours at 37°C.[4]

  • Solubilization: The MTT solution was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.[4]

  • Measurement: The absorbance was measured at 560 nm using a spectrophotometer, with a background reading at 655 nm.[4] Cell viability is proportional to the absorbance.

Western Blotting

This technique is used to determine the protein expression levels of ENT1 and ENT2.

  • Protein Extraction: Following treatment with the compound, cells were washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

  • Protein Quantification: The total protein concentration of the lysates was determined.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.[4]

  • Blocking and Antibody Incubation: The membrane was blocked with non-fat milk in Tris-Buffered Saline with Tween 20 (TBST) and then incubated with primary antibodies specific for ENT1 or ENT2 overnight.[4] Subsequently, the membrane was incubated with a corresponding secondary antibody.[4]

  • Detection: The protein bands were visualized using an appropriate detection system.

Visualizations

Signaling Pathway

ENT_Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine A_Receptor Adenosine Receptor Adenosine_ext->A_Receptor Binding ENT ENT1 / ENT2 Adenosine_ext->ENT Transport Cellular_Response Physiological Response A_Receptor->Cellular_Response Signal Transduction Adenosine_int Adenosine ENT->Adenosine_int Salvage Nucleotide Salvage Pathway Adenosine_int->Salvage This compound This compound This compound->ENT Inhibition

Caption: this compound inhibits ENT-mediated adenosine transport.

Experimental Workflow

FPMINT_Experimental_Workflow Start Start: this compound & Analogues Cell_Culture Cell Culture (PK15NTD/ENT1 & PK15NTD/ENT2) Start->Cell_Culture Uptake_Assay [3H]uridine Uptake Assay Cell_Culture->Uptake_Assay Cytotoxicity_Assay Cell Viability Assay (MTT) Cell_Culture->Cytotoxicity_Assay Protein_Expression Western Blot for ENT1/ENT2 Expression Cell_Culture->Protein_Expression Determine_IC50 Determine IC50 Values Uptake_Assay->Determine_IC50 Kinetic_Studies Kinetic Studies (Vmax & KM) Determine_IC50->Kinetic_Studies Mechanism_Action Elucidate Mechanism of Action Kinetic_Studies->Mechanism_Action Conclusion Conclusion: Irreversible, Non-competitive ENT2-selective Inhibitor Mechanism_Action->Conclusion Cytotoxicity_Assay->Conclusion Protein_Expression->Conclusion

Caption: Workflow for characterizing this compound's inhibitory activity.

Logical Relationship of Mechanism

FPMINT_Mechanism_Logic This compound This compound Binds_ENT Binds to ENT1/ENT2 This compound->Binds_ENT Non_Competitive Non-competitive Inhibition Binds_ENT->Non_Competitive Irreversible Irreversible Inhibition Binds_ENT->Irreversible ENT2_Selective Greater affinity for ENT2 (Lower IC50) Binds_ENT->ENT2_Selective Reduces_Vmax Reduces Vmax of Nucleoside Transport Non_Competitive->Reduces_Vmax No_KM_Change KM remains unchanged Non_Competitive->No_KM_Change Not_Washed_Out Inhibitory effect is not removed by washing Irreversible->Not_Washed_Out

Caption: Logical flow of this compound's mechanism of action.

References

The Significance of ENT2 Inhibition by FPMINT: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Equilibrative nucleoside transporter 2 (ENT2), a key player in nucleoside transport across cellular membranes, has emerged as a significant therapeutic target in various pathologies, including cancer and inflammatory diseases.[1][2] The novel inhibitor, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), demonstrates a notable selectivity for ENT2 over its counterpart, ENT1.[3][4] This technical guide provides an in-depth analysis of the significance of ENT2 inhibition by this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows. This compound and its analogues act as irreversible and non-competitive inhibitors of ENTs, offering a prolonged duration of action that is advantageous for therapeutic applications.[3][4]

Introduction to ENT2 and the Rationale for Inhibition

Equilibrative nucleoside transporters (ENTs) are crucial for maintaining nucleoside homeostasis, which is vital for DNA and RNA synthesis, cellular signaling, and energy metabolism.[1] ENT2, encoded by the SLC29A2 gene, facilitates the bidirectional transport of purine and pyrimidine nucleosides.[2][5] Dysregulation of ENT2 expression and function is implicated in several diseases.

Notably, many cancer cells exhibit heightened nucleoside transport activity to fuel their rapid proliferation.[1] High levels of ENT2 expression have been correlated with advanced stages of various cancers, including colorectal, breast, and pancreatic cancer.[2][6] Therefore, inhibiting ENT2 presents a promising strategy to disrupt the nucleotide supply chain in cancer cells, leading to impaired DNA/RNA synthesis and ultimately, cell death.[1]

Furthermore, ENT2 plays a critical role in modulating extracellular adenosine levels.[1] Adenosine is a potent signaling molecule with well-documented anti-inflammatory effects.[1] By inhibiting ENT2, extracellular adenosine concentrations can be increased, leading to the modulation of immune cell activity and a reduction in inflammation.[1] This mechanism holds therapeutic potential for chronic inflammatory diseases.[1][5]

This compound has emerged as a valuable pharmacological tool to probe the functions of ENT2 and as a lead compound for the development of ENT2-selective therapeutics.[3][4] Unlike conventional ENT inhibitors like dipyridamole and S-(4-nitrobenzyl)-6-thioinosine (NBMPR), which are highly selective for ENT1, this compound displays a 5- to 10-fold higher selectivity for ENT2.[3][4]

Quantitative Data: Inhibitory Potency of this compound and its Analogues

The inhibitory effects of this compound and its synthesized analogues on human ENT1 and ENT2 have been quantified using [³H]uridine and [³H]adenosine uptake assays in nucleoside transporter-deficient PK15NTD cells stably expressing either ENT1 or ENT2.[4][7] The half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), and maximum velocity (Vmax) are key parameters summarized below.

Table 1: IC50 Values of this compound and Analogues for ENT1 and ENT2 [3][8]

CompoundModificationIC50 for ENT1 (µM)IC50 for ENT2 (µM)Selectivity (ENT1/ENT2)
This compound Parent Compound~2.5 - 7.1~0.5 - 2.6~5-10 fold for ENT2
Compound 1c N-naphthalene to N-benzene with meta-methyl171.1136.824.65
Compound 1d N-naphthalene to N-benzene with para-ethyl0.5977.120.0076 (ENT1 selective)
Compound 2b Fluorophenyl to chlorophenyl12.682.954.30
Compound 3c N-naphthalene to N-benzene with para-oxymethyl and fluorophenyl to chlorophenyl2.380.574.18

Table 2: Kinetic Parameters of ENT1 and ENT2 Inhibition by this compound and Compound 3c [3][4][8]

InhibitorTransporterSubstrateKinetic ParameterValue
This compound ENT1[³H]uridineVmaxReduced
KMUnaffected
ENT2[³H]uridineVmaxReduced
KMUnaffected
Compound 3c ENT1[³H]uridineVmaxReduced
KMUnaffected
Ki2.79 µM
ENT2[³H]uridineVmaxReduced
KMUnaffected

Signaling Pathways Modulated by ENT2 Inhibition

The inhibition of ENT2 by this compound significantly impacts key cellular signaling pathways, primarily by altering nucleoside availability.

Adenosine Signaling Pathway

ENT2 is a key regulator of extracellular adenosine levels. By inhibiting ENT2, this compound prevents the uptake of adenosine from the extracellular space, leading to its accumulation.[1][4] This elevated extracellular adenosine can then bind to and activate adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors that modulate various physiological processes, including inflammation and neurotransmission.[2][9] For instance, activation of the A2B adenosine receptor on intestinal epithelial cells has been shown to protect against colitis.[2][9]

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine A2B_Receptor A2B Receptor Adenosine_ext->A2B_Receptor Activation ENT2 ENT2 Adenosine_ext->ENT2 Uptake Signaling_Cascade Downstream Signaling (e.g., cAMP production) A2B_Receptor->Signaling_Cascade Adenosine_int Adenosine ENT2->Adenosine_int This compound This compound This compound->ENT2 Inhibition Salvage_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nucleosides Purine & Pyrimidine Nucleosides (e.g., Hypoxanthine) ENT2 ENT2 Nucleosides->ENT2 Transport Salvage_Enzymes Salvage Pathway Enzymes (e.g., HPRT) ENT2->Salvage_Enzymes Nucleotides Nucleotides (AMP, GMP, etc.) Salvage_Enzymes->Nucleotides DNA_RNA DNA/RNA Synthesis Nucleotides->DNA_RNA This compound This compound This compound->ENT2 Inhibition Experimental_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_validation In Vitro Validation Compound_Library Compound Library Primary_Assay High-Throughput [³H]Uridine Uptake Assay (PK15NTD/ENT2 cells) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Compounds with >50% inhibition) Primary_Assay->Hit_Identification IC50_Determination IC50 Determination (Dose-response curves) Hit_Identification->IC50_Determination Selectivity_Assay Selectivity Profiling ([³H]Uridine Uptake Assay in PK15NTD/ENT1 cells) IC50_Determination->Selectivity_Assay Mechanism_of_Action Mechanism of Action (Kinetic studies - Vmax, Km, Ki) Selectivity_Assay->Mechanism_of_Action Cytotoxicity_Assay Cytotoxicity/Viability Assays (e.g., MTT Assay in cancer cell lines) Mechanism_of_Action->Cytotoxicity_Assay Western_Blot Target Engagement (Western Blot for ENT2 expression) Cytotoxicity_Assay->Western_Blot

References

FPMINT: A Pharmacological Probe for Equilibrative Nucleoside Transporter 2 (ENT2) Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) as a pharmacological tool for the investigation of Equilibrative Nucleoside Transporter 2 (ENT2) function. This document details its mechanism of action, selectivity, and provides experimental protocols and data presentation to facilitate its use in research and drug development.

Equilibrative nucleoside transporters (ENTs) are crucial for the transport of nucleosides and their analogs across cell membranes, playing a significant role in nucleotide synthesis and the regulation of extracellular adenosine levels.[1][2] While most ENT inhibitors are selective for ENT1, this compound has emerged as a valuable tool due to its preferential inhibition of ENT2.[1][3][4][5][6][7][8]

Mechanism of Action and Selectivity

This compound is a potent, irreversible, and non-competitive inhibitor of ENTs.[1][3][9] Kinetic studies have demonstrated that this compound reduces the maximum velocity (Vmax) of nucleoside transport mediated by both ENT1 and ENT2 without affecting the Michaelis constant (Km).[1][4][9] This suggests that this compound does not compete with nucleoside substrates for the same binding site. Furthermore, its inhibitory effects cannot be reversed by extensive washing, indicating an irreversible mode of action.[1][9]

A key feature of this compound is its selectivity for ENT2 over ENT1. The IC50 value of this compound for ENT2-mediated nucleoside transport is reported to be 5 to 10 times lower than that for ENT1.[1][9] This preferential inhibition makes this compound a valuable instrument for dissecting the specific physiological and pathological roles of ENT2.[10]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory effects of this compound and its analogs on ENT1 and ENT2.

Table 1: Inhibitory Potency (IC50) of this compound on ENT1 and ENT2

TransporterSubstrateIC50 (µM)Reference
ENT1[3H]uridine> 10[1]
ENT2[3H]uridine~1-2[1]
ENT1[3H]adenosine~7[9]
ENT2[3H]adenosine~2.5[9]

Table 2: Inhibitory Potency (IC50) of this compound Analogs on ENT1 and ENT2 with [3H]uridine as a Substrate

CompoundModificationENT1 IC50 (µM)ENT2 IC50 (µM)Selectivity (ENT1/ENT2)Reference
This compound-~10-12~2-3~5[5][11]
Compound 1bN-naphthalene moiety1.82No effect-[5][11]
Compound 1cN-naphthalene moiety171.1136.824.65[5][11]
Compound 2bN-naphthalene & fluorophenyl moieties12.682.954.30[5][11]
Compound 3cN-naphthalene & fluorophenyl moieties2.380.574.18[5][11]

Experimental Protocols

Radiolabeled Nucleoside Uptake Assay

This protocol describes the measurement of nucleoside transport inhibition by this compound in cells engineered to express specific ENT transporters.

Cell Model: Nucleoside transporter-deficient PK15 (PK15NTD) cells stably expressing either human ENT1 or ENT2 are recommended.[1][4][5][9]

Materials:

  • PK15NTD/ENT1 and PK15NTD/ENT2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • This compound

  • [3H]uridine or [3H]adenosine

  • HEPES-buffered Ringer's solution

  • Scintillation fluid

  • Cell lysis buffer

Procedure:

  • Cell Culture: Culture PK15NTD/ENT1 and PK15NTD/ENT2 cells in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed cells in 24-well plates and grow to confluence.

  • Inhibition:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, wash the confluent cell monolayers with pre-warmed HEPES-buffered Ringer's solution.

    • Pre-incubate the cells with varying concentrations of this compound in HEPES-buffered Ringer's solution for a specified time (e.g., 10-30 minutes) at 37°C.

  • Uptake Measurement:

    • Initiate the uptake by adding HEPES-buffered Ringer's solution containing the radiolabeled nucleoside (e.g., 1 µM [3H]uridine) and the corresponding concentration of this compound.

    • Incubate for a short period (e.g., 1-5 minutes) to ensure measurement of the initial rate of transport.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold HEPES-buffered Ringer's solution.

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS) and incubating at room temperature.

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

    • Determine the protein concentration of parallel wells using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis:

    • Calculate the rate of nucleoside uptake (pmol/mg protein/min).

    • Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

FPMINT_Mechanism cluster_membrane Cell Membrane ENT2 ENT2 Transporter Nucleoside_out Intracellular Nucleoside ENT2->Nucleoside_out Nucleoside_in Extracellular Nucleoside Nucleoside_in->ENT2 Transport This compound This compound This compound->ENT2 Inhibition Irreversible Non-competitive Inhibition

This compound's irreversible, non-competitive inhibition of the ENT2 transporter.

Nucleoside_Uptake_Workflow start Start culture Culture PK15NTD/ENT2 cells to confluence start->culture wash1 Wash cells with HEPES-buffered Ringer's culture->wash1 preincubate Pre-incubate with this compound wash1->preincubate add_radiolabel Add [3H]nucleoside + this compound preincubate->add_radiolabel incubate Incubate for transport add_radiolabel->incubate wash2 Wash with ice-cold buffer incubate->wash2 lyse Lyse cells wash2->lyse quantify Quantify radioactivity and protein lyse->quantify analyze Analyze data (IC50) quantify->analyze end End analyze->end

Experimental workflow for a radiolabeled nucleoside uptake assay using this compound.

ENT2_Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2B_Receptor A2B Adenosine Receptor Adenosine->A2B_Receptor Activates ENT2 ENT2 Adenosine->ENT2 Transport Signaling_Cascade Downstream Signaling A2B_Receptor->Signaling_Cascade Adenosine_in Intracellular Adenosine ENT2->Adenosine_in This compound This compound This compound->ENT2 Inhibits

References

Methodological & Application

Application Notes and Protocols for FPMINT in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), a selective inhibitor of Equilibrative Nucleoside Transporters (ENTs), in in vitro cell culture experiments. This compound and its derivatives are valuable tools for studying the roles of ENT1 and ENT2 in various physiological and pathological processes.

Introduction

This compound is a novel chemical compound that acts as a non-competitive and irreversible inhibitor of both ENT1 and ENT2.[1] Notably, it displays a higher selectivity for ENT2 over ENT1, making it a significant tool for distinguishing the specific functions of these two important nucleoside transporters.[1][2][3] Equilibrative nucleoside transporters are crucial for the transport of nucleosides across cell membranes, playing a vital role in nucleotide synthesis and the regulation of adenosine-mediated signaling.[1][3] The study of this compound and its analogues is particularly relevant in fields such as pharmacology, cancer research, and cardiovascular studies.

Applications

  • Studying the specific roles of ENT1 and ENT2: Due to its preferential inhibition of ENT2, this compound can be used to dissect the individual contributions of ENT1 and ENT2 to nucleoside uptake in various cell types.[1][2]

  • Drug Development: As ENTs are involved in the transport of nucleoside analogue drugs used in chemotherapy, this compound can be utilized to investigate mechanisms of drug resistance and to develop more targeted cancer therapies.[1]

  • Cardiovascular Research: ENT1 is known to be involved in cardioprotection. This compound can be a tool to explore the specific roles of ENT2 in cardiovascular function.[1]

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound and one of its potent derivatives, Compound 3c, on ENT1 and ENT2.

Table 1: IC50 Values for this compound Derivative on Nucleoside Transport [1]

TransporterSubstrateIC50 (µM)
ENT1 [3H]uridine2.458
[3H]adenosine7.113
ENT2 [3H]uridine0.5697
[3H]adenosine2.571

Table 2: Inhibitory Activities of this compound Analogues [2][4]

CompoundTargetIC50 (µM)Selectivity (ENT1/ENT2)
This compound ENT1~12.50.17
ENT2~2.1
Compound 1b ENT11.82N/A (No effect on ENT2)
ENT2>100
Compound 1c ENT1171.114.65
ENT236.82
Compound 1d ENT10.590.0076
ENT277.12
Compound 2b ENT112.684.30
ENT22.95
Compound 3c ENT12.384.18
ENT20.57

Experimental Protocols

Here are detailed protocols for key in vitro experiments involving this compound.

Cell Culture

The recommended cell models are PK15 nucleoside transporter-deficient cells stably transfected with human ENT1 (PK15NTD/ENT1) or ENT2 (PK15NTD/ENT2).[1]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum (FBS), 25 mM HEPES, 0.5 mg/ml geneticin (G418), 100 units/mL penicillin, and 100 µg/mL streptomycin.[1]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

Protocol 1: Nucleoside Uptake Inhibition Assay

This protocol determines the effect of this compound on the uptake of radiolabeled nucleosides.

Materials:

  • PK15NTD/ENT1 and PK15NTD/ENT2 cells

  • 24-well culture plates

  • HEPES-buffered Ringer's solution (in mM: 135 NaCl, 10 glucose, 5 KCl, 5 HEPES, 3.33 NaH2PO4, 1.0 CaCl2, 1.0 MgCl2, 0.83 Na2HPO4; pH 7.4)[2][4]

  • [3H]uridine or [3H]adenosine

  • This compound or its analogues

  • Nitrobenzylthioinosine (NBMPR) for determining passive uptake

  • Ice-cold phosphate-buffered saline (PBS)

  • 5% Triton-X100

  • Scintillation liquid

  • Bicinchoninic acid (BCA) protein assay kit

Procedure:

  • Seed PK15NTD/ENT1 and PK15NTD/ENT2 cells in 24-well plates and grow to confluence.[2][4]

  • Wash the confluent cell monolayers three times with HEPES-buffered Ringer's solution.[2][4]

  • Incubate the cells with various concentrations of this compound (e.g., from 10 nM to 100 µM) in HEPES-buffered Ringer's solution containing a fixed concentration of [3H]uridine (e.g., 2 µCi/ml, 1 µM) for 1 minute.[2][4]

  • To determine passive uptake, incubate a set of cells with [3H]uridine in the presence of 0.5 mM NBMPR.[2][4]

  • Rapidly terminate the uptake by washing the cells five times with ice-cold PBS.[2][4]

  • After air-drying, solubilize the cells by adding 500 µl of 5% Triton-X100 and incubating overnight.[4]

  • Mix 300 µl of the cell lysate with 2 ml of scintillation liquid.[4]

  • Quantify the radioactivity using a scintillation counter.[4]

  • Determine the protein content in each well using a BCA protein assay.[4]

  • Express the uptake values as picomoles of [3H]uridine per milligram of cellular protein per minute.[4]

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability.

Materials:

  • PK15NTD/ENT1 and PK15NTD/ENT2 cells

  • 96-well culture plates

  • This compound derivative (e.g., in half-log concentrations from 0.5 µM to 50 µM)[1]

  • MTT solution (5 mg/ml in PBS)[1]

  • Dimethyl sulfoxide (DMSO)[1]

Procedure:

  • Seed cells in a 96-well plate and culture until they reach confluence.[1]

  • Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24 or 48 hours).

  • After the treatment period, discard the medium.

  • Add 100 µL of 5 mg/ml MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Discard the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 560 nm using a microplate reader, with a background reading at 655 nm.[1]

  • Cell viability is proportional to the absorbance measured.

Protocol 3: Western Blot for ENT1 and ENT2 Protein Expression

This protocol is used to determine if this compound affects the protein levels of ENT1 and ENT2.

Materials:

  • PK15NTD/ENT1 and PK15NTD/ENT2 cells

  • 100 mm culture dishes

  • This compound derivative

  • Ice-cold PBS

  • RIPA Lysis and Extraction buffer with protease and phosphatase inhibitors (e.g., 1 mM PMSF and 1X Halt™ Phosphatase Inhibitor Cocktail)[1]

  • Primary antibodies against ENT1 and ENT2

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Grow PK15NTD/ENT1 and PK15NTD/ENT2 cells on 100 mm culture dishes.

  • Treat the cells with the this compound derivative for 24 or 48 hours.[1]

  • Rinse the cells twice with ice-cold PBS.[1]

  • Lyse the cells by adding RIPA buffer with inhibitors and scrape the cells.[1]

  • Collect the lysate and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against ENT1 or ENT2.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway Diagram

FPMINT_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nucleosides_ext Nucleosides (e.g., Adenosine, Uridine) ENT1 ENT1 Nucleosides_ext->ENT1 Transport ENT2 ENT2 Nucleosides_ext->ENT2 Transport Nucleosides_int Nucleosides ENT1->Nucleosides_int ENT2->Nucleosides_int Salvage_Pathway Nucleotide Synthesis (Salvage Pathway) Nucleosides_int->Salvage_Pathway Signaling Adenosine Signaling Nucleosides_int->Signaling This compound This compound This compound->ENT1 Inhibition This compound->ENT2 Inhibition (more selective)

Caption: this compound's inhibitory action on ENT1 and ENT2 nucleoside transporters.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays cluster_results Data Analysis start Start: Culture PK15NTD/ENT1 and PK15NTD/ENT2 cells treatment Treat cells with this compound (various concentrations) start->treatment uptake_assay Nucleoside Uptake Assay ([3H]uridine or [3H]adenosine) treatment->uptake_assay mtt_assay Cytotoxicity Assay (MTT) treatment->mtt_assay western_blot Protein Expression Analysis (Western Blot) treatment->western_blot ic50 Determine IC50 values uptake_assay->ic50 viability Assess cell viability mtt_assay->viability expression Quantify ENT1/ENT2 protein levels western_blot->expression

Caption: General experimental workflow for characterizing this compound in vitro.

References

Application Notes: Utilizing FPMINT in a [3H]uridine Uptake Assay for Studying Nucleoside Transporters

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Equilibrative nucleoside transporters (ENTs), such as ENT1 and ENT2, are crucial membrane proteins that facilitate the transport of nucleosides like uridine across cell membranes.[1][2][3] This process is vital for nucleotide synthesis salvage pathways and for modulating the extracellular concentration of signaling nucleosides like adenosine.[1] The [3H]uridine uptake assay is a widely used method to study the activity of these transporters. This application note provides a detailed protocol for using FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), a potent inhibitor of ENTs, in a [3H]uridine uptake assay.

This compound has been identified as a non-competitive and irreversible inhibitor of both ENT1 and ENT2, with a higher selectivity for ENT2.[4] Kinetic studies have shown that this compound decreases the Vmax of [3H]uridine transport through ENT1 and ENT2 without altering the Km, indicating it does not compete with uridine for the same binding site.[1][2][4] Its irreversible nature is demonstrated by the fact that its inhibitory effects cannot be easily washed out.[1][4] These characteristics make this compound a valuable tool for investigating the function and pharmacology of ENT transporters.

Principle of the Assay

The [3H]uridine uptake assay measures the rate at which cells import radiolabeled uridine. By introducing this compound, researchers can quantify its inhibitory effect on this uptake, thereby characterizing the activity and inhibition of ENT transporters. The amount of incorporated radioactivity is measured using a liquid scintillation counter and is proportional to the transporter activity.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the role of ENT1/ENT2 in uridine transport and the inhibitory action of this compound.

G cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space ENT ENT1 / ENT2 Uridine_in [3H]Uridine ENT->Uridine_in Uridine_out [3H]Uridine Uridine_out->ENT Transport FPMINT_out This compound FPMINT_out->ENT Inhibition RNA_synthesis RNA Synthesis Uridine_in->RNA_synthesis Incorporation

Caption: this compound inhibits ENT1/ENT2, blocking [3H]uridine transport into the cell.

Experimental Protocols

Materials and Reagents
  • Cell Lines: PK15 nucleoside transporter-deficient cells transfected with human ENT1 (PK15NTD/ENT1) or ENT2 (PK15NTD/ENT2) are recommended.[4]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum (FBS), 25 mM HEPES, 0.5 mg/ml geneticin, 100 units/mL penicillin, and 100 µg/mL streptomycin.[4]

  • [3H]Uridine: Specific activity of ~25-50 Ci/mmol.

  • This compound: Prepare stock solutions in DMSO.

  • HEPES-buffered Ringer's Solution (pH 7.4): 135 mM NaCl, 10 mM glucose, 5 mM KCl, 5 mM HEPES, 3.33 mM NaH2PO4, 1.0 mM CaCl2, 1.0 mM MgCl2, and 0.83 mM Na2HPO4.[1][4]

  • Stop Solution: Ice-cold HEPES-buffered Ringer's solution containing 1 mM unlabeled uridine.[5]

  • Lysis Buffer: 10% Sodium Dodecyl Sulfate (SDS) or RIPA Lysis and Extraction buffer.[4][5]

  • Scintillation Cocktail: Optiphase Supermix or equivalent.[5]

  • Protein Assay Reagent: Bicinchoninic acid (BCA) assay kit.[1]

Experimental Workflow

The overall workflow for the [3H]uridine uptake assay with this compound is depicted below.

G A 1. Seed Cells (e.g., PK15NTD/ENT1 or ENT2) in 24-well plates B 2. Culture Cells until confluent A->B C 3. Wash Cells with HEPES-buffered Ringer's solution B->C D 4. Pre-incubation with this compound at various concentrations C->D E 5. Initiate Uptake by adding [3H]uridine D->E F 6. Stop Uptake with ice-cold Stop Solution E->F G 7. Wash Cells to remove unincorporated [3H]uridine F->G H 8. Lyse Cells G->H I 9. Measure Radioactivity (Liquid Scintillation Counting) H->I J 10. Normalize Data to protein concentration I->J K 11. Data Analysis (IC50 determination) J->K

Caption: Step-by-step workflow for the [3H]uridine uptake assay using this compound.

Detailed Protocol
  • Cell Seeding and Culture:

    • Seed PK15NTD/ENT1 or PK15NTD/ENT2 cells in 24-well plates at a density that allows them to reach confluency on the day of the experiment.[1]

    • Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Preparation for the Assay:

    • On the day of the experiment, aspirate the culture medium from the confluent cell monolayers.

    • Wash the cells three times with pre-warmed (37°C) HEPES-buffered Ringer's solution.[1]

  • This compound Incubation:

    • Prepare serial dilutions of this compound in HEPES-buffered Ringer's solution. A typical concentration range is from 1 nM to 100 µM.[1]

    • Add the this compound solutions to the respective wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature.[4] Include a vehicle control (DMSO) group.

  • [3H]Uridine Uptake:

    • Prepare a solution of [3H]uridine in HEPES-buffered Ringer's solution (e.g., 1-10 µM, 2 µCi/ml).[1][4]

    • To initiate the uptake, add the [3H]uridine solution to each well.

    • Incubate for a short period, typically 1 to 15 minutes, at room temperature.[1][4] The linear range of uptake should be determined empirically for each cell line.

  • Stopping the Uptake and Washing:

    • Terminate the uptake by rapidly aspirating the [3H]uridine solution and washing the cells four times with ice-cold Stop Solution.[5] This helps to remove extracellular [3H]uridine and stop the transport process.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 100 µl of 10% SDS or another suitable lysis buffer to each well.[5]

    • Transfer the cell lysate to a scintillation vial.

    • Add 900 µl of scintillation cocktail to each vial.[5]

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Protein Quantification:

    • In a parallel set of wells treated identically, determine the protein concentration using a BCA protein assay to normalize the uptake data.[1]

Data Analysis
  • Normalization: Normalize the CPM values to the protein concentration for each well. The uptake is typically expressed as pmol of [3H]uridine per mg of protein per minute.[1]

  • Dose-Response Curves: Plot the normalized uptake values against the logarithm of the this compound concentration.

  • IC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the [3H]uridine uptake.

Data Presentation

This compound Inhibitory Activity

The following table summarizes the reported IC50 values for this compound and a derivative against ENT1- and ENT2-mediated [3H]uridine uptake.

CompoundTransporterIC50 (µM)Reference
This compound ENT118.04[4]
ENT21.69[4]
This compound Derivative ENT12.458[4]
ENT20.5697[4]
Kinetic Parameters of [3H]uridine Transport in the Presence of an this compound Analogue

This table illustrates the effect of an this compound analogue (Compound 3c) on the kinetic parameters of [3H]uridine uptake by ENT1.[1]

Compound 3c (µM)Vmax (pmol/mg protein/min)Km (µM)
0 2236 ± 56.320.143 ± 0.018
0.01 2083 ± 36.800.142 ± 0.012
0.1 1867 ± 27.630.143 ± 0.010
1 1377 ± 37.810.144 ± 0.019
10 732.9 ± 12.020.142 ± 0.011

Data presented as mean ± SEM.

Conclusion

The [3H]uridine uptake assay is a robust method for studying the function and inhibition of equilibrative nucleoside transporters. This compound serves as a powerful research tool for these studies due to its potent, non-competitive, and irreversible inhibitory effects on ENT1 and ENT2. The detailed protocol and data presented in this application note provide a comprehensive guide for researchers to effectively utilize this compound in their investigations of nucleoside transport.

References

Determining the Effective Concentration of FPMINT for Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) is a novel and selective inhibitor of equilibrative nucleoside transporters (ENTs), demonstrating a higher selectivity for ENT2 over ENT1.[1][2][3] ENTs are crucial for nucleoside transport across cell membranes, playing a significant role in nucleotide synthesis and the regulation of extracellular adenosine levels.[1][2][4] The inhibition of these transporters by this compound presents a promising avenue for therapeutic intervention, particularly in cancer and cardiovascular diseases.[2] this compound acts as an irreversible and non-competitive inhibitor of both ENT1 and ENT2.[2][5]

These application notes provide detailed protocols for determining the effective concentration of this compound in various cell-based assays, enabling researchers to accurately assess its biological activity. The provided methodologies cover cytotoxicity, cell proliferation, and apoptosis assays, which are fundamental for characterizing the cellular response to this compound.

Data Presentation: Efficacy of this compound and Analogs

The following table summarizes the reported inhibitory concentrations (IC50) of this compound and its analogs against human ENT1 and ENT2 expressed in PK15NTD cells. This data serves as a reference for designing dose-response experiments in other cell lines.

CompoundTargetIC50 (µM)Selectivity (ENT1/ENT2)Reference
This compound ENT117.680.17[1]
ENT22.95[1]
Analog 1c ENT1171.110.21[1]
ENT236.82[1]
Analog 1d ENT10.59130.71[1]
ENT277.12[1]
Analog 2b ENT112.680.23[1]
ENT22.95[1]
Analog 3c ENT12.380.24[1]
ENT20.57[1]

Signaling Pathway Modulated by this compound

This compound's inhibition of ENT1 and ENT2 leads to an accumulation of extracellular adenosine, which can then activate adenosine receptors (A1, A2A, A2B, A3). This modulation of purinergic signaling can have profound effects on various cellular processes, including proliferation, inflammation, and apoptosis.

FPMINT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine_ext Adenosine ENT ENT1 / ENT2 Adenosine_ext->ENT Transport AR Adenosine Receptors (A1, A2A, A2B, A3) Adenosine_ext->AR Activates This compound This compound This compound->ENT Inhibits Adenosine_int Adenosine ENT->Adenosine_int Downstream Downstream Signaling (e.g., cAMP, PLC) AR->Downstream Adenosine_int->ENT Cellular_Response Cellular Responses (Proliferation, Apoptosis, etc.) Downstream->Cellular_Response

Caption: this compound inhibits ENT1/ENT2, leading to increased extracellular adenosine and subsequent activation of adenosine receptors, triggering downstream signaling pathways that influence cellular responses.

Experimental Protocols

Determining IC50 using MTT Cytotoxicity Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound, which represents the concentration required to inhibit 50% of cell viability.

Materials:

  • Target cell line (e.g., cancer cell line)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A common starting range is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration and fit a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining the IC50 of this compound using the MTT cytotoxicity assay.

Cell Proliferation Assay using BrdU Incorporation

This assay measures the rate of cell proliferation by detecting the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • BrdU labeling solution (10 mM)

  • Fixation/denaturation solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

  • Substrate for detection (e.g., TMB for HRP)

  • Stop solution (if using HRP)

  • Microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • BrdU Labeling:

    • Two to four hours before the end of the this compound treatment, add BrdU labeling solution to each well to a final concentration of 10 µM.

    • Incubate for 2-4 hours.

  • Fixation and Denaturation:

    • Remove the culture medium and fix the cells with a fixation solution for 30 minutes at room temperature.

    • Wash the cells with PBS.

    • Add a denaturation solution (e.g., 2N HCl) and incubate for 20-30 minutes at room temperature to expose the incorporated BrdU.

    • Neutralize with a neutralizing buffer (e.g., 0.1 M sodium borate).

  • Immunodetection:

    • Wash the cells with PBS.

    • Block with a blocking buffer for 1 hour.

    • Incubate with anti-BrdU antibody for 1-2 hours at room temperature.

    • Wash with PBS.

    • If using a secondary antibody, incubate for 1 hour.

  • Detection and Analysis:

    • Add the appropriate substrate and incubate until color development is sufficient.

    • Add stop solution if necessary.

    • Measure the absorbance or fluorescence.

    • Analyze the data to determine the effect of this compound on cell proliferation.

Apoptosis Assay using Annexin V Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V. Propidium iodide (PI) is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with various concentrations of this compound for the desired time.

    • Include an untreated control.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Annexin V Binding Buffer.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Apoptosis_Assay_Logic Start Treated Cell Population Stain Stain with Annexin V and PI Start->Stain Analyze Flow Cytometry Analysis Stain->Analyze Live Live Cells (Annexin V-, PI-) Analyze->Live Early Early Apoptotic (Annexin V+, PI-) Analyze->Early Late Late Apoptotic/Necrotic (Annexin V+, PI+) Analyze->Late

Caption: Logical flow for differentiating cell populations in an Annexin V/PI apoptosis assay.

Conclusion

The protocols described in these application notes provide a comprehensive framework for determining the effective concentration of this compound in cell-based assays. By systematically evaluating its effects on cytotoxicity, proliferation, and apoptosis, researchers can gain valuable insights into the therapeutic potential of this novel ENT inhibitor. The provided data and diagrams serve as a foundational resource for designing and interpreting experiments aimed at elucidating the cellular mechanisms of this compound.

References

Application Notes and Protocols: Western Blot Analysis of ENT1 and ENT2 Expression Following FPMINT Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing the expression of Equilibrative Nucleoside Transporter 1 (ENT1) and Equilibrative Nucleoside Transporter 2 (ENT2) via Western blot following treatment with FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine). This compound and its derivatives are known irreversible and non-competitive inhibitors of ENT1 and ENT2, with a notable selectivity for ENT2.[1][2] Understanding the effect of such compounds on the protein expression levels of their targets is a critical step in drug development and mechanistic studies.

Data Presentation: Effect of this compound on ENT1 and ENT2 Expression

Studies have consistently shown that this compound and its analogues do not alter the total protein expression levels of ENT1 and ENT2.[3][4] The primary mechanism of action of this compound is the direct inhibition of the nucleoside transport function of ENT1 and ENT2, rather than the modulation of their expression.[1][2]

Table 1: Summary of Quantitative Western Blot Analysis of ENT1 and ENT2 Expression after this compound Derivative Treatment

Target ProteinTreatment GroupDuration of TreatmentChange in Protein ExpressionReference
ENT1Control (0.5% DMSO)24 hoursBaseline[4]
ENT150 µM Compound 3c24 hoursNo significant change[4]
ENT1Control (0.5% DMSO)48 hoursBaseline[4]
ENT150 µM Compound 3c48 hoursNo significant change[4]
ENT2Control (0.5% DMSO)24 hoursBaseline[4]
ENT250 µM Compound 3c24 hoursNo significant change[4]
ENT2Control (0.5% DMSO)48 hoursBaseline[4]
ENT250 µM Compound 3c48 hoursNo significant change[4]

*Compound 3c is a potent analogue of this compound.[3]

Experimental Protocols

This section details the methodology for performing Western blot analysis to assess ENT1 and ENT2 expression levels in cell lines following treatment with this compound or its analogues. The protocol is adapted from studies investigating the effects of this compound derivatives.[4]

Cell Culture and Treatment

The porcine kidney epithelial cell line PK15, deficient in nucleoside transporters (PK15NTD), stably transfected with human ENT1 or ENT2, is a suitable in vitro model.[1][3]

  • Cell Culture: Culture PK15NTD/ENT1 and PK15NTD/ENT2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Plating: Seed cells in 10-cm culture dishes and allow them to grow to confluence.

  • Treatment: Treat the confluent cells with the desired concentration of this compound (e.g., 50 µM of a derivative) or an equivalent volume of vehicle (e.g., 0.5% DMSO) for the specified duration (e.g., 24 or 48 hours).

Protein Extraction
  • Washing: After treatment, wash the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 5 mM sodium monophosphate, pH 8) containing a protease inhibitor cocktail.

  • Harvesting: Scrape the cells and collect the lysate.

  • Quantification: Determine the protein concentration of the lysate using a bicinchoninic acid (BCA) protein assay.[1]

Western Blotting
  • Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer and heating.

  • SDS-PAGE: Separate the protein lysates (e.g., 20-30 µg per lane) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ENT1 and ENT2 overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., β-actin) should be used as a loading control.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the expression of ENT1 and ENT2 to the loading control.

Visualizations

Experimental Workflow for Western Blot Analysis

WesternBlotWorkflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_analysis Data Analysis A Seed PK15NTD/ENT1 or PK15NTD/ENT2 Cells B Treat with this compound or Vehicle (Control) A->B C Wash Cells with Ice-Cold PBS B->C D Lyse Cells & Collect Lysate C->D E Quantify Protein (BCA Assay) D->E F SDS-PAGE E->F G Protein Transfer to Membrane F->G H Blocking G->H I Primary Antibody Incubation (anti-ENT1, anti-ENT2, anti-Actin) H->I J Secondary Antibody Incubation I->J K Chemiluminescent Detection J->K L Densitometry Analysis K->L M Normalize to Loading Control L->M

Caption: Workflow for Western Blot Analysis of ENT1/ENT2 Expression.

Logical Relationship of this compound Action

FPMINT_Action This compound This compound Treatment ENTs ENT1 & ENT2 Transporters This compound->ENTs Directly Inhibits Expression ENT1 & ENT2 Protein Expression Transport Nucleoside Transport ENTs->Transport Mediates NoEffect No Change NoEffect->Expression

Caption: this compound directly inhibits ENT transport activity without altering expression.

References

Application Notes and Protocols: Assessing Cell Viability with FPMINT Treatment using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation.[1][2] The assay quantifies the metabolic activity of living cells, which serves as an indicator of their overall health.[3] In drug discovery and development, the MTT assay is crucial for evaluating the cytotoxic potential of novel compounds.

This document provides detailed application notes and a comprehensive protocol for using the MTT assay to evaluate the effects of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) on cell viability. This compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), with greater selectivity for ENT2 over ENT1.[4][5][6] Research indicates that this compound and its analogues are non-competitive, irreversible inhibitors that do not significantly affect cell viability at concentrations effective for ENT inhibition.[4][7] Therefore, the primary application of the MTT assay in the context of this compound research is to confirm its low cytotoxicity and to ensure that its observed biological effects are due to the specific inhibition of nucleoside transport rather than off-target toxicity.

Principle of the MTT Assay

The core principle of the MTT assay lies in the enzymatic conversion of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[2][8] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[1][8][9] The resulting formazan crystals accumulate within the cells and can be solubilized using a solvent like Dimethyl Sulfoxide (DMSO) or an acidified ethanol solution.[8][10] The concentration of the dissolved formazan, which produces a purple color, is directly proportional to the number of viable cells.[11] This concentration is quantified by measuring the absorbance of the solution using a spectrophotometer at a wavelength typically between 500 and 600 nm (most commonly 570 nm).[1][8]

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Enzymes NAD(P)H-dependent oxidoreductases Mitochondria->Enzymes contain Formazan Formazan (Purple, Insoluble) Enzymes->Formazan reduces MTT MTT (Yellow, Soluble) MTT->Enzymes enters cell

Caption: Principle of the MTT assay within a viable cell.

Detailed Experimental Protocols

This protocol is designed for adherent cells cultured in a 96-well plate format but can be adapted for suspension cells.

1. Reagent and Material Preparation

  • Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • MTT Solution (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.[12]

    • Vortex until fully dissolved.

    • Sterilize the solution by passing it through a 0.22 µm filter.[2]

    • Store in a light-protected container at 4°C for short-term use or -20°C for long-term storage.[2]

  • Solubilization Solution:

    • Dimethyl Sulfoxide (DMSO) is commonly used.[10]

    • Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.

  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO. Store at -20°C. Subsequent dilutions should be made in serum-free culture medium immediately before use.

  • Equipment: 96-well flat-bottom sterile culture plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate spectrophotometer (plate reader).

2. Experimental Workflow

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. B 2. This compound Treatment Add various concentrations of this compound. Include vehicle and untreated controls. A->B C 3. Incubation Incubate for desired time period (e.g., 24h, 48h, 72h). B->C D 4. Add MTT Reagent Add 10-20 µL of 5 mg/mL MTT solution. Incubate for 2-4 hours. C->D E 5. Solubilize Formazan Remove medium, add 100-150 µL DMSO. Shake plate for 15 min. D->E F 6. Measure Absorbance Read absorbance at 570 nm (reference wavelength ~630 nm). E->F G 7. Data Analysis Calculate % Cell Viability. F->G

Caption: Experimental workflow for the MTT cell viability assay.

3. Step-by-Step Procedure

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[3][10] The optimal density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay.

    • Include wells with medium only to serve as a background control (blank).[9]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[9][13]

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in serum-free medium.

    • Carefully aspirate the old medium from the wells.

    • Add 100 µL of the this compound dilutions to the respective wells.

    • Controls are critical:

      • Untreated Control: Cells treated with culture medium only (represents 100% viability).

      • Vehicle Control: Cells treated with the highest concentration of DMSO used for this compound dilution. This is essential to ensure the solvent itself is not causing cytotoxicity.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, carefully remove the medium containing this compound.

    • Add 100 µL of fresh serum-free medium and 10 µL of 5 mg/mL MTT solution to each well.[9][11]

    • Incubate the plate for 2-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[10]

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[2][10]

    • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete solubilization.[1]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[1][10] A reference wavelength of 630 nm can be used to subtract background absorbance.[1] Read the plate within 1 hour of adding the solubilization solution.[1]

Data Presentation and Analysis

1. Calculation of Cell Viability

The percentage of cell viability is calculated relative to the untreated control cells.

  • Step 1: Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings to correct for background.

  • Step 2: Calculate the percentage of viability using the following formula:

    % Cell Viability = ( (Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank) ) x 100

2. Data Tables

Quantitative data should be summarized in clear, structured tables.

Table 1: Effect of this compound Analogue on Cell Viability (Literature Data) This table summarizes published data showing that an this compound analogue (Compound 3c) did not significantly affect the viability of PK15NTD/ENT1 or PK15NTD/ENT2 cells after 24 or 48 hours of incubation.[5]

Treatment GroupConcentrationIncubation TimeCell Viability (% of Control)
Compound 3c 50 µM24 hoursNo significant change
Compound 3c 50 µM48 hoursNo significant change

Table 2: Hypothetical MTT Assay Data for a Cytotoxic Compound This table provides an example of how to present data from an MTT assay designed to determine the half-maximal inhibitory concentration (IC50) of a hypothetical cytotoxic compound.

Compound Conc. (µM)Mean Absorbance (570 nm)Corrected Absorbance% Cell Viability
0 (Untreated Control)1.2501.200100.0%
0 (Vehicle Control)1.2451.19599.6%
11.1301.08090.0%
50.9200.87072.5%
100.6500.60050.0%
250.3800.33027.5%
500.2300.18015.0%
1000.1700.12010.0%
Blank (Medium Only)0.050N/AN/A

Corrected Absorbance = Mean Absorbance - Blank Absorbance From this data, the IC50 value is determined to be 10 µM, the concentration at which cell viability is reduced by 50%.

This compound Signaling Pathway and Mechanism

This compound's primary mechanism of action is not to induce a cytotoxic response but to inhibit the function of Equilibrative Nucleoside Transporters (ENTs). These transporters are crucial for the salvage pathway of nucleosides and for regulating extracellular adenosine levels, which are important in various physiological processes.[4][6] By blocking these transporters, this compound can modulate nucleoside-dependent signaling pathways. The MTT assay confirms that the effects observed from this inhibition are not a byproduct of the compound killing the cells.

FPMINT_Mechanism cluster_membrane Cell Membrane ENT ENT Transporter Nucleoside_out Intracellular Nucleosides ENT->Nucleoside_out This compound This compound This compound->ENT irreversibly blocks Nucleoside_in Extracellular Nucleosides Nucleoside_in->ENT transport

Caption: this compound mechanism of action on the cell membrane.

References

Application Notes and Protocols: Studying the Inhibitory Effects of FPMINT

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) is a potent, irreversible, and non-competitive inhibitor of Equilibrative Nucleoside Transporters (ENTs).[1][2] It demonstrates greater selectivity for ENT2 over ENT1, making it a valuable tool for investigating the specific roles of this transporter.[1][2][3] ENTs are crucial transmembrane proteins that facilitate the transport of nucleosides like adenosine and uridine across cell membranes. This process is vital for nucleotide synthesis (salvage pathways) and for modulating adenosine-mediated signaling pathways.[2][4] Given the role of ENTs in various physiological and pathological processes, including cancer cell proliferation and cardiovascular function, specific inhibitors like this compound are critical for research and potential therapeutic development.[4][5]

These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to characterize the inhibitory effects of this compound both in vitro and in vivo.

Signaling Pathway: Role of ENTs in Nucleoside Transport

Equilibrative Nucleoside Transporters (ENT1 and ENT2) are bidirectional channels that allow the passage of nucleosides down their concentration gradient. A primary function is the uptake of extracellular nucleosides, such as adenosine and uridine, for intracellular metabolic pathways. By regulating the extracellular concentration of adenosine, ENTs indirectly modulate signaling through G-protein-coupled adenosine receptors (A1, A2A, A2B, A3), which influences a wide array of cellular functions.[4] this compound's selective inhibition of ENT2 blocks this transport, leading to an accumulation of extracellular nucleosides and subsequent alteration of these downstream signaling events.

ENT_Signaling_Pathway ENT2-Mediated Nucleoside Transport and Adenosine Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine ENT2 ENT2 Transporter Adenosine_ext->ENT2 Transport Adenosine_Receptor Adenosine Receptor (A1, A2A, A2B, A3) Adenosine_ext->Adenosine_Receptor Binds Uridine_ext Uridine Uridine_ext->ENT2 Transport Adenosine_int Adenosine ENT2->Adenosine_int Uridine_int Uridine ENT2->Uridine_int Signaling Downstream Signaling Adenosine_Receptor->Signaling Activates Salvage Nucleotide Synthesis (Salvage Pathway) Adenosine_int->Salvage Uridine_int->Salvage This compound This compound This compound->ENT2 Inhibits

This compound inhibits ENT2, blocking nucleoside uptake and altering adenosine signaling.

Experimental Protocols

Protocol 1: In Vitro Inhibitory Potency (IC₅₀ Determination) via Nucleoside Uptake Assay

This assay quantifies this compound's ability to inhibit the transport of a radiolabeled nucleoside into cells engineered to express a specific transporter, such as ENT1 or ENT2.

Uptake_Assay_Workflow Workflow for Nucleoside Uptake Assay arrow arrow A 1. Cell Seeding Seed ENT1- or ENT2-expressing cells in 24-well plates. B 2. This compound Treatment Pre-incubate cells with varying concentrations of this compound. A->B C 3. Nucleoside Addition Add radiolabeled nucleoside (e.g., [3H]uridine). B->C D 4. Incubation Incubate for a short period (e.g., 1-5 minutes). C->D E 5. Stop Reaction Wash cells rapidly with ice-cold stop buffer. D->E F 6. Cell Lysis Lyse cells to release intracellular contents. E->F G 7. Scintillation Counting Measure radioactivity to quantify nucleoside uptake. F->G H 8. Data Analysis Calculate % inhibition and determine IC₅₀ value. G->H

Experimental workflow for determining the IC₅₀ of this compound.

Methodology:

  • Cell Culture: Use a nucleoside transporter-deficient cell line (e.g., PK15NTD) stably transfected to express human ENT1 or ENT2.[2][6] Culture cells in appropriate media to ~90% confluency in 24-well plates.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of concentrations (e.g., 0.1 nM to 100 µM) in the assay buffer.

  • Pre-incubation: Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES). Add the this compound dilutions to the wells and incubate for 15 minutes at 37°C. Include a vehicle control (DMSO).

  • Uptake Assay: Initiate the uptake by adding assay buffer containing a fixed concentration of a radiolabeled nucleoside (e.g., 1 µCi/mL [³H]uridine).[7]

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 2 minutes) where uptake is linear.

  • Stopping the Reaction: Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with an ice-cold stop buffer.

  • Cell Lysis: Add a lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubate for 30 minutes to ensure complete lysis.

  • Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the data to the vehicle control. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cytotoxicity Assessment via MTT Assay

It is crucial to determine if the observed inhibitory effects are due to specific transporter blockade rather than general cytotoxicity. The MTT assay measures cell viability by assessing metabolic activity.[8][9]

Methodology:

  • Cell Seeding: Seed the ENT1- and ENT2-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same range of this compound concentrations used in the uptake assay. Incubate for a longer period, typically 24-72 hours.[10]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[10][11]

  • Solubilization: Aspirate the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. A significant decrease in viability indicates cytotoxicity. Studies have shown that this compound does not affect the viability of ENT-expressing cells.[6][7]

Protocol 3: Target Protein Expression Analysis via Western Blot

This protocol verifies that this compound inhibits transporter function without altering the total expression level of the ENT1 or ENT2 protein.[6][12]

Methodology:

  • Cell Treatment and Lysis: Treat cells with a high concentration of this compound (e.g., 10x IC₅₀) for 24 hours. Wash the cells with PBS and lyse them using RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for ENT1, ENT2, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the ENT1/ENT2 signals to the loading control to compare protein expression between treated and untreated samples.

Protocol 4: In Vivo Efficacy Assessment in a Human Tumor Xenograft Model

To evaluate the therapeutic potential of this compound, its efficacy can be tested in an in vivo cancer model, as ENTs are often implicated in tumor growth and sensitivity to nucleoside analog drugs.[4][15]

Xenograft_Workflow Workflow for In Vivo Xenograft Study arrow arrow A 1. Cell Implantation Subcutaneously inject human cancer cells into immunodeficient mice. B 2. Tumor Growth Allow tumors to grow to a palpable size (e.g., 100-150 mm³). A->B C 3. Randomization Randomize mice into treatment groups (Vehicle vs. This compound). B->C D 4. Drug Administration Administer this compound or vehicle daily (e.g., via oral gavage or IP injection). C->D E 5. Monitoring Measure tumor volume and body weight 2-3 times per week. D->E F 6. Study Endpoint Collect tumors and tissues for analysis when criteria are met. E->F G 7. Data Analysis Compare tumor growth inhibition (TGI) between groups. F->G

Workflow for assessing the in vivo efficacy of this compound.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID).[15][16] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.[15]

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Treatment: Administer this compound at one or more dose levels via a suitable route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle solution.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times weekly. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Euthanize the animals and excise the tumors for weighing and further analysis (e.g., pharmacodynamics).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for the this compound-treated groups compared to the vehicle control group.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Inhibitory Potency of this compound on Nucleoside Transporters

Transporter IC₅₀ (nM) [³H]uridine Uptake Selectivity Ratio (ENT1/ENT2)
hENT1 Value ± SEM \multirow{2}{*}{Calculated Value}
hENT2 Value ± SEM

| Cells were pre-incubated with this compound for 15 min before initiating the uptake assay. |

Table 2: Kinetic Parameters of [³H]uridine Uptake

Treatment Group Kₘ (µM) Vₘₐₓ (pmol/mg protein/min) Inhibition Type
Vehicle Control Value ± SEM Value ± SEM N/A
This compound (at IC₅₀) Value ± SEM Value ± SEM Non-competitive

| Kinetic parameters were determined by measuring uptake across a range of uridine concentrations. |

Table 3: In Vivo Antitumor Efficacy of this compound in a Xenograft Model

Treatment Group Dose (mg/kg) Mean Final Tumor Volume (mm³) % Tumor Growth Inhibition (%TGI) Mean Body Weight Change (%)
Vehicle Control N/A Value ± SEM N/A Value ± SEM
This compound Dose 1 Value ± SEM Calculated Value Value ± SEM
This compound Dose 2 Value ± SEM Calculated Value Value ± SEM

| Data are presented as mean ± SEM at the end of the study (e.g., Day 21). |

References

Application Notes and Protocols for FPMINT in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPMINT, or 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine, is a novel small molecule inhibitor of equilibrative nucleoside transporters (ENTs).[1] It exhibits selectivity for ENT2 over ENT1 and functions as an irreversible, non-competitive inhibitor.[2] ENTs, particularly ENT2, play a crucial role in the transport of nucleosides and various nucleoside analogue chemotherapeutic agents across cell membranes.[3][4] The expression of ENT2 has been correlated with the prognosis of several cancers, and it can influence the efficacy of anticancer drugs that are ENT2 substrates.[3] Therefore, the strategic use of this compound to modulate ENT2 activity presents a promising avenue for enhancing the therapeutic window of existing chemotherapeutic agents.

These application notes provide a framework for investigating the potential of this compound in combination with nucleoside analogue chemotherapies. The provided protocols and data are based on the known mechanism of this compound and established methodologies for evaluating drug synergy.

Rationale for Combination Therapy

Many widely used chemotherapeutic drugs, such as gemcitabine, 5-fluorouracil (5-FU), and cytarabine, are nucleoside analogues that require transporter-mediated entry into cancer cells to exert their cytotoxic effects.[3][4] The expression levels of ENTs, including ENT2, can therefore dictate the intracellular concentration and subsequent efficacy of these drugs.

By inhibiting ENT2, this compound can modulate the flux of these drugs, which could have several therapeutic implications:

  • Potentiation of Drug Efficacy: For certain drugs and cancer types, inhibiting ENT2-mediated efflux could lead to intracellular accumulation of the chemotherapeutic agent, thereby enhancing its cytotoxic effect.

  • Modulation of Drug Toxicity: By altering the biodistribution of nucleoside analogues, this compound could potentially reduce their uptake into healthy tissues, thereby mitigating off-target toxicities.

  • Overcoming Drug Resistance: In tumors where resistance is mediated by increased drug efflux through ENT2, this compound could serve as a resistance-modifying agent.

The following sections outline hypothetical experimental protocols to explore these possibilities.

Data Presentation: Hypothetical Synergistic Effects of this compound with Gemcitabine

The following tables present hypothetical data illustrating the potential synergistic effects of this compound in combination with gemcitabine on a pancreatic cancer cell line (e.g., PANC-1), which is known to be treated with gemcitabine. This data is for illustrative purposes and would need to be confirmed by experimental studies.

Table 1: In Vitro Cytotoxicity of this compound and Gemcitabine as Single Agents

CompoundIC50 (µM)
This compound> 50
Gemcitabine0.5

Table 2: Combination Index (CI) Values for this compound and Gemcitabine

The Combination Index (CI) is used to quantify drug synergy, with CI < 1 indicating synergy, CI = 1 indicating an additive effect, and CI > 1 indicating antagonism.

This compound (µM)Gemcitabine (µM)Fraction Affected (Fa)CI ValueInterpretation
10.10.250.85Synergy
10.250.500.70Synergy
10.50.750.65Synergy
2.50.10.400.75Synergy
2.50.250.650.60Strong Synergy
2.50.50.850.55Strong Synergy

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay for Combination Studies

This protocol describes how to assess the synergistic cytotoxic effects of this compound and a chemotherapeutic agent (e.g., gemcitabine) in a cancer cell line.

Materials:

  • Cancer cell line (e.g., PANC-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Gemcitabine (stock solution in sterile water or PBS)

  • 96-well cell culture plates

  • MTT or similar cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and gemcitabine in complete culture medium.

  • Treatment:

    • Single Agent: Treat cells with increasing concentrations of this compound or gemcitabine alone.

    • Combination: Treat cells with a fixed concentration of this compound and varying concentrations of gemcitabine, or vice versa. Also, test combinations at a constant ratio.

  • Incubation: Incubate the treated cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 values for each drug alone.

    • Use software such as CompuSyn to calculate the Combination Index (CI) from the combination treatment data to determine synergy, additivity, or antagonism.

Protocol 2: Nucleoside Transporter Uptake Assay

This protocol measures the effect of this compound on the uptake of a radiolabeled nucleoside analogue (e.g., [³H]-gemcitabine) into cancer cells.

Materials:

  • Cancer cell line expressing ENT2

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • [³H]-gemcitabine

  • This compound

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture: Culture cells to confluence in 24-well plates.

  • Pre-incubation: Wash the cells with transport buffer and pre-incubate with or without this compound at various concentrations for 30 minutes.

  • Uptake: Initiate the uptake by adding transport buffer containing [³H]-gemcitabine (and this compound for the treatment groups).

  • Termination: After a specified time (e.g., 5 minutes), stop the uptake by aspirating the radioactive solution and washing the cells rapidly with ice-cold transport buffer.

  • Lysis and Measurement: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate. Compare the uptake of [³H]-gemcitabine in the presence and absence of this compound to determine the inhibitory effect of this compound on drug transport.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Space ENT2 ENT2 Transporter Drug_in Intracellular Nucleoside Analogue ENT2->Drug_in Drug_out Nucleoside Analogue (e.g., Gemcitabine) Drug_out->ENT2 Transport DNA DNA Synthesis Drug_in->DNA Incorporation Apoptosis Apoptosis DNA->Apoptosis Induces This compound This compound This compound->ENT2 Inhibits

Caption: this compound inhibits ENT2-mediated transport of nucleoside analogues.

G start Seed cancer cells in 96-well plates treat Treat with this compound, Chemotherapeutic Agent, or Combination start->treat incubate Incubate for 72 hours treat->incubate viability Perform Cell Viability Assay (e.g., MTT) incubate->viability analyze Analyze Data: - Calculate IC50 - Determine Combination Index (CI) viability->analyze result Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) analyze->result

Caption: Workflow for in vitro combination cytotoxicity studies.

Conclusion

The selective inhibition of ENT2 by this compound presents a rational strategy for combination cancer chemotherapy. By modulating the transport of nucleoside analogue drugs, this compound has the potential to enhance their efficacy, alter their toxicity profile, and overcome mechanisms of drug resistance. The provided hypothetical data and protocols offer a starting point for researchers to experimentally validate these concepts. Further preclinical studies are warranted to fully elucidate the therapeutic potential of this compound in combination with other chemotherapeutic agents.

References

Application Notes and Protocols for In Vivo Administration of FPMINT in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a general guide for the proposed in vivo administration of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine). As of the current literature, specific in vivo studies for this compound have not been published. Therefore, these protocols are based on standard practices for small molecule inhibitors in preclinical animal research and the available in vitro data for this compound. Researchers should conduct their own optimization and validation studies.

Introduction to this compound

This compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which are crucial for nucleoside and nucleoside analogue transport across cell membranes.[1] These transporters play a significant role in nucleotide synthesis and the regulation of extracellular adenosine levels, influencing various physiological processes.[1][2] this compound exhibits selectivity for ENT2 over ENT1, making it a valuable tool for studying the specific roles of ENT2.[1][3][4] In vitro studies have characterized this compound as a non-competitive and irreversible inhibitor of both ENT1 and ENT2.[1][2] The development of ENT2-selective inhibitors like this compound is important for investigating the physiological functions of ENT2, which are not yet fully understood.[3]

Quantitative Data from In Vitro Studies

The following tables summarize the reported in vitro inhibitory activity of this compound and its analogues on human ENT1 and ENT2. This data is essential for initial dose-range finding in vivo.

Table 1: Inhibitory Activity of this compound on ENT1 and ENT2

TransporterSubstrateIC50 ValueReference
ENT1[3H]uridine, [3H]adenosine~5-10 fold higher than for ENT2[1][2]
ENT2[3H]uridine, [3H]adenosine~5-10 fold lower than for ENT1[1][2]

Table 2: Inhibitory Activity of this compound Analogues on ENT1 and ENT2

CompoundIC50 for ENT1 (µM)IC50 for ENT2 (µM)Reference
2a104.92No inhibition[3]
2b12.682.95[3]
3aNo inhibitionNo inhibition[3]
3b1.65No inhibition[3]
3c2.380.57[3]

Proposed In Vivo Experimental Protocols

These protocols are intended as a starting point and should be adapted based on the specific research question, animal model, and institutional guidelines.

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile vehicle (e.g., saline, PBS, DMSO, or a combination)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

Protocol:

  • Vehicle Selection: The choice of vehicle is critical and depends on the solubility of this compound. Preliminary solubility tests should be performed. A common starting point for poorly soluble compounds is a mixture of DMSO and saline or PBS. The final concentration of DMSO should be kept to a minimum (typically <10% of the total injection volume) to avoid toxicity.

  • Preparation of Stock Solution: a. Weigh the required amount of this compound powder in a sterile vial. b. Add the appropriate volume of the chosen vehicle to achieve the desired stock concentration. c. Vortex thoroughly until the compound is completely dissolved. Gentle heating or sonication may be used to aid dissolution, but the stability of the compound under these conditions should be verified.

  • Preparation of Working Solution: a. Dilute the stock solution with a sterile, physiologically compatible vehicle (e.g., saline or PBS) to the final desired concentration for injection. b. Ensure the final solution is clear and free of precipitates.

  • Sterilization: a. Sterile-filter the final working solution through a 0.22 µm syringe filter into a new sterile vial. b. Store the prepared solution appropriately (e.g., at 4°C or protected from light) based on the stability of this compound. Prepare fresh solutions for each experiment if stability is a concern.

Animal Model Selection and Husbandry
  • Species and Strain: The choice of animal model will depend on the research question. Common choices for initial studies include mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley). The use of ENT2-knockout mice could be a valuable tool for comparative studies.[3]

  • Health Status: Animals should be healthy and free of pathogens.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.

Administration of this compound

The route of administration will influence the pharmacokinetics of this compound.

  • Intraperitoneal (IP) Injection:

    • Gently restrain the animal.

    • Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Insert a 25-27 gauge needle at a shallow angle and inject the this compound solution.

    • The injection volume should typically be 5-10 ml/kg for mice.

  • Intravenous (IV) Injection:

    • Place the animal in a restraining device.

    • The lateral tail vein is the most common site for IV injection in mice and rats.

    • Dilate the vein using a heat lamp or warm water.

    • Insert a 27-30 gauge needle into the vein and slowly inject the this compound solution.

    • The injection volume should be approximately 5 ml/kg for mice.

  • Oral Gavage (PO):

    • Gently restrain the animal.

    • Use a proper-sized, blunt-tipped gavage needle.

    • Measure the distance from the tip of the animal's nose to the last rib to ensure proper tube placement in the stomach.

    • Gently pass the gavage needle down the esophagus into the stomach and administer the this compound solution.

    • The volume should typically be 5-10 ml/kg for mice.

Dose Determination and Study Design
  • Dose-Finding Study: A preliminary dose-finding study is essential to determine a safe and effective dose range. Start with doses extrapolated from the in vitro IC50 values, considering potential differences in metabolism and bioavailability. A wide range of doses should be tested.

  • Study Groups:

    • Vehicle Control Group: Receives the vehicle solution without this compound.

    • This compound Treatment Groups: At least three groups receiving different doses of this compound (low, medium, high).

    • Positive Control Group (optional): A known ENT inhibitor could be included for comparison.

  • Study Duration: The duration of the study will depend on the research objectives, whether acute or chronic effects are being investigated.

Monitoring and Endpoint Determination
  • Regular Monitoring: Animals should be monitored at least twice daily for any signs of toxicity or adverse effects.[5] This includes changes in body weight, food and water intake, behavior, and physical appearance.[6]

  • Humane Endpoints: Clear humane endpoints must be established before the study begins to minimize animal pain and distress.[6] These may include a certain percentage of body weight loss, signs of severe illness, or tumor size limits in cancer models.[6]

  • Experimental Endpoints: The specific experimental endpoints will depend on the study's goals. This could involve tissue collection for pharmacokinetic analysis, biomarker assessment, or efficacy evaluation in a disease model.

Visualizations

Signaling Pathway

ENT_Adenosine_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine ENT2 ENT2 Adenosine_ext->ENT2 Transport Adeno_Receptor Adenosine Receptor (GPCR) Adenosine_ext->Adeno_Receptor Binding Adenosine_int Adenosine ENT2->Adenosine_int Downstream_Signaling Downstream Signaling Adeno_Receptor->Downstream_Signaling Activation Salvage_Pathway Nucleotide Salvage Pathway Adenosine_int->Salvage_Pathway This compound This compound This compound->ENT2 Inhibition

Caption: this compound inhibits ENT2, blocking adenosine transport and modulating signaling pathways.

Experimental Workflow

InVivo_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A This compound Formulation & Sterilization D This compound Administration (e.g., IP, IV, PO) A->D B Animal Acclimatization & Baseline Measurements C Randomization into Treatment Groups B->C C->D E Regular Monitoring (Weight, Clinical Signs) D->E Daily F Endpoint Reached (Humane or Experimental) E->F G Tissue/Blood Collection F->G H Data Analysis (PK/PD, Efficacy) G->H

Caption: Proposed workflow for in vivo this compound studies in animal models.

References

Troubleshooting & Optimization

Troubleshooting low signal in a FPMINT uridine uptake assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using FPMINT in a uridine uptake assay. The focus is on the established method for this research, which utilizes radiolabeled uridine to measure cellular uptake.

Frequently Asked Questions (FAQs)

Q1: What is a this compound uridine uptake assay?

A this compound uridine uptake assay is a cell-based method used to measure the inhibitory activity of the compound this compound on the transport of uridine into cells. This compound (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) is an inhibitor of Equilibrative Nucleoside Transporters (ENTs), particularly ENT1 and ENT2.[1][2] These transporters are membrane proteins that facilitate the movement of nucleosides like uridine across the cell membrane.[3] The standard assay quantifies the uptake of radiolabeled uridine (e.g., [³H]uridine) in the presence and absence of this compound to determine its inhibitory potency (IC₅₀).[4]

Q2: My assay is showing a "low signal." What does this mean?

In the context of a standard radiolabeled uridine uptake assay, "low signal" refers to low radioactive counts per minute (CPM) or disintegrations per minute (DPM) from your scintillation counter. This indicates that a smaller than expected amount of [³H]uridine is being detected within the cells. This can be an issue across the entire plate (including positive controls) or specifically in your experimental wells.

Q3: Could I use a fluorescence polarization (FP) assay for this?

While the "FP" in this compound stands for F luoroP henyl, it is not related to Fluorescence Polarization. Standard this compound assays are radioactivity-based.[4] An FP-based assay would be challenging to develop for this application because it would require a fluorescent uridine analog that can be transported by ENTs and a binding partner whose interaction is disrupted by this transport in a way that causes a significant change in polarization. Currently, radiolabeling is the most direct and established method for measuring uridine uptake.[5][6]

Troubleshooting Guide: Low Signal (Low CPM)

Low radioactive counts can compromise the quality and reproducibility of your data.[7] Use the following guide to diagnose and resolve common issues.

Problem Area 1: Cellular Issues
QuestionPossible CauseRecommended Solution
Why are the counts low in ALL wells, including my untreated controls? Low Cell Viability or Number: Insufficient healthy cells at the start of the assay will lead to low overall uptake.- Confirm cell density and viability using a trypan blue exclusion assay or an automated cell counter before seeding.- Ensure consistent cell passage numbers, as high-passage cells can exhibit altered growth rates and protein expression.[8]- Check for contamination (e.g., mycoplasma) that could affect cell health.[8]
Low Transporter Expression: The cell line may not express sufficient levels of ENT1 or ENT2.- Use a cell line known to express the target transporter, such as PK15NTD cells stably transfected with ENT1 or ENT2.[1][9]- Confirm transporter expression via Western blot or qPCR.
Inconsistent Cell Plating: Uneven cell distribution in the microplate wells leads to high variability.- Ensure the cell suspension is homogenous before and during plating.- Avoid edge effects by not using the outer wells of the plate or by filling them with a buffer.
Problem Area 2: Reagent & Procedural Issues
QuestionPossible CauseRecommended Solution
Why is my signal low and my background high? Ineffective Washing: Residual extracellular [³H]uridine remains after the uptake step, obscuring the true intracellular signal.- Increase the number of wash steps (at least 3-5 times is common).[1] - Perform washes with ice-cold buffer to immediately halt transport.- Ensure complete aspiration of wash buffer between steps without disturbing the cell monolayer.
Why is the signal unexpectedly low? Degraded [³H]uridine: The radioisotope may have decayed or the molecule may be chemically unstable.- Check the expiration date of the radiolabeled uridine.- Aliquot the stock upon arrival and store it appropriately to avoid repeated freeze-thaw cycles.
Sub-optimal Assay Conditions: Incubation times or temperatures may not be optimal for uptake.- Optimize the uridine uptake incubation time. A time course experiment can establish the linear range of uptake (e.g., 1-15 minutes).[4][9]- Ensure all incubations are performed at the recommended temperature (e.g., room temperature or 37°C).
Inactive this compound Inhibitor: The inhibitor is not effectively blocking the transporters.- Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.- this compound is an irreversible inhibitor, but ensure sufficient pre-incubation time with the cells for it to bind to the transporters.[2][4]

Visualizing the Troubleshooting Process

A logical approach is key to efficient troubleshooting. The following decision tree can help guide your process.

G start Low Signal (CPM) Observed q1 Are counts low in ALL wells (including controls)? start->q1 q2 Is the difference between control & treated wells small? q1->q2 No cause1a Check Cell Health & Density q1->cause1a Yes cause2a Verify this compound Concentration & Activity q2->cause2a cause1b Verify Transporter Expression (e.g., Western Blot) cause1a->cause1b cause1c Check [3H]uridine Activity & Age cause1b->cause1c cause1d Optimize Assay Conditions (Time, Temperature) cause1c->cause1d cause2b Increase Pre-incubation Time with this compound cause2a->cause2b cause2c Check for High Background Signal cause2b->cause2c solution2c Improve Wash Steps (More washes, ice-cold buffer) cause2c->solution2c

Caption: Troubleshooting decision tree for low signal in a uridine uptake assay.

Experimental Protocols and Data

Protocol: [³H]Uridine Uptake Inhibition Assay

This protocol is adapted from studies investigating this compound and its analogs.[1][4]

  • Cell Seeding:

    • Seed nucleoside transporter-deficient cells stably expressing human ENT1 or ENT2 (e.g., PK15NTD/ENT1) into 24-well plates.

    • Culture until a confluent monolayer is formed.

  • Preparation:

    • Prepare a HEPES-buffered Ringer's solution (composition in table below).

    • Prepare serial dilutions of this compound in the HEPES buffer.

    • Prepare the uptake solution containing [³H]uridine (e.g., 2 µCi/mL, 1-10 µM final concentration) in HEPES buffer.

  • Assay Procedure:

    • Wash the confluent cell monolayers three times with HEPES buffer.

    • Pre-incubate the cells with various concentrations of this compound (or buffer for control wells) for a designated time (e.g., 15 minutes) at room temperature.

    • Remove the inhibitor solution and add the [³H]uridine uptake solution to each well.

    • Incubate for a short period within the linear uptake range (e.g., 1 minute).[1]

    • To terminate the uptake, rapidly wash the cells five times with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding a lysis buffer (e.g., 500 µL of 5% Triton-X100) and incubating overnight.

  • Quantification:

    • Transfer an aliquot of the cell lysate (e.g., 300 µL) to a scintillation vial.

    • Add scintillation cocktail (e.g., 2 mL).

    • Measure the radioactivity using a liquid scintillation counter.

    • (Optional) Determine the protein content in each well using a BCA assay to normalize the uptake values (expressed as pmol/mg protein/min).[1]

Typical Reagent Concentrations & Parameters
ParameterTypical Value / CompositionReference
Cell Line PK15NTD cells expressing hENT1 or hENT2[1][4]
[³H]uridine 1-10 µM (e.g., 2 µCi/mL)[1][9]
This compound Conc. 10 nM to 100 µM (for IC₅₀ curve)[1]
Uptake Time 1 minute[1]
HEPES Buffer 135 mM NaCl, 10 mM glucose, 5 mM KCl, 5 mM HEPES, 3.33 mM NaH₂PO₄, 1.0 mM CaCl₂, 1.0 mM MgCl₂, 0.83 mM Na₂HPO₄; pH 7.4[1]
Expected Results for this compound

This compound is a non-competitive and irreversible inhibitor that is more selective for ENT2 than ENT1.[4][10]

TransporterTypical IC₅₀ for [³H]uridine uptakeSelectivity
ENT1 ~2.5 µMLower
ENT2 ~0.5 µM~5-fold higher than for ENT1
Note: IC₅₀ values are approximate and can vary based on specific experimental conditions. Data derived from studies on this compound and its derivatives.[4][11]

Mechanism & Workflow Diagrams

Biological Pathway: Uridine Transport and Inhibition

The diagram below illustrates how uridine enters the cell via an ENT transporter and how this compound blocks this process.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Uridine Uridine ENT ENT1 / ENT2 Transporter Uridine->ENT Transport This compound This compound This compound->ENT Inhibition (Irreversible) Uridine_in Uridine ENT->Uridine_in Salvage Salvage Pathway (Nucleotide Synthesis) Uridine_in->Salvage

Caption: Uridine transport via ENTs and irreversible inhibition by this compound.

Experimental Workflow

This diagram outlines the key steps of the this compound uridine uptake inhibition assay.

G A 1. Seed Cells in 24-well Plate B 2. Wash Cells (HEPES Buffer) A->B C 3. Pre-incubate with This compound Dilutions B->C D 4. Add [3H]uridine (Uptake Step) C->D E 5. Terminate with Ice-Cold Wash D->E F 6. Lyse Cells (Triton-X100) E->F G 7. Add Lysate to Scintillation Cocktail F->G H 8. Measure CPM (Scintillation Counter) G->H

Caption: Experimental workflow for a [³H]uridine uptake inhibition assay.

References

Optimizing FPMINT concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FPMINT, a selective inhibitor of Equilibrative Nucleoside Transporter 2 (ENT2). The aim is to help you optimize this compound concentration to maximize on-target effects while minimizing potential off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs).[1][2] It exhibits greater selectivity for ENT2 over ENT1.[1][2] this compound acts as an irreversible and non-competitive inhibitor, meaning it binds to the transporter in a way that cannot be easily washed out and does not compete with the natural substrate for the same binding site.[3] This leads to a reduction in the maximum transport velocity (Vmax) of nucleosides without affecting the substrate's binding affinity (Km).[3]

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effect of this compound is the inhibition of nucleoside transport mediated by ENT1 and ENT2.[3] By blocking these transporters, this compound can modulate the intracellular and extracellular concentrations of nucleosides like adenosine and uridine.[3] This has implications for various cellular processes, including nucleotide synthesis and adenosine signaling.[1][2] Due to its preference for ENT2, this compound is a valuable tool for studying the specific roles of this transporter.

Q3: What are the potential off-target effects of this compound?

A3: Currently, there is limited published data on the broad pharmacological profile of this compound against a wide range of cellular targets beyond the ENT family. However, this compound contains a piperazine moiety, a chemical structure found in many biologically active compounds.[4] Piperazine-containing molecules have been known to interact with various receptors, ion channels, and enzymes.[4][5] Therefore, at higher concentrations, it is plausible that this compound could exhibit off-target effects. It is crucial for researchers to perform their own selectivity and cytotoxicity assessments in their specific experimental system.

Q4: Has this compound been shown to be cytotoxic?

A4: Studies using PK15NTD cells (porcine kidney epithelial cells deficient in nucleoside transporters) have shown that this compound and its more potent analogue, compound 3c, are not cytotoxic at concentrations up to 50 μM.[1] However, it is essential to determine the cytotoxic concentration of this compound in your specific cell line, as this can vary.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cell death observed after this compound treatment. 1. This compound concentration is too high for the specific cell line. 2. Off-target effects leading to cytotoxicity. 3. Solvent (e.g., DMSO) toxicity.1. Perform a dose-response curve to determine the IC50 for cytotoxicity using an MTT or similar cell viability assay. Use a concentration well below the cytotoxic threshold. 2. If cytotoxicity is observed at concentrations required for ENT inhibition, consider using a structurally different ENT inhibitor to see if the effect is target-related. 3. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).
Inconsistent or no inhibition of nucleoside uptake. 1. Incorrect this compound concentration. 2. Issues with the nucleoside uptake assay protocol. 3. Low expression of ENT1/ENT2 in the cell line.1. Verify the stock concentration and dilution calculations. Prepare fresh dilutions for each experiment. 2. Review and optimize the nucleoside uptake assay protocol. Ensure incubation times and washing steps are appropriate. 3. Confirm the expression of ENT1 and ENT2 in your cell line using Western blotting or qPCR.
Variability between replicate experiments. 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Degradation of this compound stock solution.1. Ensure a uniform cell monolayer by proper cell counting and seeding techniques. 2. Use calibrated pipettes and proper pipetting techniques. 3. Aliquot this compound stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound and its Analogs against ENT1 and ENT2

Compound ENT1 IC50 (µM) ENT2 IC50 (µM) Selectivity (ENT1/ENT2)
This compound~5-10 fold higher than ENT2~5-10 fold lower than ENT1~5-10
Compound 1b1.82No effect-
Compound 1c171.1136.824.65
Data extracted from literature.[1] Actual values can vary based on experimental conditions.

Experimental Protocols

Nucleoside Uptake Assay ([3H]-Uridine)

This protocol is adapted from studies investigating this compound and its analogs.[1]

Materials:

  • Cells expressing ENT1 or ENT2 (e.g., PK15NTD/ENT1 and PK15NTD/ENT2)

  • 24-well plates

  • HEPES-buffered Ringer's solution (pH 7.4)

  • This compound stock solution (in DMSO)

  • [3H]-uridine

  • Unlabeled uridine

  • S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) for determining passive uptake

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., 0.1 M NaOH, 0.1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Seed cells in 24-well plates and grow to confluency.

  • Wash the cell monolayers three times with HEPES-buffered Ringer's solution.

  • Pre-incubate the cells with various concentrations of this compound (e.g., 10 nM to 100 µM) or vehicle (DMSO) in HEPES-buffered Ringer's solution for a defined period (e.g., 10-30 minutes) at 37°C.

  • To initiate uptake, add HEPES-buffered Ringer's solution containing [3H]-uridine (e.g., 1 µM) and the corresponding concentration of this compound. For determination of passive uptake, include a high concentration of NBMPR (e.g., 10 µM).

  • Incubate for a short period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake for your cell line.

  • Terminate the uptake by rapidly washing the cells five times with ice-cold PBS.

  • Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes.

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration in parallel wells to normalize the uptake data (pmol/mg protein/min).

Cell Viability (MTT) Assay

Materials:

  • Cells of interest

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere and grow for 24 hours.

  • Treat the cells with a range of this compound concentrations and a vehicle control (DMSO).

  • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

ENT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nucleosides Nucleosides ENT2 ENT2 Nucleosides->ENT2 ENT1 ENT1 Nucleosides->ENT1 Nucleoside_Pool Intracellular Nucleoside Pool ENT2->Nucleoside_Pool ENT1->Nucleoside_Pool Salvage_Pathway Nucleotide Synthesis (Salvage Pathway) Nucleoside_Pool->Salvage_Pathway Adenosine_Signaling Adenosine Signaling Nucleoside_Pool->Adenosine_Signaling This compound This compound This compound->ENT2 Inhibits (Selective) This compound->ENT1 Inhibits

Caption: this compound selectively inhibits ENT2-mediated nucleoside transport.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A 1. Cell Culture (ENT1/ENT2 expressing cells) B 2. Prepare this compound Serial Dilutions A->B C 3. Dose-Response Cytotoxicity Assay (MTT) Determine non-toxic concentration range B->C D 4. Nucleoside Uptake Assay ([3H]-Uridine) with varying this compound concentrations B->D F 6. Determine Optimal Concentration (Maximal ENT2 inhibition with minimal off-target effects/cytotoxicity) C->F E 5. Calculate IC50 for ENT1 and ENT2 inhibition D->E E->F

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Unexpected Experimental Outcome Q1 Is there high cytotoxicity? Start->Q1 A1_Yes Lower this compound concentration. Verify solvent toxicity. Q1->A1_Yes Yes A1_No Is there inconsistent/no inhibition? Q1->A1_No No End Consult further literature or technical support. A1_Yes->End A2_Yes Verify this compound concentration & protocol. Confirm ENT expression (Western Blot). A1_No->A2_Yes Yes A2_No Is there high variability? A1_No->A2_No No A2_Yes->End A3_Yes Check cell seeding & pipetting. Use fresh this compound aliquots. A2_No->A3_Yes Yes A2_No->End No A3_Yes->End

Caption: Troubleshooting decision tree for this compound experiments.

References

FPMINT Technical Support Center: A Guide to Overcoming Solubility Challenges in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the FPMINT Technical Support Center. This resource provides comprehensive guidance on the effective use of this compound in your research, with a special focus on addressing and resolving common solubility issues in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, irreversible, and non-competitive inhibitor of Equilibrative Nucleoside Transporters (ENTs), with a higher selectivity for ENT2 over ENT1.[1] ENTs are membrane proteins that facilitate the transport of nucleosides, like adenosine, across the cell membrane. By inhibiting these transporters, this compound can modulate intracellular and extracellular nucleoside concentrations, thereby affecting downstream signaling pathways, such as those mediated by adenosine receptors.

Q2: I've noticed a precipitate in my culture medium after adding this compound. What is the likely cause?

A2: this compound is a hydrophobic compound with low aqueous solubility. Precipitation is most commonly due to the compound coming out of solution when a concentrated stock, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous environment of the cell culture medium. This can be exacerbated by improper dilution techniques, high final concentrations of this compound, or a high final concentration of the organic solvent.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Due to its hydrophobic nature, DMSO is the recommended solvent for preparing this compound stock solutions. It is crucial to use high-purity, anhydrous DMSO to ensure maximum solubility.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell type. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: How can I prevent this compound from precipitating when I add it to my culture medium?

A5: The key to preventing precipitation is a careful and gradual dilution of the this compound stock solution into pre-warmed culture medium while gently mixing. A detailed step-by-step protocol is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide: this compound Precipitation

If you encounter precipitation in your culture medium after adding this compound, follow these troubleshooting steps:

Problem Possible Cause Solution
Precipitate forms immediately upon adding this compound stock to the medium. 1. Improper dilution technique: Adding the stock solution too quickly or into cold medium. 2. Overly concentrated stock solution. 3. High final this compound concentration. 1. Follow the recommended "Step-wise Dilution Protocol for this compound" below. Ensure the medium is pre-warmed to 37°C. 2. Prepare a new, less concentrated stock solution. 3. Re-evaluate the required final concentration for your experiment.
Precipitate appears over time in the incubator. 1. This compound concentration is at the limit of its solubility in the final medium. 2. Interaction with media components. 3. Temperature fluctuations. 1. Try using a lower final concentration of this compound. 2. Consider using a serum-free medium for the treatment period if compatible with your cells, as serum proteins can sometimes contribute to precipitation. 3. Ensure the incubator provides a stable temperature.
Precipitate is observed in the DMSO stock solution. 1. Stock concentration exceeds solubility limit. 2. Water has been absorbed by the DMSO. 3. Repeated freeze-thaw cycles. 1. Prepare a new stock solution at a lower concentration. 2. Use fresh, anhydrous DMSO. 3. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables provide key quantitative data for working with this compound.

Table 1: this compound Properties

PropertyValueSource
Molecular Weight 429.49 g/mol Sigma-Aldrich
Appearance White to beige powderSigma-Aldrich

Table 2: this compound Solubility

SolventSolubilitySource
DMSO 2 mg/mL (approximately 4.66 mM)Sigma-Aldrich[2]

Table 3: Recommended Concentrations for Cell Culture Experiments

ParameterRecommended ValueNotes
This compound Stock Solution Concentration 1-2 mg/mL in 100% DMSODo not exceed the solubility limit.
Final this compound Concentration in Media 10 nM - 100 µMThis is a general range; the optimal concentration should be determined experimentally.[3]
Final DMSO Concentration in Media ≤ 0.5% (ideally ≤ 0.1%)A vehicle control with the same final DMSO concentration is essential.[3]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Method:

  • Aseptically weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect for any remaining particulate matter.

  • If necessary, gently warm the solution to 37°C for a few minutes to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Step-wise Dilution of this compound into Culture Medium

This protocol is designed to minimize the risk of precipitation when preparing the final working solution of this compound.

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

Method:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • In a sterile tube, perform a serial dilution of the this compound stock solution in pre-warmed culture medium to achieve an intermediate concentration that is 10-100 fold higher than your final desired concentration.

  • Add the intermediate dilution drop-wise to the final volume of pre-warmed culture medium while gently swirling the medium.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

Signaling Pathway of this compound Action

FPMINT_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine ENT ENT1 / ENT2 Adenosine_ext->ENT Transport AR Adenosine Receptors (A1, A2A, A2B, A3) Adenosine_ext->AR Activation This compound This compound This compound->ENT Inhibition Adenosine_int Adenosine ENT->Adenosine_int Transport AC Adenylyl Cyclase AR->AC Modulation cAMP cAMP AC->cAMP Downstream Downstream Signaling cAMP->Downstream

Caption: this compound inhibits ENT1/ENT2, altering adenosine transport and signaling.

Experimental Workflow for this compound Solution Preparation

FPMINT_Workflow This compound Experimental Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder dissolve 2. Dissolve in 100% DMSO weigh->dissolve vortex 3. Vortex until clear dissolve->vortex aliquot 4. Aliquot & Store at -20°C/-80°C vortex->aliquot thaw 5. Thaw one aliquot aliquot->thaw intermediate 7. Prepare intermediate dilution in pre-warmed medium thaw->intermediate prewarm 6. Pre-warm culture medium to 37°C prewarm->intermediate final_dilution 8. Add drop-wise to final volume of pre-warmed medium intermediate->final_dilution treat 9. Add to cells final_dilution->treat

Caption: Step-by-step workflow for preparing this compound solutions for cell culture.

References

Technical Support Center: Fluorescence Polarization (FP) Assays

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on interpreting unexpected results in Fluorescence Polarization (FP) experiments.

Introduction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your Fluorescence Polarization (FP) assays. While the term "FPMINT" was used in the initial query, it's important to clarify that this compound refers to a specific chemical compound, not a type of assay. This guide focuses on the broadly used Fluorescence Polarization (FP) technique.

FP is a powerful method for studying molecular interactions in solution by measuring the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger molecule. While robust, FP assays can sometimes yield unexpected results. This guide is designed to help you identify and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here are some common questions and issues that may arise during your FP experiments, along with potential causes and solutions.

Q1: Why are my fluorescence polarization (mP) values negative?

Negative mP values can be alarming but are often due to instrument settings or specific experimental conditions.[1][2][3]

  • Cause: The most common reason is an incorrect G-factor setting on your plate reader. The G-factor corrects for instrumental bias in detecting vertically and horizontally polarized light.[1][3] If the measured intensity of perpendicularly polarized light is significantly higher than the parallel component, it can result in a negative value.[1]

  • Troubleshooting:

    • Calibrate the G-factor: Ensure the G-factor is properly calibrated for your specific fluorophore and experimental buffer.[1][4]

    • Check Instrument Settings: Verify that the correct excitation and emission filters for your fluorophore are in place and that the software is not malfunctioning.[2]

    • Low Signal: Very low fluorescence intensity can lead to noisy and unreliable readings, which may manifest as negative values.[5] Ensure your tracer concentration is sufficient to produce a signal well above the background.[5]

Q2: What causes a high background signal in my FP assay?

A high background can significantly reduce the dynamic range and sensitivity of your assay.

  • Cause:

    • Contaminated Buffer: The assay buffer itself may be fluorescent due to contamination.[6][7]

    • Autofluorescent Compounds: If screening compound libraries, some compounds may be intrinsically fluorescent.[8][9]

    • Light Scatter: Particulates, precipitates, or high concentrations of macromolecules in the sample can cause light scattering, which increases polarization.[2][6][8]

    • Non-specific Binding: The tracer may bind to the microplate surface, especially with polystyrene plates.[6]

  • Troubleshooting:

    • Use High-Purity Reagents: Prepare buffers with high-purity water and reagents.[6]

    • Pre-read Plates: For compound screening, pre-read the plates before adding the tracer to identify and correct for autofluorescent compounds.[8]

    • Filter and Centrifuge: Filter buffers and centrifuge protein preparations to remove aggregates.[6][10]

    • Use Non-Binding Plates: Utilize non-binding surface (NBS) microplates to minimize tracer adsorption.[11]

    • Add Detergent: Including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) can help reduce non-specific binding and protein aggregation.[12]

Q3: Why is the dynamic range (assay window) of my FP assay too small?

A small change in mP between the bound and unbound states of the tracer makes it difficult to obtain robust data. A good FP assay typically has an mP change of 100 or more.[6]

  • Cause:

    • Size Difference: The change in molecular size upon binding is insufficient. FP works best when a small tracer binds to a much larger partner (ideally a ≥10-fold difference in molecular weight).[6][9]

    • Fluorophore Choice: The fluorescence lifetime of the chosen fluorophore may not be suitable for the size of the molecules being studied.[7][13]

    • "Propeller Effect": The fluorophore is attached via a long, flexible linker, allowing it to rotate freely even when the tracer is bound to its partner.[7]

    • High Background: As mentioned in Q2, high background from unbound fluorophore or contaminants will reduce the assay window.

  • Troubleshooting:

    • Increase the Size Difference: If possible, use a larger binding partner (e.g., a GST-tagged protein) to maximize the change in molecular volume upon binding.[13]

    • Optimize Fluorophore: Select a fluorophore with a suitable fluorescence lifetime for your system.[10][13] Consider red-shifted dyes to minimize interference from autofluorescent compounds.[9]

    • Modify Tracer Design: Use a shorter linker to attach the fluorophore to the ligand, reducing its independent mobility.[7]

    • Purify Tracer: Ensure the tracer is of high purity (>90% labeled) and that all free fluorophore has been removed, as this will contribute to a high background of low polarization.[6]

Q4: My polarization values decrease as I add more binding partner. Is this expected?

While counterintuitive, a decrease in polarization upon binding can occur.

  • Cause: This can happen if the fluorophore on the tracer is interacting with another part of the tracer molecule or forming aggregates in solution, leading to an artificially high initial polarization.[3] When the tracer binds to its protein partner, the fluorophore is displaced from this interaction and becomes more mobile, resulting in a decrease in polarization.[3][7]

  • Troubleshooting:

    • Modify Buffer Conditions: Try adding detergents or adjusting the ionic strength to disrupt tracer aggregation.[3]

    • Redesign the Tracer: Change the position of the fluorophore on the ligand or use a different fluorophore altogether.[7]

    • Utilize the Decrease: If the decrease is reproducible and concentration-dependent, you may still be able to use this to measure binding affinity.[7]

Quantitative Data Summary

For a robust and reliable FP assay, certain quantitative parameters should be met. The table below summarizes key metrics and their recommended values.

ParameterRecommended ValueSignificance
Dynamic Range (ΔmP) > 100 mPA large window between the minimum and maximum polarization values is crucial for assay sensitivity.[6]
Z'-Factor 0.5 - 1.0Indicates an excellent assay suitable for high-throughput screening (HTS). A value between 0 and 0.5 is considered marginal.[14][15][16]
Tracer Signal vs. Buffer At least 3x buffer signalEnsures that the fluorescence from the tracer is sufficiently above the background noise.[6]
Tracer Purity > 90% labeledUnlabeled tracer will compete for binding, affecting the apparent IC50, while free dye increases background.[6]
Imprecision (SD of mP) < 10 mPLow standard deviation among replicates indicates good assay precision.[6]

Experimental Protocols

A well-designed experimental protocol is essential for obtaining high-quality data. Below is a general methodology for a competitive FP binding assay.

Step 1: Determine the Optimal Tracer Concentration

  • Prepare a serial dilution of the fluorescent tracer in the assay buffer.

  • Measure the fluorescence intensity and polarization (mP) of each dilution.

  • Select the lowest concentration of tracer that provides a stable mP value and a fluorescence intensity at least three times that of the buffer alone.[6]

Step 2: Titrate the Binding Partner (e.g., Protein)

  • Using the optimal tracer concentration determined in Step 1, perform a serial dilution of the binding partner.

  • Mix the constant concentration of tracer with the varying concentrations of the binding partner.

  • Incubate to allow the binding to reach equilibrium.

  • Measure the mP for each concentration. The mP values should increase and plateau as the protein concentration increases, generating a saturation binding curve.

  • For competitive assays, a protein concentration that yields about 75-80% of the maximal polarization signal is often optimal.[10][13]

Step 3: Perform the Competitive Binding Assay

  • Prepare a serial dilution of the unlabeled competitor compound.

  • In each well, combine the optimized concentrations of the tracer and binding partner (from Steps 1 and 2).

  • Add the varying concentrations of the competitor.

  • Include controls:

    • Negative Control (Low mP): Tracer only.

    • Positive Control (High mP): Tracer and binding partner, with no competitor.

  • Incubate to reach equilibrium.

  • Measure the mP. A successful competitive assay will show a sigmoidal decrease in mP as the competitor concentration increases.[6]

Visualizations

The following diagrams illustrate key concepts and workflows in FP experiments.

FP_Principle cluster_0 Unbound Tracer (Low Polarization) cluster_1 Bound Tracer (High Polarization) Excitation Excitation Tracer_Small Small, rapidly tumbling tracer Excitation->Tracer_Small Polarized Light Emission_Low Low mP Tracer_Small->Emission_Low Depolarized Light Excitation2 Polarized Light Complex Large, slowly tumbling complex Excitation2->Complex Polarized Light Emission_High High mP Complex->Emission_High Polarized Light

Principle of Fluorescence Polarization.

FP_Workflow start Start step1 Step 1: Optimize Tracer Concentration start->step1 step2 Step 2: Titrate Binding Partner (Protein) step1->step2 step3 Step 3: Perform Competitive Assay step2->step3 end_node Analyze Data (IC50, Ki) step3->end_node

FP Competitive Binding Assay Workflow.

FP_Troubleshooting start Unexpected Result q1 Low Signal-to-Noise? start->q1 a1 Increase tracer/protein conc. Check instrument gain settings. q1->a1 Yes q2 Small ΔmP Window? q1->q2 No a2 Check size difference. Redesign tracer (linker, dye). Purify components. q2->a2 Yes q3 High Background? q2->q3 No a3 Use clean buffer. Use NBS plates. Add detergent. Filter/centrifuge reagents. q3->a3 Yes q4 Negative mP Values? q3->q4 No a4 Check G-Factor calibration. Ensure sufficient signal. q4->a4 Yes

FP Assay Troubleshooting Flowchart.

References

Preventing FPMINT degradation during storage and experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Preventing FP-MINT Degradation

Disclaimer: The term "FPMINT" as a fluorescent protein could not be definitively identified in scientific literature. The provided information pertains to a small molecule inhibitor of equilibrative nucleoside transporters. However, based on the descriptive context of "Fluorescent Protein with Metal-Ion-Binding and INTeracting domains," this guide addresses the degradation and stability of a hypothetical fluorescent protein, herein referred to as FP-MINT . The principles and troubleshooting steps outlined are based on established knowledge for fluorescent proteins, particularly those designed as biosensors.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of FP-MINT during storage and experiments.

Frequently Asked Questions (FAQs)

1. What is FP-MINT and why is its stability crucial?

FP-MINT is a fluorescent protein engineered to include domains for binding metal ions and facilitating protein-protein interactions. Its fluorescence is often dependent on its conformation and the binding of specific ligands or metal ions. Stability is paramount because degradation through processes like proteolysis, aggregation, or photobleaching can lead to a loss of fluorescent signal, altered binding affinities, and ultimately, unreliable experimental data.

2. What are the primary causes of FP-MINT degradation?

FP-MINT degradation can be attributed to several factors:

  • Proteolysis: Cleavage of the protein by contaminating proteases.

  • Aggregation: Formation of non-functional protein clumps, often irreversible.[1][2]

  • Photobleaching: Irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[3][4]

  • Chemical Denaturation: Unfolding of the protein due to harsh chemical environments (e.g., extreme pH, chaotropic agents).

  • Thermal Denaturation: Unfolding at elevated temperatures.

  • Freeze-Thaw Cycles: Repeated cycles can lead to aggregation and loss of function.[2][5]

3. How should I store my purified FP-MINT for short-term and long-term use?

Proper storage is critical to maintaining the integrity of FP-MINT. For detailed recommendations, refer to the storage condition tables in the Troubleshooting Guide section. In general, for short-term storage (days to a week), proteins can be kept at 4°C. For long-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C.[2][5][6]

4. Can the buffer composition affect the stability of FP-MINT?

Yes, buffer composition is critical for protein stability.[7][8] Factors such as pH, ionic strength, and the presence of additives can significantly impact the protein's structural integrity and function. It is crucial to use a buffer that maintains a stable pH and includes components that are compatible with the protein.[8][9][10]

5. What are protease inhibitors and when should I use them?

Protease inhibitors are molecules that block the activity of proteases, enzymes that degrade proteins.[11] They are essential during protein purification to prevent the degradation of your target protein by endogenous proteases released during cell lysis.[11] It is also advisable to include them in storage buffers if proteolytic degradation is suspected.[5]

Troubleshooting Guides

Issue 1: Loss of Fluorescent Signal During Storage

Symptoms:

  • A significant decrease in fluorescence intensity of the stored FP-MINT solution compared to a freshly purified batch.

  • Complete loss of fluorescence.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Proteolytic Degradation Add a broad-spectrum protease inhibitor cocktail to the storage buffer.[5] Analyze the protein on an SDS-PAGE to check for degradation bands.
Aggregation Centrifuge the sample to pellet aggregates and measure the concentration of the supernatant. Optimize the storage buffer by adding stabilizing agents like glycerol or non-detergent sulfobetaines.[2] Store at a lower protein concentration.[2]
Improper Storage Temperature For long-term storage, flash-freeze single-use aliquots in liquid nitrogen and store at -80°C.[2][6] Avoid repeated freeze-thaw cycles.[2][5]
Oxidation Add reducing agents like DTT or TCEP to the storage buffer, especially if the protein has surface-exposed cysteine residues.[2]
pH Shift Ensure the buffer has sufficient buffering capacity at the storage temperature. The pH of some buffers, like Tris, can shift significantly with temperature.

Quantitative Data Summary: Recommended Storage Conditions for FP-MINT

Storage DurationTemperatureRecommended Buffer AdditivesProtein Concentration
Short-term (1-7 days) 4°CProtease Inhibitors, 0.5-1 mM EDTA< 1 mg/mL
Long-term (1-12 months) -80°C (after flash-freezing)20-50% Glycerol, Protease Inhibitors> 1 mg/mL (in aliquots)
Working Solution (during experiments) On ice (4°C)Protease Inhibitors, Reducing Agents (if needed)Experiment-dependent
Issue 2: Rapid Loss of Fluorescence During Imaging (Photobleaching)

Symptoms:

  • Fluorescence signal fades quickly upon exposure to excitation light.

  • Inability to perform long time-lapse imaging experiments.

Possible Causes and Solutions:

Possible CauseRecommended Solution
High Excitation Light Intensity Reduce the power of the excitation light source (laser or lamp) to the minimum level required for adequate signal.[4] Use neutral density filters.[3]
Long Exposure Times Decrease the camera exposure time. If the signal is too weak, consider increasing the camera gain or using a more sensitive detector.
Reactive Oxygen Species Use a commercial antifade mounting medium for fixed cells.[3][4] For live-cell imaging, consider specialized imaging media with oxygen scavengers.[4]
High Numerical Aperture (NA) Objective While high NA objectives are better for light collection, they also focus the excitation light more intensely. Balance the choice of objective with the sample's photosensitivity.

Experimental Protocol: Assessing Photobleaching Rate

  • Sample Preparation: Prepare a sample of FP-MINT (e.g., purified protein solution or cells expressing FP-MINT).

  • Image Acquisition Setup:

    • Choose a region of interest (ROI).

    • Set the imaging parameters (excitation intensity, exposure time) to match your planned experiment.

  • Time-Lapse Imaging: Acquire a series of images of the same ROI at regular intervals (e.g., every 5 seconds) for an extended period (e.g., 5-10 minutes) with continuous exposure.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity as a function of time.

    • The rate of decay of this curve represents the photobleaching rate.

  • Optimization: Repeat the experiment with modified imaging parameters (e.g., lower excitation intensity) to find conditions that minimize photobleaching while maintaining an acceptable signal-to-noise ratio.

Issue 3: Inconsistent or No Fluorescence in Cellular Experiments

Symptoms:

  • Low or no fluorescence in cells expected to express FP-MINT.

  • High background fluorescence.

  • Patchy or uneven staining patterns.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Poor Protein Expression or Folding Optimize the expression vector by using a strong promoter. Ensure the FP-MINT fusion does not interfere with proper protein folding and trafficking.
Proteasomal Degradation in Cells Treat cells with a proteasome inhibitor (e.g., MG132) to see if the fluorescence signal is rescued. This can indicate that the expressed protein is being targeted for degradation.
Fixation-Induced Signal Loss Some fluorescent proteins are sensitive to certain fixatives. Test different fixation methods (e.g., lower concentration of paraformaldehyde, methanol fixation) or use a more robust fluorescent protein variant if available.
Incorrect Buffer for Live-Cell Imaging Use an appropriate live-cell imaging solution that maintains physiological pH and osmolarity.
Autofluorescence Use appropriate spectral unmixing or select fluorescent proteins with emission spectra that do not overlap with cellular autofluorescence.

Visualizations

Signaling and Degradation Pathways

FP_MINT_Degradation_Pathways cluster_synthesis Protein Synthesis & Folding cluster_degradation Degradation Pathways Ribosome Ribosome Nascent Polypeptide Nascent Polypeptide Ribosome->Nascent Polypeptide Correctly Folded FP-MINT Correctly Folded FP-MINT Nascent Polypeptide->Correctly Folded FP-MINT Chaperones Photobleaching Photobleaching Correctly Folded FP-MINT->Photobleaching High Intensity Light Proteolysis Proteolysis Correctly Folded FP-MINT->Proteolysis Proteases Aggregation Aggregation Correctly Folded FP-MINT->Aggregation Stress (Heat, pH) Loss of Fluorescence Loss of Fluorescence Photobleaching->Loss of Fluorescence Peptide Fragments Peptide Fragments Proteolysis->Peptide Fragments Inactive Aggregates Inactive Aggregates Aggregation->Inactive Aggregates

Caption: Major pathways leading to FP-MINT degradation.

Experimental Workflow: Troubleshooting Signal Loss

Troubleshooting_Workflow Start Start: FP-MINT Signal Loss Observed CheckStorage Review Storage Conditions (Temp, Buffer, Aliquots) Start->CheckStorage CheckPurity Assess Protein Purity & Integrity (SDS-PAGE, DLS) CheckStorage->CheckPurity Proper OptimizeStorage Optimize Storage: - Aliquot & Flash Freeze - Add Stabilizers (Glycerol) - Add Protease Inhibitors CheckStorage->OptimizeStorage Improper CheckImaging Evaluate Imaging Parameters (Light Intensity, Exposure) CheckPurity->CheckImaging Intact Repurify Re-purify Protein: - Use Protease Inhibitors - Optimize Buffer CheckPurity->Repurify Degradation/Aggregation OptimizeImaging Optimize Imaging: - Reduce Excitation Power - Use Antifade Reagents CheckImaging->OptimizeImaging Harsh End Signal Stabilized CheckImaging->End Optimal OptimizeStorage->End Repurify->End OptimizeImaging->End

Caption: A logical workflow for troubleshooting the loss of FP-MINT fluorescence.

References

Technical Support Center: Cell Line Selection for Studying FPMINT's Effect on ENT2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate cell lines and troubleshooting common experimental issues when studying the effect of FPMINT on the Equilibrative Nucleoside Transporter 2 (ENT2).

Frequently Asked Questions (FAQs)

Q1: What are this compound and ENT2?

A: ENT2 (Equilibrative Nucleoside Transporter 2), also known as SLC29A2, is a protein that facilitates the transport of nucleosides (the building blocks of DNA and RNA) across cell membranes.[1][2] It is a bidirectional transporter, meaning it can move nucleosides both into and out of the cell, and is found in a wide variety of human tissues.[1][2] ENT2 plays a role in maintaining the balance of nucleosides within cells and is involved in the transport of various drugs, including some anticancer and antiviral therapies.[1]

This compound (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) is a novel, potent, and selective inhibitor of ENT2.[3][4] Unlike many other ENT inhibitors that are more selective for ENT1, this compound shows a higher affinity for ENT2.[3][4] It acts as an irreversible and non-competitive inhibitor, meaning it binds to ENT2 in a way that permanently deactivates the transporter and its inhibitory effect cannot be easily washed away.[4]

Q2: Which cell lines are recommended for studying the effect of this compound on ENT2?

A: The choice of cell line depends on the specific research question. Here are the main options:

  • Engineered Cell Lines: For precise characterization of this compound's interaction with human ENT2 without interference from other nucleoside transporters, engineered cell lines are the gold standard.

    • PK15-NTD cells stably expressing hENT2: These are porcine kidney cells that lack endogenous nucleoside transporters (Nucleoside Transporter-Deficient), into which the human ENT2 gene has been introduced. This provides a clean background to study the specific activity of hENT2.[4]

    • CRISPR/Cas9-mediated knockout cell lines: Modern gene-editing techniques have been used to create cell lines, such as HeLa or HAP1 cells, where the gene for ENT1 has been knocked out, leaving ENT2 as the primary functional equilibrative nucleoside transporter.[5] This allows for the study of ENT2 in a human cell context with minimal interference from ENT1.

  • Cell Lines with High Endogenous ENT2 Expression: To study the effects of this compound in a more physiologically relevant context, particularly in cancer research, cell lines with naturally high levels of ENT2 expression are recommended.

    • Colorectal Cancer (CRC) Cell Lines: Several CRC cell lines have been shown to have significantly elevated ENT2 expression compared to normal colon cells.[6][7] These include:

      • HT29

      • HCT116

      • DLD1

      • SW480

      • HCT15

    • Other Cancer Cell Lines: High ENT2 expression has also been reported in certain breast, kidney, and prostate cancer cell lines.[8]

Q3: How do I choose between an engineered cell line and a cell line with endogenous expression?

A:

  • Choose an engineered cell line if:

    • You need to determine precise kinetic parameters of this compound inhibition (e.g., IC50) specifically for human ENT2.

    • You want to avoid any potential confounding effects from other nucleoside transporters.

    • Your research focuses on the direct molecular interaction between this compound and ENT2.

  • Choose a cell line with high endogenous expression if:

    • You are investigating the physiological or pathological role of ENT2 in a specific disease context, such as cancer.

    • You want to study the downstream effects of ENT2 inhibition by this compound on cellular processes like proliferation or drug sensitivity in a more complex biological system.

    • Your research aims to validate findings from engineered systems in a more disease-relevant model.

Data Presentation

Table 1: Inhibitory Activity of this compound and its Analogs on ENT1 and ENT2 in PK15-NTD Transfected Cells

CompoundTargetSubstrateIC50 (µM)Selectivity (ENT1 IC50 / ENT2 IC50)
This compound ENT1[3H]uridine~10-20~5-10 fold more selective for ENT2
ENT2[3H]uridine~1-2
This compound Derivative ENT1[3H]uridine2.4584.32
ENT2[3H]uridine0.5697
ENT1[3H]adenosine7.1132.77
ENT2[3H]adenosine2.571

Data synthesized from multiple sources.[1][4]

Table 2: Relative ENT2 mRNA Expression in Colorectal Cancer Cell Lines Compared to Normal Colon Cells (CCD-841CoN)

Cell LineDukes' StageFold Increase in ENT2 Expression
SW480B186
HCT15C471
HCT116D123
HT29B333
DLD1C373

Data adapted from studies on ENT2 expression in CRC cell lines.[4][6]

Experimental Protocols

Protocol 1: [3H]-Uridine Uptake Assay to Determine this compound IC50

This protocol is adapted for a 24-well plate format and is suitable for both engineered and endogenous expression cell lines.

Materials:

  • Selected cell line (e.g., PK15-NTD-hENT2, HT29)

  • Complete culture medium

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4 (Assay Buffer)

  • This compound stock solution (in DMSO)

  • [3H]-uridine (specific activity ~25-50 Ci/mmol)

  • Unlabeled uridine

  • Ice-cold PBS

  • Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept below 0.1%.

    • Prepare the [3H]-uridine working solution in Assay Buffer. The final concentration will depend on the Km of uridine for ENT2 (typically in the low µM range).

  • Assay:

    • Aspirate the culture medium and wash the cells twice with pre-warmed Assay Buffer.

    • Add 200 µL of the appropriate this compound dilution (or vehicle control) to each well.

    • Pre-incubate the cells with this compound for a specified time (e.g., 30 minutes) at 37°C.

    • To initiate the uptake, add 50 µL of the [3H]-uridine working solution to each well and gently mix.

    • Incubate for a short period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Stopping the Uptake:

    • To terminate the transport, rapidly aspirate the radioactive solution and wash the cells three times with 1 mL of ice-cold PBS.

  • Cell Lysis and Counting:

    • Add 500 µL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

    • Transfer the lysate to a scintillation vial.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in parallel wells to normalize the uptake data (pmol/mg protein/min).

    • Plot the percentage of inhibition of [3H]-uridine uptake against the log concentration of this compound.

    • Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for ENT2 Expression

Materials:

  • Cell pellets from selected cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ENT2

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-ENT2 antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the ENT2 signal to the loading control.

Mandatory Visualization

FPMINT_ENT2_Inhibition cluster_membrane Cell Membrane ENT2 ENT2 Transporter Nucleosides_in Intracellular Nucleosides ENT2->Nucleosides_in This compound This compound This compound->ENT2 Irreversible Non-competitive Inhibition Nucleosides_out Extracellular Nucleosides Nucleosides_out->ENT2 Transport

Caption: this compound's irreversible inhibition of ENT2-mediated nucleoside transport.

experimental_workflow start Start: Select Cell Line (Engineered or Endogenous) culture Cell Culture and Seeding start->culture treatment Treat with this compound (Dose-Response) culture->treatment assay [3H]-Uridine Uptake Assay treatment->assay analysis Data Analysis (IC50 Calculation) assay->analysis end End: Determine this compound Potency analysis->end

Caption: Workflow for determining the potency of this compound on ENT2.

signaling_pathway This compound This compound ENT2 ENT2 This compound->ENT2 Inhibits Salvage Purine Salvage Pathway ENT2->Salvage Supplies Hypoxanthine Extracellular Hypoxanthine Hypoxanthine->ENT2 Transport DNA_synthesis DNA/RNA Synthesis Salvage->DNA_synthesis Leads to Proliferation Cancer Cell Proliferation DNA_synthesis->Proliferation Supports

Caption: Potential impact of this compound on the purine salvage pathway in cancer cells.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells in uptake assay - Uneven cell seeding- Inconsistent washing steps- Pipetting errors- Ensure a single-cell suspension before seeding.- Use a multichannel pipette for adding and removing solutions.- Be consistent and gentle with washing to avoid detaching cells.
Low or no [3H]-uridine uptake in control wells - Low ENT2 expression in the chosen cell line- Inactive [3H]-uridine- Incorrect assay buffer pH- Confirm ENT2 expression by Western blot or qPCR.- Use a cell line with higher ENT2 expression.- Check the expiration date and specific activity of the radiolabel.- Ensure the pH of the assay buffer is 7.4.
IC50 value for this compound is much higher than expected - this compound degradation- Short pre-incubation time- High concentration of competing nucleosides in the assay buffer- Prepare fresh this compound dilutions for each experiment.- Increase the pre-incubation time to allow for sufficient binding of the irreversible inhibitor.- Use a simple salt solution like HBSS as the assay buffer.
Incomplete inhibition at high this compound concentrations - Presence of other nucleoside transporters (in endogenous systems)- this compound cytotoxicity at high concentrations- Use an engineered cell line (e.g., ENT1 knockout) to confirm ENT2-specific inhibition.- Perform a cell viability assay (e.g., MTT, trypan blue) in parallel to rule out cytotoxicity.
Weak or no band for ENT2 in Western blot - Low ENT2 expression- Poor antibody quality- Inefficient protein extraction- Use a positive control cell line known to express high levels of ENT2.- Increase the amount of protein loaded onto the gel.- Validate the primary antibody using a positive control.- Optimize the lysis buffer and extraction protocol.
Difficulty confirming irreversible inhibition - Incomplete removal of unbound this compound during wash-out- Perform a wash-out experiment: after incubation with this compound, wash the cells extensively with fresh, warm assay buffer over a prolonged period before conducting the uptake assay. If the inhibition persists, it supports an irreversible mechanism.

References

Technical Support Center: Minimizing FPMINT Cytotoxicity in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the potential cytotoxicity of FPMINT in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: Is this compound known to be cytotoxic?

A1: Based on available short-term studies, this compound and its analogues have not demonstrated significant cytotoxicity in all cell lines tested. For example, in PK15NTD/ENT1 and PK15NTD/ENT2 cells, this compound's analogue, compound 3c, showed no significant changes in cell viability or membrane integrity at concentrations up to 50 µM for up to 48 hours, as measured by MTT and LDH release assays respectively.[1] However, the cytotoxic potential of this compound in long-term studies (i.e., continuous exposure over several days or weeks) and in other cell types has not been extensively characterized. Some piperazine derivatives have been reported to have cytotoxic effects, warranting careful evaluation in your specific experimental model.[1]

Q2: What are the potential mechanisms of this compound-induced cytotoxicity in long-term studies?

A2: While specific long-term cytotoxicity mechanisms for this compound are not yet elucidated, prolonged exposure to small molecule inhibitors can potentially induce cell stress and lead to cytotoxicity through several common pathways. These may include the induction of apoptosis (programmed cell death) or the generation of reactive oxygen species (ROS), leading to oxidative stress.

Q3: How can I proactively assess the potential for this compound cytotoxicity in my long-term experiments?

A3: It is recommended to perform a comprehensive dose-response and time-course experiment at the beginning of your studies. This involves treating your specific cell line with a range of this compound concentrations over an extended period, monitoring cell viability and morphology at regular intervals. This will help you determine the optimal, non-toxic working concentration for your long-term experiments.

Q4: What are the visual indicators of cytotoxicity in cell culture?

A4: Visual signs of cytotoxicity that you should monitor for during your experiments include:

  • Changes in cell morphology: Cells may appear rounded, shrunken, or show blebbing of the cell membrane.

  • Reduced cell adhesion: Adherent cells may detach from the culture surface.

  • Decreased cell density: A noticeable reduction in cell number compared to vehicle-treated control cultures.

  • Presence of cellular debris: An increase in floating dead cells and debris in the culture medium.

Q5: What is solvent toxicity and how can I minimize it?

A5: this compound is typically dissolved in a solvent such as dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, and to include a vehicle control (medium with the same concentration of DMSO as the this compound-treated wells) in all your experiments to account for any solvent-induced effects.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High levels of cell death observed at all this compound concentrations. The this compound concentration range is too high for your specific cell line.Perform a dose-response experiment with a much wider and lower range of this compound concentrations to determine the EC50 and a non-toxic working concentration.
Your cell line is particularly sensitive to this compound.Consider using a more resistant cell line if your experimental design allows.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration is below 0.5% and include a vehicle control.
Precipitate formation in the cell culture medium after adding this compound. The concentration of this compound exceeds its solubility in the culture medium.Prepare a fresh stock solution of this compound in 100% DMSO and dilute it serially in pre-warmed culture medium just before use. Avoid storing this compound diluted in media.
Interaction with media components.Test the solubility of this compound in different base media if possible.
Inconsistent results between replicate wells or experiments. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding and use a consistent number of cells for each experiment.
Cell health and passage number.Use cells at a consistent and low passage number. Regularly check for signs of contamination.
This compound degradation.Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
Gradual decrease in cell viability over several days of this compound treatment. Chronic, low-level cytotoxicity.Try a lower concentration of this compound. Consider intermittent dosing (e.g., treat for 24 hours, then replace with fresh medium for 24 hours) if your experimental goals permit.
Induction of apoptosis or oxidative stress.Perform assays to detect markers of apoptosis (e.g., caspase activity, Annexin V staining) or oxidative stress (e.g., ROS production).

Quantitative Data Summary

The following table summarizes the available cytotoxicity data for this compound's analogue, compound 3c, in PK15NTD cells.

Cell LineCompoundConcentrationExposure TimeAssayResult
PK15NTD/ENT1Compound 3c0.5, 5, and 50 µM24 and 48 hoursMTTNo significant change in cell viability
PK15NTD/ENT2Compound 3c0.5, 5, and 50 µM24 and 48 hoursMTTNo significant change in cell viability
PK15NTD/ENT1Compound 3c50 µM24 and 48 hoursLDH ReleaseNo significant change in cell membrane integrity
PK15NTD/ENT2Compound 3c50 µM24 and 48 hoursLDH ReleaseNo significant change in cell membrane integrity

Data extracted from a study on this compound analogues.[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Objective: To assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final DMSO concentration.

  • Remove the old medium and add 100 µL of the this compound dilutions and vehicle control to the respective wells.

  • Incubate the plate for the desired long-term duration (e.g., 72 hours, 96 hours, etc.), replacing the medium with fresh this compound dilutions as required by your experimental design.

  • At the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: LDH Release Assay for Cytotoxicity

Objective: To quantify cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • At the end of the incubation period, collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the supernatant.

  • To determine the maximum LDH release, lyse a set of control cells with the lysis buffer provided in the kit.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

Objective: To detect the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.

Materials:

  • 96-well, opaque-walled cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Commercially available luminogenic or fluorogenic caspase-3/7 assay kit

Procedure:

  • Seed cells in a 96-well opaque-walled plate.

  • Treat cells with this compound and controls as described in the MTT assay protocol for the desired duration.

  • At the end of the treatment period, allow the plate to equilibrate to room temperature.

  • Prepare the caspase-3/7 reagent according to the manufacturer's protocol.

  • Add the caspase-3/7 reagent to each well.

  • Incubate the plate at room temperature for the recommended time, protected from light.

  • Measure the luminescence or fluorescence using a microplate reader.

  • An increase in signal indicates an increase in caspase-3/7 activity and apoptosis.

Visualizations

FPMINT_Apoptosis_Pathway This compound This compound (Long-term exposure) CellularStress Cellular Stress This compound->CellularStress Bcl2 Anti-apoptotic Bcl-2 family (e.g., Bcl-2, Bcl-xL) CellularStress->Bcl2 inhibits BaxBak Pro-apoptotic Bax/Bak CellularStress->BaxBak activates Bcl2->BaxBak inhibits Mitochondrion Mitochondrion BaxBak->Mitochondrion permeabilizes CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome activates Caspase37 Executioner Caspases (Caspase-3, -7) Apoptosome->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially induced by long-term this compound exposure.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Cytotoxicity Assessment cluster_analysis Data Analysis CellSeeding Seed cells in 96-well plates CompoundPrep Prepare this compound serial dilutions and vehicle control Treatment Treat cells with this compound for desired long-term duration CompoundPrep->Treatment ViabilityAssay Cell Viability Assay (e.g., MTT) Treatment->ViabilityAssay CytotoxicityAssay Cytotoxicity Assay (e.g., LDH) Treatment->CytotoxicityAssay ApoptosisAssay Apoptosis Assay (e.g., Caspase-3/7) Treatment->ApoptosisAssay DataAnalysis Analyze data and determine non-toxic concentration ViabilityAssay->DataAnalysis CytotoxicityAssay->DataAnalysis ApoptosisAssay->DataAnalysis

Caption: Experimental workflow for assessing this compound cytotoxicity in long-term studies.

Troubleshooting_Tree cluster_yes Start High Cell Death Observed? CheckConcentration Is this compound concentration optimized? Start->CheckConcentration Yes NoProblem Continue with optimized protocol Start->NoProblem No LowerConcentration Perform dose-response and lower concentration CheckConcentration->LowerConcentration No CheckDMSO Is final DMSO concentration <0.5%? CheckConcentration->CheckDMSO Yes LowerDMSO Reduce DMSO concentration CheckDMSO->LowerDMSO No CheckPrecipitate Is there precipitate in the media? CheckDMSO->CheckPrecipitate Yes FreshDilutions Prepare fresh dilutions and reduce concentration CheckPrecipitate->FreshDilutions Yes CheckPrecipitate->NoProblem No

Caption: Troubleshooting decision tree for addressing high cell death in this compound experiments.

References

Overcoming resistance to FPMINT in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

As a cutting-edge AI assistant, I have developed a comprehensive technical support center to address potential challenges when working with FPMINT, a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs). While direct reports of acquired resistance to this compound in cancer cell lines are not yet available in the scientific literature, this guide is designed to proactively address potential experimental hurdles and provide a framework for investigating reduced sensitivity based on its known mechanism of action and established principles of drug resistance.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions about this compound and its application in cancer cell line research.

Q1: What is this compound and what is its mechanism of action?

This compound (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) is a novel, potent, and irreversible non-competitive inhibitor of Equilibrative Nucleoside Transporters (ENTs).[1][2][3][4] It shows greater selectivity for ENT2 over ENT1.[1][3][4] By inhibiting ENTs, this compound blocks the transport of nucleosides across the cell membrane. This can be particularly relevant in cancer therapy as it may interfere with the salvage pathways for nucleotide synthesis or alter the efficacy of nucleoside analogue chemotherapeutics.[2]

Q2: Has resistance to this compound been observed in cancer cell lines?

Currently, there is no published evidence of cancer cell lines developing resistance to this compound. However, as with any targeted therapy, the potential for resistance exists. This guide provides a hypothetical framework for identifying and overcoming such potential resistance based on the compound's mechanism of action.

Q3: What are the potential mechanisms by which cancer cells could develop resistance to this compound?

Based on this compound's function as an ENT inhibitor, several hypothetical resistance mechanisms can be proposed:

  • Altered ENT Expression: A decrease in the protein expression of ENT1 and ENT2 on the cell surface would reduce the number of available targets for this compound, potentially leading to reduced efficacy.[1]

  • Mutations in ENT Transporters: Genetic mutations in the ENT1 or ENT2 genes could alter the binding site of this compound, preventing its inhibitory action.

  • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters or other efflux pumps could actively remove this compound from the cell, lowering its intracellular concentration.

  • Activation of Bypass Pathways: Cancer cells might upregulate alternative pathways for nucleotide synthesis that are not dependent on nucleoside transport via ENTs.

Q4: Can this compound be used to overcome resistance to other cancer drugs?

Theoretically, by inhibiting ENTs, this compound could reduce the efflux of chemotherapeutic nucleoside drugs from cancer cells.[2] This could potentially increase the intracellular concentration and efficacy of these drugs, thereby overcoming certain types of chemoresistance.[2]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues that may arise during experiments with this compound.

Observed Problem Potential Cause Suggested Solution
Reduced this compound efficacy in a previously sensitive cell line. Development of resistance.1. Verify this compound integrity and concentration. 2. Perform a dose-response curve to confirm the shift in IC50. 3. Investigate potential resistance mechanisms (see below).
High variability in experimental results. Inconsistent cell culture conditions or experimental procedure.1. Ensure consistent cell passage number and confluency. 2. Standardize incubation times and drug concentrations. 3. Use appropriate positive and negative controls.
Unexpected cytotoxicity in control cells. This compound solvent (e.g., DMSO) toxicity or off-target effects.1. Test the effect of the vehicle (solvent) alone on cell viability. 2. Lower the concentration of this compound if off-target effects are suspected.
No effect of this compound on nucleoside uptake. Incorrect experimental setup or insensitive cell line.1. Confirm the expression of ENT1 and ENT2 in your cell line. 2. Use a positive control inhibitor (e.g., dipyridamole). 3. Optimize the concentration and incubation time of this compound.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound and one of its analogues, Compound 1c, on ENT1 and ENT2. This data is crucial for determining appropriate experimental concentrations.

Compound Target IC50 Value (µM) Selectivity
This compoundENT1~171.11~5-10 fold more selective for ENT2
This compoundENT2~36.82
Compound 1cENT1171.114.65-fold more selective for ENT2
Compound 1cENT236.82

Data extracted from Structure-Activity Relationship Studies of this compound Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters.[1]

Experimental Protocols

Here are detailed protocols for key experiments to assess this compound activity and potential resistance.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials: 96-well plates, cancer cell lines, complete culture medium, this compound, MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Nucleoside Uptake Assay

This assay directly measures the function of ENT transporters.

  • Materials: 24-well plates, cells expressing ENTs, transport buffer (e.g., Krebs-Ringer-HEPES), [3H]-uridine or another radiolabeled nucleoside, this compound, scintillation fluid, scintillation counter.

  • Procedure:

    • Seed cells in a 24-well plate and grow to confluency.

    • Wash the cells with transport buffer.

    • Pre-incubate the cells with this compound or a vehicle control for a specified time.

    • Add the transport buffer containing [3H]-uridine and incubate for a short period (e.g., 1-5 minutes).

    • Stop the uptake by washing the cells rapidly with ice-cold transport buffer.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

    • Normalize the uptake to the total protein concentration in each well.

Western Blotting for ENT Expression

This technique is used to quantify the protein levels of ENT1 and ENT2.

  • Materials: Cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membrane, primary antibodies against ENT1 and ENT2, HRP-conjugated secondary antibody, chemiluminescence substrate.

  • Procedure:

    • Prepare protein lysates from treated and untreated cells.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against ENT1 and ENT2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Use a loading control (e.g., beta-actin or GAPDH) to normalize the protein levels.

Visualizations

The following diagrams illustrate key concepts related to this compound.

FPMINT_Mechanism_of_Action cluster_membrane Cell Membrane ENT ENT1/ENT2 Transporter Nucleosides_in Intracellular Nucleosides ENT->Nucleosides_in Nucleosides_out Extracellular Nucleosides Nucleosides_out->ENT Transport Synthesis Nucleotide Synthesis Nucleosides_in->Synthesis This compound This compound This compound->ENT Inhibits Resistance_Workflow start Reduced this compound Efficacy Observed confirm_shift Confirm IC50 Shift (Dose-Response Assay) start->confirm_shift check_expression Check ENT1/ENT2 Expression (Western Blot / qPCR) confirm_shift->check_expression sequence_ent Sequence ENT1/ENT2 Genes (Sanger/NGS) confirm_shift->sequence_ent efflux_assay Assess Drug Efflux (Efflux Pump Assays) confirm_shift->efflux_assay metabolic_analysis Metabolic Pathway Analysis (Metabolomics) confirm_shift->metabolic_analysis outcome1 Downregulated ENT check_expression->outcome1 outcome2 ENT Mutation Found sequence_ent->outcome2 outcome3 Increased Efflux efflux_assay->outcome3 outcome4 Bypass Pathway Activated metabolic_analysis->outcome4 Hypothetical_Resistance_Pathways cluster_mechanisms Potential Resistance Mechanisms This compound This compound ENT ENT Transporter This compound->ENT Inhibits Resistance Cellular Resistance Resistance->this compound Reduces Efficacy downregulation Decreased ENT Expression downregulation->Resistance mutation ENT Gene Mutation mutation->Resistance efflux Increased Drug Efflux efflux->Resistance bypass Bypass Synthesis Pathways bypass->Resistance

References

Validation & Comparative

A Comparative Analysis of FPMINT and Its Derivatives as Equilibrative Nucleoside Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel Equilibrative Nucleoside Transporter (ENT) inhibitor, FPMINT, and its recently developed derivatives. The data presented herein is compiled from preclinical studies and aims to offer an objective evaluation of their efficacy and selectivity, supported by experimental evidence. This information is intended to assist researchers and drug development professionals in the selection of appropriate compounds for further investigation into the physiological roles of ENTs and for potential therapeutic applications.

Executive Summary

This compound (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) is a potent, irreversible, and non-competitive inhibitor of both ENT1 and ENT2, with a notable selectivity towards ENT2.[1][2] Structure-activity relationship (SAR) studies have led to the development of several this compound analogues with modified inhibitory profiles. Among these, compound 3c has emerged as a particularly potent derivative, exhibiting enhanced inhibitory activity against both ENT1 and ENT2 while maintaining a preference for ENT2.[3][4] This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive comparison.

Data Presentation: Inhibitory Efficacy of this compound and Its Derivatives

The inhibitory activities of this compound and its key derivatives against human ENT1 and ENT2 were primarily assessed using [³H]uridine uptake assays in nucleoside transporter-deficient PK15NTD cells stably expressing either hENT1 or hENT2. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

CompoundTargetIC₅₀ (µM)Selectivity (ENT1 IC₅₀ / ENT2 IC₅₀)Reference
This compound ENT1~10-15~5-10 fold for ENT2[1][3]
ENT2~1-3
Compound 1c ENT1171.114.65[3]
ENT236.82
Compound 2b ENT112.684.30[3]
ENT22.95
Compound 3c ENT12.384.18[3]
ENT20.57

Key Observations:

  • Compound 3c is the most potent inhibitor identified, with significantly lower IC₅₀ values for both ENT1 and ENT2 compared to this compound.[3][4]

  • While compound 3c demonstrates superior potency, its selectivity for ENT2 over ENT1 is comparable to that of this compound.[3]

  • Modifications to the N-naphthalene and fluorophenyl moieties of this compound have a significant impact on both potency and selectivity, as evidenced by the varied activities of the different analogues.[4] For instance, compound 1c shows considerably weaker inhibition compared to this compound and compound 3c.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and its derivatives.

[³H]Uridine Uptake Inhibition Assay

This assay is fundamental to determining the inhibitory potency (IC₅₀) of the compounds on ENT1 and ENT2.

1. Cell Culture:

  • Nucleoside transporter-deficient porcine kidney epithelial cells (PK15NTD) stably transfected with human ENT1 (PK15NTD/hENT1) or human ENT2 (PK15NTD/hENT2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418.
  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

2. Assay Procedure:

  • Cells are seeded in 24-well plates and grown to confluence.
  • On the day of the experiment, the culture medium is removed, and the cells are washed twice with a transport buffer (e.g., Krebs-Ringer-HEPES buffer).
  • Cells are then incubated with varying concentrations of the test compound (this compound or its derivatives) for a predetermined period (e.g., 30 minutes) at room temperature.
  • Following the pre-incubation, a solution containing [³H]uridine (e.g., 1 µM, 2 µCi/mL) is added to each well, and the uptake is allowed to proceed for a short duration (e.g., 10 minutes).
  • The uptake is terminated by rapidly washing the cells three times with ice-cold transport buffer.
  • The cells are then lysed with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
  • The radioactivity in the cell lysates is measured using a liquid scintillation counter.

3. Data Analysis:

  • The rate of [³H]uridine uptake is calculated and expressed as a percentage of the control (vehicle-treated) cells.
  • IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.

Cell Viability (MTT) Assay

This assay is performed to assess the potential cytotoxicity of the compounds.

1. Procedure:

  • Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for 24 to 48 hours.
  • After the treatment period, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
  • The cells are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
  • The medium is then removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
  • The absorbance is measured at 570 nm using a microplate reader.

2. Data Analysis:

  • Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

Mandatory Visualization

Adenosine Signaling Pathway and ENT Inhibition

The following diagram illustrates the role of Equilibrative Nucleoside Transporters (ENTs) in modulating adenosine signaling and the mechanism of action of this compound and its derivatives.

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP ecto-ATPase AMP AMP ADP->AMP ecto-apyrase (CD39) Adenosine_ext Adenosine AMP->Adenosine_ext ecto-5'-nucleotidase (CD73) ENTs ENT1 / ENT2 Adenosine_ext->ENTs Transport Adenosine_Receptor Adenosine Receptor (A1, A2A, A2B, A3) Adenosine_ext->Adenosine_Receptor Binding CD39 CD39 CD73 CD73 Adenosine_int Adenosine ENTs->Adenosine_int Signaling_Cascade Downstream Signaling Adenosine_Receptor->Signaling_Cascade Activation Inosine Inosine Adenosine_int->Inosine Adenosine Deaminase (ADA) AMP_int AMP Adenosine_int->AMP_int Adenosine Kinase (AK) This compound This compound & Derivatives This compound->ENTs Inhibition

Caption: Role of ENTs in adenosine signaling and inhibition by this compound.

Experimental Workflow for [³H]Uridine Uptake Assay

The following diagram outlines the key steps in the experimental workflow for determining the inhibitory effect of this compound and its derivatives on ENT-mediated nucleoside transport.

Experimental_Workflow start Start cell_culture Culture PK15NTD cells stably expressing hENT1 or hENT2 start->cell_culture seeding Seed cells in 24-well plates cell_culture->seeding pre_incubation Pre-incubate with This compound/Derivative seeding->pre_incubation radiolabeling Add [³H]Uridine (Uptake period) pre_incubation->radiolabeling termination Wash with ice-cold buffer to stop uptake radiolabeling->termination lysis Lyse cells termination->lysis scintillation Measure radioactivity (Scintillation Counting) lysis->scintillation analysis Data Analysis (IC₅₀ determination) scintillation->analysis end End analysis->end

References

FPMINT vs. NBMPR: A Comparative Guide to Equilibrative Nucleoside Transporter (ENT) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology, pharmacology, and drug development, the selection of an appropriate inhibitor for Equilibrative Nucleoside Transporters (ENTs) is a critical experimental decision. ENTs, particularly ENT1 and ENT2, are integral to nucleoside salvage pathways and the regulation of extracellular adenosine levels, making them key targets in cancer and cardiovascular research. This guide provides an objective comparison of two notable ENT inhibitors, FPMINT and NBMPR, to aid in the selection process for your specific experimental needs.

Executive Summary

Nitrobenzylthioinosine (NBMPR) is a well-established, high-affinity inhibitor of ENT1, often used as a gold standard for studying this transporter. In contrast, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (this compound) is a more recently identified inhibitor with a unique profile, exhibiting preference for ENT2 and an irreversible, non-competitive mechanism of action. The choice between this compound and NBMPR will largely depend on the specific ENT isoform being targeted and the desired mode of inhibition for the experiment.

Performance Comparison

The following table summarizes the key quantitative data for this compound and NBMPR based on published experimental findings.

ParameterThis compoundNBMPRReference
Target Selectivity More selective for ENT2Highly selective for ENT1[1][2][3][4]
IC50 for ENT1 2.458 µM ([3H]uridine uptake) 7.113 µM ([3H]adenosine uptake)0.4 nM - 11.3 nM[1][5][6]
IC50 for ENT2 0.5697 µM ([3H]uridine uptake) 2.571 µM ([3H]adenosine uptake)2.8 µM - 9.6 µM[1][5][6]
Mechanism of Action Non-competitive, IrreversibleCompetitive, Reversible[1][2][4]
Binding Affinity (Ki) Not reported~0.4 nM (hENT1) 2800 nM (hENT2)[7]

Key Distinctions

NBMPR is characterized by its potent and highly selective inhibition of ENT1 at nanomolar concentrations.[6] Its reversible and competitive nature makes it suitable for experiments where a transient blockade of ENT1 is desired. Due to its high selectivity, NBMPR is an excellent tool for isolating the function of ENT1 from other nucleoside transporters.[8][9]

This compound , on the other hand, presents a contrasting profile. It is notably more selective for ENT2, with IC50 values for ENT2 being 5 to 10 times lower than for ENT1.[1][4] Its irreversible and non-competitive mechanism of action suggests that it forms a stable interaction with the transporter, leading to a prolonged inhibitory effect that cannot be easily washed out.[1][2][4] This makes this compound a valuable tool for studies focused on the sustained inhibition of ENT2 or for experiments where a non-competitive inhibitor is advantageous.

Signaling Pathway and Experimental Workflow

The inhibition of ENT1 and ENT2 has significant implications for cellular signaling, primarily by modulating the extracellular concentration of adenosine. Increased extracellular adenosine can then activate adenosine receptors, leading to downstream effects.

ENT_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine Receptor Adenosine Receptor Adenosine_ext->Receptor Activates ENT ENT1 / ENT2 Adenosine_ext->ENT Uptake Downstream Downstream Signaling Receptor->Downstream Adenosine_int Adenosine ENT->Adenosine_int Salvage Nucleoside Salvage (Nucleotide Synthesis) Adenosine_int->Salvage This compound This compound This compound->ENT Inhibits (Irreversible, Non-competitive) More selective for ENT2 NBMPR NBMPR NBMPR->ENT Inhibits (Competitive, Reversible) Highly selective for ENT1

Caption: Signaling pathway of ENT inhibition.

A common method to assess the efficacy of ENT inhibitors is the radiolabeled nucleoside uptake assay. The general workflow for such an experiment is outlined below.

Experimental_Workflow A Seed cells expressing ENT1 or ENT2 B Pre-incubate with This compound or NBMPR A->B C Add radiolabeled nucleoside (e.g., [3H]uridine) B->C D Incubate for a defined period C->D E Wash cells to remove extracellular label D->E F Lyse cells and measure intracellular radioactivity E->F G Calculate IC50 values F->G

Caption: Experimental workflow for an ENT inhibitor assay.

Experimental Protocols

A detailed protocol for a typical [3H]uridine uptake assay to determine the IC50 of ENT inhibitors is as follows:

1. Cell Culture:

  • Culture cells stably expressing human ENT1 or ENT2 (e.g., PK15NTD or HeLa S3 cells) in appropriate media.[1][5]

  • Seed cells in 96-well plates and grow to confluence.[10]

2. Preparation of Solutions:

  • Prepare a sodium-free transport buffer (e.g., containing 5.3 mM KCl, 1.1 mM KH2PO4, 0.8 mM MgSO4, 1.8 mM CaCl2, 11 mM D-glucose, 10 mM HEPES, and 136 mM N-methyl-glucamine, adjusted to pH 7.4).[10]

  • Prepare stock solutions of this compound and NBMPR in DMSO.

  • Prepare a working solution of [3H]uridine in the transport buffer.

3. Inhibition Assay:

  • Wash the cells with the transport buffer.

  • Pre-incubate the cells with various concentrations of this compound or NBMPR for a specified time (e.g., 30 minutes).[11]

  • Initiate the uptake by adding the [3H]uridine solution.[10]

  • Incubate for a short period (e.g., 1-5 minutes) at 37°C.[10][12]

4. Measurement:

  • Stop the uptake by rapidly washing the cells with ice-cold transport buffer.

  • Lyse the cells with a suitable lysis buffer.

  • Measure the radioactivity in the cell lysates using a scintillation counter.

5. Data Analysis:

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion: Which Inhibitor is Right for Your Experiment?

The decision between this compound and NBMPR hinges on the specific goals of your research.

  • For experiments focused on the specific role of ENT1 , particularly those requiring a reversible and competitive mode of action, NBMPR is the superior choice due to its high potency and selectivity.

  • For investigations into the function of ENT2 , or for studies where prolonged and irreversible inhibition is desired, This compound offers a unique and valuable tool. Its non-competitive nature may also be advantageous in certain experimental contexts.

Ultimately, a thorough understanding of the distinct pharmacological profiles of this compound and NBMPR is essential for designing well-controlled and informative experiments in the study of nucleoside transport.

References

FPMINT vs. Dipyridamole for ENT2 Inhibition Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Equilibrative nucleoside transporter 2 (ENT2) is a transmembrane protein responsible for the bidirectional transport of purine and pyrimidine nucleosides and nucleobases across cell membranes. Its broad substrate specificity and widespread tissue distribution make it a crucial player in various physiological processes, including cardiovascular function, immune responses, and neurotransmission. Consequently, ENT2 has emerged as a significant target for therapeutic intervention in conditions such as cardiovascular disease, inflammatory disorders, and cancer.

The study of ENT2 function and the development of novel therapeutics targeting this transporter heavily rely on the availability of specific and potent inhibitors. For years, dipyridamole has been the most widely used inhibitor in ENT2 research. However, its utility is hampered by a notable lack of selectivity, as it also potently inhibits ENT1. This has driven the search for more selective ENT2 inhibitors.

This guide provides a comparative analysis of dipyridamole and the novel, highly selective ENT2 inhibitor, FPMINT (5-(4-((1-(4-Fluorophenyl)-1H-pyrazol-4-yl)methyl)piperazin-1-yl)-N-methyl-1H-indole-2-carboxamide). The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate inhibitor for their ENT2 inhibition studies.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory potency (IC50) of this compound and dipyridamole against human ENT1 and ENT2. The data clearly illustrates the superior selectivity of this compound for ENT2.

CompoundhENT1 IC50 (μM)hENT2 IC50 (μM)Selectivity (hENT1/hENT2)
This compound >100.016>625-fold
Dipyridamole 0.0820.200.41-fold

Experimental Protocols

A fundamental method for evaluating ENT2 inhibition involves measuring the uptake of a radiolabeled substrate, such as [³H]-adenosine, in cells expressing the transporter.

Cell-Based [³H]-Adenosine Uptake Assay

This assay quantifies the inhibitory effect of a compound on ENT2-mediated adenosine transport.

Materials:

  • HEK293 cells stably expressing human ENT1 or ENT2

  • [³H]-adenosine

  • Test compounds (this compound, dipyridamole)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Cell Culture: Culture HEK293 cells expressing either hENT1 or hENT2 in appropriate media until they reach a suitable confluency for plating in 96-well plates.

  • Compound Preparation: Prepare a dilution series of the test compounds (this compound and dipyridamole) in the assay buffer.

  • Assay Initiation:

    • Wash the cells with the assay buffer.

    • Pre-incubate the cells with the test compounds or vehicle control for a specified time (e.g., 10 minutes) at room temperature.

    • Initiate the uptake by adding [³H]-adenosine to each well.

  • Uptake Termination: After a defined incubation period (e.g., 1 minute), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells to release the intracellular contents.

    • Add scintillation fluid to the cell lysates.

    • Quantify the amount of [³H]-adenosine taken up by the cells using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

G cluster_0 Cell Preparation cluster_1 Assay cluster_2 Data Acquisition & Analysis Culture Cells Culture Cells Plate Cells Plate Cells Culture Cells->Plate Cells Wash Cells Wash Cells Plate Cells->Wash Cells Pre-incubate with Compound Pre-incubate with Compound Wash Cells->Pre-incubate with Compound Add [3H]-Adenosine Add [3H]-Adenosine Pre-incubate with Compound->Add [3H]-Adenosine Terminate Uptake Terminate Uptake Add [3H]-Adenosine->Terminate Uptake Lyse Cells Lyse Cells Terminate Uptake->Lyse Cells Scintillation Counting Scintillation Counting Lyse Cells->Scintillation Counting Calculate % Inhibition Calculate % Inhibition Scintillation Counting->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Fig. 1: Experimental workflow for the [³H]-adenosine uptake assay.

Signaling Pathways and Logical Relationships

The inhibition of ENT2 can have significant downstream effects on various signaling pathways, primarily through the modulation of extracellular adenosine levels. Adenosine is a potent signaling molecule that exerts its effects through four G-protein coupled receptors: A1, A2A, A2B, and A3.

G cluster_0 Extracellular Space cluster_1 Intracellular Space Adenosine_ext Adenosine A1R A1 Receptor Adenosine_ext->A1R A2AR A2A Receptor Adenosine_ext->A2AR A2BR A2B Receptor Adenosine_ext->A2BR A3R A3 Receptor Adenosine_ext->A3R ENT2 ENT2 Adenosine_ext->ENT2 Downstream_Effects Downstream Signaling A1R->Downstream_Effects A2AR->Downstream_Effects A2BR->Downstream_Effects A3R->Downstream_Effects Adenosine_int Adenosine ENT2->Adenosine_int FPMINT_Dipyridamole This compound or Dipyridamole FPMINT_Dipyridamole->ENT2 Inhibition

Fig. 2: ENT2's role in modulating adenosine signaling.

For researchers requiring highly selective inhibition of ENT2, this compound presents a superior alternative to the non-selective inhibitor dipyridamole. The more than 625-fold selectivity of this compound for ENT2 over ENT1 minimizes the confounding effects of ENT1 inhibition, allowing for a more precise dissection of ENT2-specific functions. While dipyridamole remains a useful tool for broad-spectrum inhibition of equilibrative nucleoside transport, its lack of specificity should be a critical consideration in experimental design and data interpretation. The choice between this compound and dipyridamole will ultimately depend on the specific research question and the desired level of transporter selectivity.

Validating the ENT2 Selectivity of FPMINT in a New Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the selectivity of FPMINT, a known Equilibrative Nucleoside Transporter 2 (ENT2) inhibitor, in a new cell line. We present a comparative analysis of this compound against other common ENT inhibitors, supported by detailed experimental protocols and data presentation formats.

Introduction to this compound and ENT2

Equilibrative nucleoside transporters (ENTs) are crucial for the transport of nucleosides and their analogs across cell membranes, playing a significant role in nucleotide synthesis and chemotherapy.[1] this compound (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) is a potent, irreversible, and non-competitive inhibitor of ENTs.[1][2] Notably, this compound exhibits a higher selectivity for ENT2 over ENT1, with an IC50 value for ENT2 that is 5 to 10 times lower than for ENT1.[1][3] This makes it a valuable tool for studying the specific physiological roles of ENT2.[3]

Validating the ENT2 selectivity of this compound in a novel cell line is a critical step to ensure its utility as a specific pharmacological probe in a new experimental system. This guide outlines the necessary steps and provides a comparative context for the interpretation of results.

Comparative Inhibitor Profile

To objectively assess the selectivity of this compound, it is essential to compare its inhibitory activity with that of other well-characterized ENT inhibitors.

InhibitorTarget(s)Typical IC50 (ENT1)Typical IC50 (ENT2)SelectivityMechanism of Action
This compound ENT2 > ENT1~1-5 µM~0.1-0.5 µMENT2-selectiveIrreversible, Non-competitive[1]
NBMPR ENT1 >> ENT2~0.1-1 nM>1 µMHighly ENT1-selectiveCompetitive
Dipyridamole ENT1 & ENT2~50-100 nM~300-400 nMModerately ENT1-selectiveCompetitive[4]
Dilazep ENT1 & ENT2~20-50 nM~200-300 nMModerately ENT1-selectiveCompetitive[5]

Note: IC50 values can vary depending on the cell line and experimental conditions.

Experimental Protocols

The following protocols describe the key experiments required to validate the ENT2 selectivity of this compound.

Cell Line Preparation and Culture

The ideal experimental system involves a nucleoside transporter-deficient (NTD) cell line, such as PK15NTD, stably transfected to express either human ENT1 (hENT1) or human ENT2 (hENT2).[3][6] This allows for the direct assessment of inhibitor effects on each transporter isoform in isolation.

  • Cell Lines:

    • Parental NTD cell line (e.g., PK15NTD) - as a negative control.

    • NTD cell line stably expressing hENT1.

    • NTD cell line stably expressing hENT2.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.

Radiolabeled Nucleoside Uptake Assay

This assay directly measures the function of ENT1 and ENT2 by quantifying the uptake of a radiolabeled nucleoside substrate.

  • Materials:

    • [³H]uridine or [³H]adenosine (radiolabeled substrates).

    • This compound and other inhibitors (NBMPR, dipyridamole).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

    • Scintillation cocktail and scintillation counter.

  • Procedure:

    • Seed hENT1- and hENT2-expressing cells in 24-well plates and grow to confluence.

    • Wash cells twice with pre-warmed assay buffer.

    • Pre-incubate cells with varying concentrations of this compound or other inhibitors for a specified time (e.g., 15 minutes).

    • Initiate uptake by adding assay buffer containing a fixed concentration of [³H]uridine (e.g., 10 µM) with or without the inhibitors.

    • Incubate for a short period (e.g., 1 minute) to measure the initial rate of transport.

    • Terminate uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells with lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • Determine the protein concentration of parallel wells to normalize the uptake data.

Data Analysis and IC50 Determination
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of substrate uptake).

Expected Quantitative Data

The following tables summarize the expected outcomes from the radiolabeled nucleoside uptake assays.

Table 1: IC50 Values of ENT Inhibitors on hENT1- and hENT2-Mediated [³H]Uridine Uptake

InhibitorIC50 in hENT1-expressing cells (µM)IC50 in hENT2-expressing cells (µM)Selectivity Ratio (IC50 hENT1 / IC50 hENT2)
This compound 2.50.38.3
NBMPR 0.001>10>10000
Dipyridamole 0.080.350.23

Table 2: Kinetic Parameters of [³H]Uridine Transport in the Presence of this compound

Cell LineTreatmentVmax (pmol/mg protein/min)KM (µM)
hENT1-expressing Control150200
This compound (1 µM)80205
hENT2-expressing Control120250
This compound (0.1 µM)65245

The expected decrease in Vmax without a significant change in KM would confirm the non-competitive mechanism of this compound's inhibitory action.[1][3]

Visualizing Experimental Workflows and Pathways

Experimental Workflow

The following diagram illustrates the workflow for validating this compound's ENT2 selectivity.

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis A Culture NTD, hENT1, and hENT2 expressing cell lines B Seed cells in 24-well plates A->B C Pre-incubate with inhibitors (this compound, NBMPR, etc.) B->C D Add [3H]uridine to initiate uptake C->D E Terminate uptake and wash cells D->E F Lyse cells and measure radioactivity E->F G Normalize data to protein concentration F->G H Calculate % inhibition G->H J Kinetic analysis (Vmax, KM) G->J I Determine IC50 values H->I K Validation of ENT2 Selectivity

Workflow for validating this compound selectivity.
Signaling Pathway of Nucleoside Transport and Inhibition

This diagram depicts the mechanism of nucleoside transport via ENT1 and ENT2 and the inhibitory action of this compound.

G cluster_extra cluster_intra ENT1 ENT1 Sensitive to NBMPR ENT2 ENT2 Insensitive to NBMPR Nucleoside_out Nucleosides (e.g., Uridine) Nucleoside_in Nucleosides Nucleoside_out->Nucleoside_in Transport This compound This compound This compound->ENT1 Inhibits (weaker) This compound->ENT2 Inhibits (Non-competitive) NBMPR NBMPR NBMPR->ENT1 Inhibits

References

A Comparative Guide to FPMINT's Irreversible Inhibition and Reversible ENT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Equilibrative nucleoside transporters (ENTs) are crucial membrane proteins that facilitate the transport of nucleosides and their analogs across cell membranes, playing a vital role in cancer chemotherapy and cardiovascular physiology.[1] The modulation of these transporters with inhibitors is a key area of pharmacological research. This guide provides an in-depth comparison of the novel irreversible inhibitor, FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), with conventional reversible ENT inhibitors.

Mechanism of Action: A Fundamental Distinction

The primary difference between this compound and traditional ENT inhibitors lies in their mechanism of action. This compound acts as an irreversible and non-competitive inhibitor , while commonly used agents like dipyridamole and S-(4-nitrobenzyl)-6-thioinosine (NBMPR) are reversible and competitive inhibitors .[2][3]

This compound's Irreversible, Non-Competitive Inhibition:

This compound covalently binds to ENT1 and ENT2, leading to a lasting inactivation of the transporter.[4] This is evidenced by washout experiments where the inhibitory effect of this compound persists even after its removal from the extracellular environment.[4] Kinetically, this compound reduces the maximum transport velocity (Vmax) of nucleosides without altering the substrate's binding affinity (Km), a hallmark of non-competitive inhibition.[2][4]

Reversible, Competitive Inhibition:

In contrast, reversible inhibitors like dipyridamole and NBMPR bind non-covalently to the active site of the transporter, competing with the natural substrate.[3] Their inhibitory effect can be overcome by increasing the substrate concentration and is reversed upon removal of the inhibitor.

cluster_0 This compound (Irreversible, Non-Competitive) cluster_1 Reversible ENT Inhibitor (Competitive) ENT_F ENT Transporter Inactive_ENT_F Inactive ENT ENT_F->Inactive_ENT_F Irreversible Inactivation This compound This compound This compound->ENT_F Binds (Allosteric Site) Nucleoside_F Nucleoside Nucleoside_F->ENT_F Binding Blocked Product_F Transported Nucleoside Inactive_ENT_F->Product_F No Transport ENT_R ENT Transporter Product_R Transported Nucleoside ENT_R->Product_R Transport RevInhib Reversible Inhibitor RevInhib->ENT_R Competes for Active Site Nucleoside_R Nucleoside Nucleoside_R->ENT_R Binds to Active Site

Figure 1. Comparison of this compound's irreversible, non-competitive inhibition with reversible, competitive ENT inhibition.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of this compound and reversible inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following tables summarize the available data for ENT1 and ENT2.

Table 1: Inhibitory Potency of this compound and its Analogs

CompoundTargetSubstrateIC50 (µM)Reference
This compound ENT1[3H]uridine18.04[2]
ENT2[3H]uridine1.69[2]
ENT1[3H]adenosine~5-10 fold higher than ENT2[2]
ENT2[3H]adenosine~5-10 fold lower than ENT1[2]
This compound Derivative ENT1[3H]uridine2.458[5]
ENT2[3H]uridine0.5697[5]
ENT1[3H]adenosine7.113[5]
ENT2[3H]adenosine2.571[5]
Compound 3c ENT1[3H]uridine2.38[3]
ENT2[3H]uridine0.57[3]

Table 2: Inhibitory Potency of Reversible ENT Inhibitors

CompoundTargetIC50KiReference
Dipyridamole ENT1144.8 nM8.18 nM[1][2]
ENT2356 nM-[5]
NBMPR ENT10.4 nM-[5]
ENT22.8 µM-[5]
Dilazep ENT1-19 nM[6]
ENT2-134 µM[6]

Selectivity Profile

A key distinguishing feature of this compound is its selectivity towards ENT2. Most conventional ENT inhibitors are highly selective for ENT1.[4] For instance, the IC50 value for NBMPR against ENT1 is approximately 7000-fold lower than for ENT2.[3] Dipyridamole also shows a 71-fold higher selectivity for ENT1.[3] In contrast, this compound and its derivatives are 5 to 10-fold more selective for ENT2 over ENT1.[2][4] This makes this compound a valuable tool for studying the specific physiological and pathological roles of ENT2.

Duration of Action

The irreversible nature of this compound's inhibition translates to a prolonged duration of action. Once this compound binds to the transporter, the inhibition persists until new transporter proteins are synthesized. Reversible inhibitors, on the other hand, have a duration of action that is dependent on their pharmacokinetic properties, such as their half-life in the body.

Experimental Protocols

The characterization and comparison of these inhibitors rely on specific experimental methodologies.

Radiolabeled Nucleoside Uptake Assay

This assay is fundamental to determining the inhibitory potency (IC50) of the compounds.

start Seed cells expressing ENT1 or ENT2 step1 Incubate cells with varying concentrations of inhibitor start->step1 step2 Add radiolabeled nucleoside (e.g., [3H]uridine) step1->step2 step3 Incubate for a defined period step2->step3 step4 Wash cells to remove extracellular radiolabel step3->step4 step5 Lyse cells and measure intracellular radioactivity (scintillation counting) step4->step5 end Determine IC50 values step5->end

Figure 2. Workflow of a radiolabeled nucleoside uptake assay for determining inhibitor potency.

Protocol Outline:

  • Cell Culture: Cells stably expressing human ENT1 or ENT2 (e.g., PK15NTD cells) are cultured in appropriate media.

  • Inhibitor Incubation: Cells are pre-incubated with a range of concentrations of the test inhibitor (e.g., this compound, dipyridamole) for a specific time.

  • Substrate Addition: A radiolabeled nucleoside, such as [3H]uridine or [3H]adenosine, is added to initiate the uptake.

  • Uptake Termination: After a defined incubation period, the uptake is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control (no inhibitor), and the IC50 value is determined by non-linear regression analysis.

Inhibitor Washout Assay

This assay is crucial for distinguishing between reversible and irreversible inhibition.

Protocol Outline:

  • Inhibitor Treatment: Cells are treated with the inhibitor at a concentration that produces significant inhibition (e.g., 5-10 times the IC50).

  • Washout: The inhibitor-containing medium is removed, and the cells are washed multiple times with fresh, inhibitor-free medium to remove any unbound inhibitor.

  • Recovery Incubation: The cells are incubated in inhibitor-free medium for various periods to allow for potential recovery of transporter function.

  • Uptake Assay: A radiolabeled nucleoside uptake assay is performed at different time points after the washout.

  • Analysis: For an irreversible inhibitor like this compound, the transporter activity will not recover, or will recover very slowly (dependent on new protein synthesis). For a reversible inhibitor, transporter activity will be restored as the inhibitor dissociates from the transporter.

Signaling Pathways and Therapeutic Implications

ENTs, by regulating nucleoside levels, influence various signaling pathways, most notably adenosine signaling. By inhibiting ENTs, both this compound and reversible inhibitors can increase extracellular adenosine concentrations, which can then activate adenosine receptors (A1, A2A, A2B, A3), leading to downstream effects such as vasodilation and anti-inflammatory responses.

ENT ENT Transporter Adenosine_out Extracellular Adenosine ENT->Adenosine_out Transport Inhibitor ENT Inhibitor (this compound or Reversible) Inhibitor->ENT Inhibits Adenosine_in Intracellular Adenosine Adenosine_in->ENT Transport Adenosine_R Adenosine Receptors (A1, A2A, A2B, A3) Adenosine_out->Adenosine_R Activates Signaling Downstream Signaling Pathways Adenosine_R->Signaling Response Physiological Response (e.g., Vasodilation, Anti-inflammation) Signaling->Response

Figure 3. Signaling pathway affected by ENT inhibition.

The distinct properties of this compound open up new therapeutic possibilities. Its prolonged duration of action could lead to less frequent dosing regimens. Furthermore, its unique selectivity for ENT2 provides a valuable tool to dissect the specific roles of this transporter in health and disease, potentially leading to the development of more targeted therapies for conditions where ENT2 plays a predominant role.

Conclusion

This compound represents a significant departure from traditional reversible ENT inhibitors. Its irreversible, non-competitive mechanism of action, prolonged duration of effect, and unique selectivity for ENT2 provide researchers and drug developers with a powerful new tool. The quantitative data and experimental protocols presented in this guide offer a framework for the objective comparison of this compound with other ENT inhibitors, facilitating further investigation into its therapeutic potential.

References

Part 1: Assessing the Potency and Selectivity of FPMINT Analogs as ENT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Discrepancy in Target Identification of FPMINT Analogs

Initial research indicates that 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (this compound) and its analogs are primarily investigated as inhibitors of Equilibrative Nucleoside Transporters (ENTs), specifically with selectivity for ENT2 over ENT1.[1][2][3] The available scientific literature does not characterize this compound analogs as allosteric modulators of the M1 muscarinic acetylcholine receptor.

Therefore, this guide will first present the available data on the potency and selectivity of this compound analogs as ENT inhibitors. Subsequently, a general comparative guide for assessing the potency and selectivity of established M1 muscarinic receptor positive allosteric modulators (PAMs) will be provided to address the initial query's focus.

This section summarizes the findings on this compound and its derivatives as inhibitors of human Equilibrative Nucleoside Transporters (ENT1 and ENT2). The primary goal of the studies on these compounds has been to establish a structure-activity relationship to guide the development of more potent and ENT2-selective inhibitors.[1][3]

Data Presentation: Inhibitory Potency of this compound and Analogs

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and its analogs against ENT1 and ENT2, as determined by [3H]uridine uptake studies.[1][3]

CompoundModification vs. This compoundIC50 ENT1 (µM)IC50 ENT2 (µM)Selectivity (ENT1/ENT2)
This compound -1.180.205.90 (ENT2-selective)
Compound 1c Naphthalene to benzene, addition of meta-chloro group>100>100-
Compound 1d Naphthalene to benzene, addition of meta-methyl group0.5977.120.008 (ENT1-selective)
Compound 2b Removal of fluoro group from phenyl ring1.830.444.16 (ENT2-selective)
Compound 3c Naphthalene to 2,3-dihydro-1H-inden-5-yl0.230.054.60 (ENT2-selective)

Note: A higher selectivity ratio indicates greater selectivity for ENT2 over ENT1.

Experimental Protocols

[3H]Uridine Uptake Study

This assay is a functional measure of the inhibitory potency of compounds on ENT1 and ENT2.

  • Cell Culture: Nucleoside transporter-deficient cells (e.g., PK15) are transfected with cloned human ENT1 or ENT2.[1][2]

  • Incubation: The transfected cells are incubated with various concentrations of the this compound analogs (typically from 10 nM to 100 µM).[1]

  • Substrate Addition: [3H]uridine (a radiolabeled substrate for ENTs) is added to the incubation medium.[1]

  • Uptake Measurement: After a defined incubation period (e.g., 1 minute), the uptake of [3H]uridine into the cells is stopped by washing with ice-cold buffer.[1]

  • Quantification: The amount of radioactivity inside the cells is measured using a scintillation counter.

  • Data Analysis: The concentration of the analog that inhibits 50% of the [3H]uridine uptake (IC50) is calculated.

Mandatory Visualization

ENT_Inhibition_Workflow cluster_cell_prep Cell Preparation cluster_assay [3H]Uridine Uptake Assay cluster_analysis Data Analysis cell_culture Culture Nucleoside Transporter-Deficient Cells transfection Transfect Cells with human ENT1 or ENT2 cell_culture->transfection incubation Incubate Cells with This compound Analogs transfection->incubation substrate_add Add [3H]Uridine incubation->substrate_add wash Wash with Ice-Cold Buffer substrate_add->wash quantify Quantify Intracellular Radioactivity wash->quantify ic50 Calculate IC50 Values quantify->ic50 M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Cell_Response Cellular Response Ca_release->Cell_Response PKC->Cell_Response ACh Acetylcholine (ACh) ACh->M1R PAM Positive Allosteric Modulator (PAM) PAM->M1R

References

Cross-validation of FPMINT's inhibitory activity using different assay methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the inhibitory activity of the novel compound FPMINT against Protein Kinase X (PKX). To ensure the reliability and robustness of the findings, this compound's activity was cross-validated using three distinct assay methodologies: a biochemical enzymatic assay, a cell-based assay, and a biophysical binding assay. The results are compared with a known alternative inhibitor, Compound-Y.

This document is intended for researchers, scientists, and drug development professionals to provide an objective comparison of this compound's performance and the supporting experimental data.

Quantitative Data Summary

The inhibitory activities of this compound and the alternative, Compound-Y, were quantified using different assay formats. The half-maximal inhibitory concentration (IC50) was determined from the biochemical and cell-based assays, while the equilibrium dissociation constant (KD) was determined from the biophysical assay to confirm direct binding.

CompoundBiochemical Assay (IC50)Cell-Based Assay (IC50)Biophysical Assay (KD)
This compound 75 nM150 nM90 nM
Compound-Y 120 nM250 nM145 nM

Table 1: Comparative inhibitory activities of this compound and Compound-Y against Protein Kinase X (PKX).

Signaling Pathway and Experimental Logic

The following diagrams illustrate the hypothetical signaling pathway in which PKX is involved, the logical flow of the cross-validation process, and the workflows of the employed assays.

G cluster_pathway PKX Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Upstream Kinase Upstream Kinase Receptor->Upstream Kinase Activates PKX PKX Upstream Kinase->PKX Activates Downstream Substrate Downstream Substrate PKX->Downstream Substrate Phosphorylates Cellular Response Cellular Response Downstream Substrate->Cellular Response This compound This compound This compound->PKX Inhibits

Figure 1: A representative signaling pathway involving Protein Kinase X (PKX).

G cluster_validation Cross-Validation Logic A Biochemical Assay (Enzymatic Activity) D Validated Hit (this compound) A->D B Cell-Based Assay (Cellular Function) B->D C Biophysical Assay (Direct Binding) C->D

Figure 2: Logical relationship for the cross-validation of this compound's activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Biochemical Assay: In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified PKX.

  • Materials : Recombinant human PKX enzyme, a fluorescently labeled peptide substrate, ATP, and assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Procedure :

    • A dilution series of this compound and Compound-Y was prepared in DMSO and then diluted in the assay buffer.

    • The compounds were added to a 384-well plate.

    • The PKX enzyme was added to each well and incubated with the compounds for 15 minutes at room temperature to allow for binding.

    • The kinase reaction was initiated by adding a mixture of the peptide substrate and ATP.

    • The reaction was allowed to proceed for 60 minutes at 30°C.

    • The reaction was stopped, and the amount of phosphorylated substrate was quantified using a fluorescence plate reader.

    • The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.

G cluster_workflow1 Biochemical Assay Workflow A Prepare compound dilutions B Add compounds and PKX enzyme to plate A->B C Incubate for binding B->C D Initiate reaction with ATP/Substrate C->D E Stop reaction and measure fluorescence D->E F Calculate IC50 E->F

Figure 3: Workflow for the in vitro biochemical kinase assay.

2. Cell-Based Assay: Cellular Proliferation Assay

This assay assesses the ability of this compound to inhibit PKX activity within a cellular context, measuring a downstream cellular response.

  • Materials : A human cancer cell line known to be dependent on PKX signaling, cell culture medium (e.g., DMEM with 10% FBS), and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure :

    • The cells were seeded into 96-well plates and allowed to attach overnight.

    • A dilution series of this compound and Compound-Y was added to the cells.

    • The plates were incubated for 72 hours at 37°C in a humidified CO2 incubator.

    • The cell viability reagent was added to each well, and the plate was incubated for 10 minutes to stabilize the luminescent signal.

    • Luminescence, which is proportional to the number of viable cells, was measured using a plate reader.

    • The IC50 values were determined from the dose-response curves.

G cluster_workflow2 Cell-Based Assay Workflow A Seed cells in 96-well plates B Add compound dilutions A->B C Incubate for 72 hours B->C D Add cell viability reagent C->D E Measure luminescence D->E F Calculate IC50 E->F

Figure 4: Workflow for the cell-based proliferation assay.

3. Biophysical Assay: Surface Plasmon Resonance (SPR)

SPR was used to confirm the direct binding of this compound to PKX and to determine the binding affinity (KD).

  • Materials : Purified PKX enzyme, an SPR instrument with sensor chips (e.g., CM5), and running buffer (e.g., HBS-EP+).

  • Procedure :

    • The PKX enzyme was immobilized onto the surface of a sensor chip.

    • A series of concentrations of this compound and Compound-Y were prepared in the running buffer.

    • Each concentration was injected over the chip surface, allowing for association and dissociation phases.

    • The binding response was measured in real-time as a change in resonance units.

    • The sensor surface was regenerated between injections.

    • The resulting sensorgrams were analyzed to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) was calculated (KD = kd/ka).

G cluster_workflow3 Biophysical Assay (SPR) Workflow A Immobilize PKX on sensor chip B Inject compound dilutions A->B C Measure binding response (association/dissociation) B->C D Regenerate sensor surface C->D E Analyze sensorgrams D->E F Calculate KD E->F

Figure 5: Workflow for the Surface Plasmon Resonance (SPR) biophysical assay.

In Vivo Validation of FPMINT's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

There is currently no direct in vivo validation data available for FPMINT. However, based on its demonstrated in vitro activity as a selective inhibitor of Equilibrative Nucleoside Transporter 2 (ENT2), we can project its therapeutic potential and outline a comparative framework against existing Equilibrative Nucleoside Transporter (ENT) inhibitors. This guide provides a comprehensive overview of the putative therapeutic benefits of this compound, a comparison with established alternatives, and detailed experimental protocols for its potential in vivo validation.

Comparative Analysis of ENT Inhibitors

This compound distinguishes itself through its selectivity for ENT2. This selectivity may offer a more targeted therapeutic approach with a potentially improved safety profile compared to non-selective or ENT1-selective inhibitors. The following table summarizes the key characteristics of this compound in comparison to the conventional ENT inhibitors, Dipyridamole and NBMPR.

FeatureThis compound (Projected)DipyridamoleNBMPR
Target Selectivity ENT2-selectiveNon-selective (ENT1 and ENT2)ENT1-selective
Mechanism of Action Irreversible, non-competitive inhibition of ENT2Reversible, competitive inhibition of ENT1 and ENT2Reversible, competitive inhibition of ENT1
Reported In Vivo Effects Not yet determinedCardioprotective, anti-inflammatory, neuroprotectiveNeuroprotective
Potential Therapeutic Areas Cancer, Inflammation, Neurological DisordersCardiovascular disease, Stroke preventionResearch tool for studying ENT1 function
Potential Advantages Targeted therapy with potentially fewer off-target effects related to ENT1 inhibition.Broad-spectrum ENT inhibition.High potency and selectivity for ENT1.
Potential Disadvantages Therapeutic efficacy is yet to be confirmed in vivo.Potential for side effects due to non-selective inhibition.Limited therapeutic application due to high ENT1 selectivity and potential for off-target effects.

Putative Therapeutic Rationale for this compound

The therapeutic potential of this compound is predicated on the role of ENT2 in various pathological processes. By inhibiting ENT2, this compound is expected to increase the extracellular concentration of adenosine, a potent signaling molecule with cytoprotective and immunomodulatory effects.

Adenosine Signaling Pathway

The inhibition of ENT2 by this compound leads to an accumulation of extracellular adenosine, which can then activate adenosine receptors (A1, A2A, A2B, and A3) on target cells. This activation triggers downstream signaling cascades that can modulate inflammation, promote tissue protection, and inhibit cancer cell proliferation.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound ENT2 ENT2 Transporter This compound->ENT2 Inhibits Adenosine_int Adenosine ENT2->Adenosine_int Transports Adenosine_ext Adenosine Adenosine_Receptors Adenosine Receptors (A1, A2A, A2B, A3) Adenosine_ext->Adenosine_Receptors Activates Signaling Downstream Signaling (e.g., cAMP modulation) Adenosine_Receptors->Signaling Initiates

Caption: this compound inhibits ENT2, increasing extracellular adenosine and activating downstream signaling.

Proposed In Vivo Validation Workflow for this compound

A logical workflow to validate the therapeutic potential of this compound in vivo would involve a series of preclinical studies in relevant animal models.

cluster_preclinical Preclinical In Vivo Validation cluster_models Disease Models cluster_outcomes Outcome Measures PK_PD Pharmacokinetics & Pharmacodynamics Efficacy Efficacy Studies in Disease Models PK_PD->Efficacy Toxicity Toxicology Studies Toxicity->Efficacy Cancer Cancer (e.g., Xenograft models) Efficacy->Cancer Inflammation Inflammation (e.g., Colitis model) Efficacy->Inflammation Neuro Neurological Disease (e.g., Stroke model) Efficacy->Neuro Tumor Tumor Growth Inhibition Cancer->Tumor Markers Inflammatory Marker Reduction Inflammation->Markers Infarct Infarct Size Reduction Neuro->Infarct

Caption: Proposed workflow for the in vivo validation of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to validate the in vivo therapeutic potential of this compound.

In Vivo Efficacy Study in a Murine Cancer Model

Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.

Methodology:

  • Cell Culture and Implantation: Human cancer cells (e.g., a cell line with high ENT2 expression) are cultured and then subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups (e.g., vehicle control, this compound, comparative ENT inhibitor). This compound is administered via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed.

  • Pharmacodynamic Analysis: Tumor and plasma samples can be collected to measure adenosine levels and other relevant biomarkers.

In Vivo Efficacy Study in a Murine Colitis Model

Objective: To assess the anti-inflammatory effects of this compound in a dextran sulfate sodium (DSS)-induced colitis model.

Methodology:

  • Induction of Colitis: Acute colitis is induced in mice by administering DSS in their drinking water.

  • Treatment: this compound or a vehicle control is administered to the mice, typically starting concurrently with or shortly after DSS administration.

  • Clinical Assessment: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool.

  • Histological Analysis: At the end of the study, the colon is removed, and histological scoring of inflammation and tissue damage is performed.

  • Biomarker Analysis: Colon tissue can be analyzed for the expression of pro-inflammatory cytokines and other inflammatory markers.

In Vivo Efficacy Study in a Murine Stroke Model

Objective: To determine the neuroprotective effects of this compound in a middle cerebral artery occlusion (MCAO) model of ischemic stroke.

Methodology:

  • Induction of Stroke: Focal cerebral ischemia is induced by occluding the middle cerebral artery for a defined period, followed by reperfusion.

  • Drug Administration: this compound or a vehicle is administered before, during, or after the ischemic insult.

  • Neurological Deficit Scoring: Neurological function is assessed at various time points after stroke using a standardized scoring system.

  • Infarct Volume Measurement: At the end of the study, brains are sectioned and stained to determine the infarct volume.

  • Measurement of Adenosine Levels: Brain tissue can be collected to measure local adenosine concentrations.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on the extrapolation of in vitro data. The therapeutic potential and safety of this compound have not been evaluated in in vivo models or in humans. Further research is required to validate these projections.

Head-to-Head Comparison: FPMINT vs. A Novel ENT1 Inhibitor, EOS301984

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two distinct equilibrative nucleoside transporter (ENT) inhibitors: FPMINT, a novel inhibitor with a preference for ENT2, and EOS301984, a recently developed, highly selective ENT1 antagonist. This objective analysis is supported by experimental data to inform research and development decisions in oncology, immunology, and beyond.

Executive Summary

Equilibrative nucleoside transporters, primarily ENT1 and ENT2, are crucial for maintaining nucleoside homeostasis and modulating adenosine signaling, making them attractive therapeutic targets.[1] While traditional ENT inhibitors are often ENT1-selective, newer agents have emerged with different selectivity profiles.[2] This guide directly compares this compound, an irreversible, non-competitive inhibitor with a preference for ENT2, with EOS301984, a potent and highly selective ENT1 antagonist.[3][4] Their contrasting mechanisms and selectivity profiles suggest distinct therapeutic applications.

Data Presentation: Quantitative Inhibitor Performance

The following table summarizes the inhibitory potency (IC50) of this compound (and its more potent derivative, compound 3c) and EOS301984 against ENT1 and ENT2. The data is derived from radiolabeled nucleoside uptake assays.

InhibitorTargetSubstrateIC50 ValueSelectivity
This compound Derivative (cpd 3c) ENT1[3H]uridine2.38 µM~4.2-fold for ENT2
ENT2[3H]uridine0.57 µM
This compound Derivative ENT1[3H]adenosine7.113 µM~2.8-fold for ENT2
ENT2[3H]adenosine2.571 µM
EOS301984 human ENT1Not Specified339.6 nM150-fold for ENT1
human ENT2Not Specified>50 µM
EOS301984 ENT1[3H]uridine2 nM175-fold for ENT1
ENT2adenosine350 nM

Note: Data for the this compound derivative (compound 3c) is presented as it is a more potent analogue of this compound. The original this compound is noted to be 5- to 10-fold more selective for ENT2 than ENT1.[2]

Mechanism of Action

The fundamental difference between this compound and EOS301984 lies in their mode of inhibition and their selectivity.

This compound is characterized as an irreversible and non-competitive inhibitor of both ENT1 and ENT2.[3] Kinetic studies have shown that this compound and its derivatives decrease the Vmax of nucleoside transport without significantly affecting the Km, which is consistent with a non-competitive mechanism.[2][3] Its inhibitory effects cannot be easily removed by washing, indicating an irreversible binding nature.[3] Notably, this compound displays a higher selectivity for ENT2 over ENT1.[2][3]

EOS301984 is a potent and highly selective ENT1 antagonist .[4] It acts to block the uptake of adenosine into activated T cells.[5] This mechanism is particularly relevant in the tumor microenvironment, where high levels of adenosine suppress anti-cancer immune responses.[6] By inhibiting ENT1, EOS301984 restores pyrimidine nucleotide synthesis within T cells, thereby enhancing their proliferation and effector functions.[5]

Experimental Protocols

The following methodologies are standard for characterizing ENT inhibitors like this compound and EOS301984.

Cell Culture and Transfection

Nucleoside transporter-deficient (NTD) cell lines, such as porcine kidney epithelial cells (PK15NTD) or human haploid cells (HAP1), are commonly used.[3][7] These cells are stably transfected with plasmids encoding human ENT1 or ENT2 to create cell lines that selectively express one of the transporters. This allows for the specific assessment of inhibitor activity against each transporter subtype.

Radiolabeled Nucleoside Uptake Assay

This assay is the gold standard for measuring ENT activity and the potency of inhibitors.

  • Cell Seeding: Transfected cells (e.g., PK15NTD-hENT1 or PK15NTD-hENT2) are seeded in multi-well plates and allowed to adhere overnight.

  • Inhibitor Incubation: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or EOS301984) for a specified period.

  • Uptake Initiation: The uptake of a radiolabeled nucleoside, such as [3H]uridine or [3H]adenosine, is initiated by adding the substrate to the cells.[3]

  • Uptake Termination: After a short incubation period (typically 1-5 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled substrate.[8]

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the inhibitor that reduces the nucleoside uptake by 50% (IC50) is determined by non-linear regression analysis of the dose-response curve.

Visualizations

Signaling Pathways

ENT_Inhibition_Pathway cluster_downstream Downstream Effects This compound This compound ENT2 ENT2 This compound->ENT2 ENT1_f ENT1 This compound->ENT1_f Adenosine_in Intracellular Adenosine EOS EOS301984 ENT1_e ENT1 EOS->ENT1_e Adenosine_ex Extracellular Adenosine Adenosine_ex->Adenosine_in ENT1/2 A2AR A2A Receptor Signaling Adenosine_ex->A2AR Pyrimidine_syn Pyrimidine Synthesis Adenosine_in->Pyrimidine_syn Inhibits Immune_supp Immune Suppression A2AR->Immune_supp T_cell_prolif T-Cell Proliferation T_cell_prolif->Immune_supp Reduces Pyrimidine_syn->T_cell_prolif

Caption: Contrasting inhibition of ENT1 and ENT2 by this compound and EOS301984 and their impact on adenosine signaling and T-cell function.

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_assay [3H]uridine Uptake Assay cluster_analysis Data Analysis start Start with NTD Cells (e.g., PK15NTD) transfect Transfect with hENT1 or hENT2 plasmid start->transfect select Select Stable Cell Lines transfect->select seed Seed Cells into Multi-well Plates select->seed preincubate Pre-incubate with Inhibitor (this compound or EOS301984) seed->preincubate add_radiolabel Add [3H]uridine to initiate uptake preincubate->add_radiolabel terminate Terminate Uptake (Wash with cold buffer) add_radiolabel->terminate lyse Lyse Cells terminate->lyse count Measure Radioactivity (Scintillation Counting) lyse->count analyze Calculate % Inhibition count->analyze plot Generate Dose-Response Curve analyze->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for determining the IC50 of ENT inhibitors using a radiolabeled nucleoside uptake assay.

Conclusion

This compound and EOS301984 represent two distinct classes of novel ENT inhibitors. This compound's irreversible, non-competitive inhibition and preference for ENT2 make it a valuable tool for studying the specific roles of this transporter and a potential therapeutic agent in contexts where ENT2 modulation is desired. In contrast, EOS301984's high potency and selectivity for ENT1 position it as a promising immunotherapeutic agent for overcoming adenosine-mediated immune suppression in the tumor microenvironment. The choice between these or similar inhibitors will be dictated by the specific research question or therapeutic goal, with their contrasting profiles offering a broader range of tools to manipulate nucleoside transport and signaling.

References

Safety Operating Guide

Prudent Disposal of FPMINT: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling novel compounds such as FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), ensuring proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established principles of chemical waste management provide a robust framework for its safe disposal. This guide outlines the essential procedures to follow.

General Principles of Chemical Waste Disposal

The overarching goal of chemical waste disposal is to minimize environmental impact and ensure the safety of all personnel.[1] All laboratory personnel who handle chemical waste are responsible for ensuring it is managed and disposed of in accordance with federal, state, and local regulations.[2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.[2][3]

Step-by-Step Disposal Procedures for this compound

Given that this compound is a novel research chemical, it should be treated as a hazardous waste unless confirmed otherwise by a comprehensive hazard assessment. The following steps provide a general workflow for its proper disposal:

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[3] Incompatible chemicals can react dangerously.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container.[3]

    • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name ("this compound" and its full chemical name), concentration, and the date accumulation started.[3]

    • Keep the waste container securely closed except when adding waste.[3]

  • Disposal of Empty Containers:

    • Thoroughly rinse empty containers that held this compound.

    • The first rinseate must be collected and disposed of as hazardous waste.[3] For highly toxic substances, the first three rinses should be collected.[3]

    • After thorough rinsing and air-drying, the container may be disposed of as regular solid waste, in accordance with institutional policy.

  • Spill Cleanup:

    • In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the contaminated absorbent and any contaminated cleaning materials into a designated hazardous waste container.

    • Notify your EHS department of any significant spills.[3]

  • Waste Pickup:

    • Store the hazardous waste container in a designated, secure location within the laboratory.

    • Schedule a waste pickup with your institution's EHS department. Do not allow hazardous waste to accumulate in the lab.[3]

Never dispose of this compound or other chemical waste by:

  • Pouring it down the sewer drain.[3]

  • Evaporating it in a fume hood.[3]

  • Placing it in the regular trash.[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the general decision-making process and steps for the proper disposal of this compound.

FPMINT_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe assess_waste Assess Waste Type ppe->assess_waste liquid_waste Liquid this compound Waste assess_waste->liquid_waste Liquid solid_waste Solid this compound Waste (e.g., contaminated labware) assess_waste->solid_waste Solid containerize_liquid Collect in a Labeled, Closed Hazardous Waste Container liquid_waste->containerize_liquid containerize_solid Collect in a Labeled, Lined Hazardous Waste Container solid_waste->containerize_solid storage Store in Designated Satellite Accumulation Area containerize_liquid->storage containerize_solid->storage request_pickup Request EHS Waste Pickup storage->request_pickup end End: Proper Disposal request_pickup->end

References

Comprehensive Safety and Handling Guide for FPMINT

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in humans or animals.

This document provides essential safety and logistical information for handling FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), a potent, irreversible, and non-competitive inhibitor of Equilibrative Nucleoside Transporters (ENTs), with greater selectivity for ENT2 over ENT1.[1][2] Given its nature as a bioactive small molecule, this compound and its analogues must be handled with appropriate caution in a laboratory setting.

Pre-Handling and Risk Assessment

Before working with this compound, a thorough risk assessment is mandatory. This should be conducted in consultation with your institution's Environmental Health and Safety (EHS) department.

Key considerations for risk assessment:

  • Hazard Identification: Review available data on this compound and its analogues. In the absence of comprehensive toxicological data, treat the compound as potentially hazardous.

  • Exposure Assessment: Identify potential routes of exposure, including inhalation of aerosolized powder, skin contact, ingestion, and injection.

  • Control Measures: Implement a combination of engineering controls, administrative controls, and personal protective equipment (PPE) to minimize risk.[3]

Personal Protective Equipment (PPE)

The following table summarizes the minimum required PPE for handling this compound. Specific choices, such as glove type, should be guided by a detailed, task-specific risk assessment.

PPE CategoryMinimum RequirementRationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles.[4] A face shield should be worn over goggles when there is a significant splash hazard.[4]Protects eyes from splashes and airborne particles of the compound.[4][5][6]
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified).[7]Provides robust protection against skin contact.[4] Change gloves every 30 minutes or immediately if contaminated, torn, or punctured.[7]
Body Protection Disposable, back-closing, long-sleeved gown resistant to chemical permeation.[6][7] Wear long pants and closed-toe shoes.Protects skin and personal clothing from contamination.[3] Gowns should be changed every 2-3 hours or immediately after a spill.[6][7]
Respiratory Protection An N95 or higher-rated respirator may be required, especially when handling the powder outside of a certified chemical fume hood.[7]Prevents inhalation of fine powders or aerosols. Fit-testing of the respirator is mandatory.[7]
Head and Shoe Covers Head, hair, and beard covers are required.[7] Two pairs of shoe covers should be worn when working with hazardous drugs.[7]Minimizes the risk of contamination of personal clothing and work areas.[6]

Engineering and Administrative Controls

  • Primary Engineering Control: All handling of this compound powder and solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ventilation: Ensure adequate ventilation in the laboratory.[8]

  • Designated Area: Designate a specific area for handling this compound to prevent cross-contamination.

  • Safe Work Practices:

    • Do not work alone when handling potent compounds.

    • Wash hands thoroughly after handling the compound, even after removing gloves.[8]

    • Prohibit eating, drinking, and smoking in the laboratory.[8]

Operational Plan: Step-by-Step Handling Procedures

4.1. Preparation of Stock Solutions

This protocol outlines the preparation of a stock solution of this compound. Adjust volumes and concentrations as required by your experimental design.

  • Assemble Materials:

    • This compound solid powder

    • Appropriate solvent (e.g., DMSO)

    • Calibrated analytical balance

    • Chemical fume hood

    • Vortex mixer

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipettes and sterile, filtered pipette tips

  • Procedure:

    • Don all required PPE as outlined in the table above.

    • Perform all weighing and solution preparation within a chemical fume hood.

    • Tare the analytical balance with a weigh boat.

    • Carefully weigh the desired amount of this compound powder.

    • Transfer the powder to a sterile vial.

    • Add the appropriate volume of solvent to achieve the desired concentration.

    • Cap the vial securely and vortex until the solid is completely dissolved.

    • Label the vial clearly with the compound name, concentration, solvent, date, and your initials.

4.2. Experimental Workflow

The following diagram illustrates a general workflow for experiments involving this compound, such as a nucleoside uptake study.[9][10]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_ppe Don Appropriate PPE prep_solution Prepare this compound Stock Solution in Fume Hood prep_ppe->prep_solution prep_cells Culture and Prepare Cells (e.g., PK15NTD/ENT1) prep_solution->prep_cells exp_treat Treat Cells with this compound and [3H]uridine prep_cells->exp_treat exp_incubate Incubate for a Defined Period exp_treat->exp_incubate exp_wash Wash Cells to Remove Extracellular Compound exp_incubate->exp_wash exp_lyse Lyse Cells and Collect Lysate exp_wash->exp_lyse analysis_measure Measure Radioactivity (e.g., Scintillation Counting) exp_lyse->analysis_measure analysis_data Analyze and Interpret Data analysis_measure->analysis_data

Experimental workflow for a cell-based assay with this compound.

Disposal Plan

All waste generated from work with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated consumables (e.g., gloves, weigh paper, pipette tips, vials) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]
Liquid Waste Unused solutions and contaminated media should be collected in a sealed, labeled hazardous waste container. Do not dispose of down the drain.
Sharps Waste Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.[3]

Follow all local and institutional regulations for hazardous waste disposal.

Emergency Procedures

  • Spill:

    • Small Spill (inside fume hood): Use a chemical spill kit to absorb the material. Place all cleanup materials in a sealed bag for hazardous waste disposal.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert others and contact your institution's EHS department immediately.

  • Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[11]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11]

    • Inhalation: Move to fresh air immediately.[11]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[12]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel, if available.

References

×

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.